Product packaging for Epicillin(Cat. No.:CAS No. 26774-90-3)

Epicillin

Cat. No.: B1671483
CAS No.: 26774-90-3
M. Wt: 351.4 g/mol
InChI Key: RPBAFSBGYDKNRG-NJBDSQKTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic closely related to ampicillin . Its primary mechanism of action, characteristic of beta-lactam antibiotics, involves binding to bacterial penicillin-binding proteins (PBPs) . This binding disrupts the synthesis of the bacterial cell wall peptidoglycan layer, compromising cell wall integrity and leading to bacterial cell death . In vitro, this compound is active against a range of Gram-positive and Gram-negative bacteria . Research indicates it has shown excellent therapeutic activity in animal models against strains of Streptococcus pyogenes , Staphylococcus aureus (non-penicillinase-producing), Escherichia coli , Proteus mirabilis , and Salmonella schottmuelleri . Some studies have reported that this compound may exhibit greater in-vitro activity against Pseudomonas aeruginosa compared to similar antibiotics . Its antibacterial profile and pharmacokinetic properties, including oral bioavailability, make it a valuable compound for microbiological and pharmacological research . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O4S B1671483 Epicillin CAS No. 26774-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26774-90-3

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H21N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1

InChI Key

RPBAFSBGYDKNRG-NJBDSQKTSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)O)C

Appearance

Solid powder

Other CAS No.

26774-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(D-2-amino-2-(1,4-cyclohexadien-1-yl)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
Dexacillin
dihydroampicillin
epicillin
Spectacillin
SQ 11,302
SQ-11,302

Origin of Product

United States

Foundational & Exploratory

epicillin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and relevant experimental methodologies for the semisynthetic aminopenicillin, epicillin.

Chemical Structure and Physicochemical Properties

This compound is a broad-spectrum β-lactam antibiotic structurally related to ampicillin.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[3]
CAS Number 26774-90-3[4]
Synonyms Dexacillin, Dihydroampicillin, SQ 11302[3][4]
Molecular and Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₆H₂₁N₃O₄S[3][4]
Molecular Weight 351.4 g/mol [3]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]
Stability Acid-stable, sensitive to penicillinase[1]
XLogP -1.3[3]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 7[5]
Topological Polar Surface Area 138 Ų[3]
Protein Binding Minimally, but reversibly, bound to human serum protein[1]

Mechanism of Action

As a member of the penicillin family of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3]

The primary mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs located on the inner membrane of the bacterial cell wall.[3]

  • Inhibition of Peptidoglycan Cross-linking : The inactivation of PBPs interferes with the transpeptidation reaction, which is crucial for the cross-linkage of peptidoglycan chains.[3]

  • Disruption of Cell Wall Synthesis : This interruption of peptidoglycan synthesis leads to a weakened bacterial cell wall.[3]

  • Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]

Epicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of antibacterial activity, comparable to that of ampicillin.[6] It is effective against a variety of Gram-positive and Gram-negative bacteria.

Active against:

  • Streptococcus pyogenes[6][7]

  • Non-penicillinase-producing Staphylococcus aureus[6][7]

  • Escherichia coli[6][7]

  • Proteus mirabilis[7]

  • Salmonella schottmuelleri[7]

This compound has also shown some intrinsic activity against Pseudomonas aeruginosa, which is superior to ampicillin but less than carbenicillin.[6]

Pharmacokinetics and Pharmacodynamics

Studies in mice have shown that this compound has excellent therapeutic activity when administered orally or subcutaneously.[7] When administered orally to mice, this compound and ampicillin result in similar peak blood levels and decay curves.[7] However, the concentration in urine and the excretion rates are significantly higher for this compound compared to ampicillin.[7] A comparative study in anesthetized rabbits showed that this compound resulted in a more slowly decreasing tissue level and a higher total volume of distribution compared to ampicillin.[8]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. Below are methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, can be determined using the broth microdilution method.[9][10]

Methodology:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 1–5×10⁵ CFU/mL) in MHB.[12]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted this compound.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[11]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9][11]

MIC_Determination_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.[12]

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[13]

  • Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of this compound (e.g., 10 μg) to the agar surface.[7][13]

  • Incubation: Invert the plate and incubate at 35°C for 16-24 hours.[12]

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[12]

  • Interpretation: Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

In Vivo Efficacy in a Mouse Infection Model

Animal models are essential for evaluating the therapeutic efficacy of antibiotics in a living system.[14]

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for a specified period.

  • Infection: Induce a systemic or localized infection (e.g., thigh or respiratory tract infection) by injecting a standardized dose of the pathogenic bacteria.[15]

  • Treatment: Administer this compound to the infected mice at various doses and schedules (e.g., orally or subcutaneously).[7] A control group should receive a placebo.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality over a defined period.

  • Assessment of Bacterial Burden: At the end of the study, euthanize the animals and collect relevant tissues (e.g., spleen, liver, lungs) to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden and survival rates between the treated and control groups to determine the efficacy of this compound.

References

Epicillin: A Technical Deep Dive into its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicillin is a semi-synthetic, broad-spectrum aminopenicillin antibiotic that emerged from the intensive research and development in the field of β-lactam antibiotics during the mid-20th century. Developed at the Squibb Institute for Medical Research, this compound demonstrated promising in-vitro activity against a range of Gram-positive and Gram-negative bacteria, including some strains of Pseudomonas aeruginosa. Despite its initial potential, this compound never achieved widespread clinical use, with its development seemingly ceasing after Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its chemical synthesis, mechanism of action, in-vitro antimicrobial activity, and the limited available information on its clinical evaluation.

Discovery and Historical Context

The development of this compound is rooted in the broader history of penicillin research. Following the groundbreaking discovery of penicillin by Alexander Fleming in 1928 and the subsequent development of methods for its mass production during World War II, the "golden age" of antibiotic discovery began.[1][2] A key breakthrough was the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which opened the door for the creation of numerous semi-synthetic penicillins with improved characteristics over their natural counterparts.

This compound, chemically known as 6-[D-2-amino-2-(1,4-cyclohexadienyl)acetamido]-penicillanic acid, was synthesized at the Squibb Institute for Medical Research.[3] It is structurally related to ampicillin, a widely used aminopenicillin. The primary goal behind the development of new semi-synthetic penicillins like this compound was to broaden the spectrum of activity, improve oral bioavailability, and overcome the growing problem of bacterial resistance. This compound was also known by the synonyms Dexacillin and Dihydroampicillin, and the investigational code SQ 11,302.[3]

Chemical Synthesis

The synthesis would have likely followed a procedure similar to that developed by John C. Sheehan at the Massachusetts Institute of Technology (MIT) for the synthesis of ampicillin and other penicillins.[4] Sheehan's work, which culminated in the first total synthesis of penicillin V in 1957, and the development of methods for creating various penicillin analogs, was a landmark in medicinal chemistry.[5][6]

Experimental Protocol: General Synthesis of Aminopenicillins

The following is a generalized experimental protocol for the synthesis of an aminopenicillin, which would be adapted for the specific synthesis of this compound.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-2-amino-2-(1,4-cyclohexadienyl)acetic acid hydrochloride (or a protected derivative)

  • A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • An organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine)

  • Reagents for deprotection (if a protected amino acid is used)

Procedure:

  • Protection of the amino group: The amino group of D-2-amino-2-(1,4-cyclohexadienyl)acetic acid is typically protected to prevent side reactions during the coupling process. Common protecting groups include the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups.

  • Activation of the carboxylic acid: The protected amino acid is then activated to facilitate the acylation of 6-APA. This can be achieved by converting the carboxylic acid to an acid chloride or by using a coupling agent like DCC.

  • Coupling reaction: The activated and protected amino acid is reacted with 6-APA in the presence of a base in an inert organic solvent. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.

  • Deprotection: The protecting group on the amino acid side chain is removed to yield the final this compound molecule. The method of deprotection depends on the protecting group used (e.g., hydrogenolysis for Cbz, acid treatment for Boc).

  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound of high purity.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_final_product Final Product 6-APA 6-Aminopenicillanic Acid (6-APA) Coupling Coupling with 6-APA 6-APA->Coupling Side_Chain_Acid D-2-amino-2-(1,4-cyclohexadienyl)acetic acid Protection Protection of Amino Group Side_Chain_Acid->Protection Activation Activation of Carboxylic Acid Protection->Activation Activation->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Mechanism of Action

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][10] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis.

The mechanism of action can be summarized in the following steps:

  • Binding to PBPs: this compound binds to the active site of PBPs. The strained β-lactam ring of the this compound molecule mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP.

  • Inhibition of Transpeptidation: This binding leads to the acylation and inactivation of the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis results in a weakened cell wall. In the hypotonic environment of the host, this leads to an influx of water, causing the bacterial cell to swell and eventually lyse.

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

In-Vitro Antimicrobial Activity

The in-vitro antimicrobial spectrum of this compound was extensively studied and compared to other penicillins, particularly ampicillin and carbenicillin. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Materials:

  • This compound powder

  • Bacterial isolates to be tested

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration.

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in MHB in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolates are grown in MHB to a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard). This inoculum is then diluted to the final desired concentration.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Summary of In-Vitro Activity

Studies conducted at the Squibb Institute for Medical Research and by other independent researchers provided valuable data on the antimicrobial spectrum of this compound.[3][11]

Bacterial SpeciesThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Carbenicillin MIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)0.05 - 0.20.05 - 0.20.8 - 3.1
Streptococcus pyogenes0.01 - 0.050.01 - 0.050.05 - 0.2
Streptococcus pneumoniae0.01 - 0.050.01 - 0.050.1 - 0.4
Enterococcus faecalis0.8 - 3.10.8 - 3.1>100
Escherichia coli1.6 - 6.21.6 - 6.212.5 - 50
Proteus mirabilis0.8 - 3.10.8 - 3.10.8 - 3.1
Salmonella spp.0.8 - 3.10.8 - 3.13.1 - 12.5
Shigella spp.0.4 - 1.60.4 - 1.66.2 - 25
Haemophilus influenzae0.1 - 0.40.1 - 0.40.2 - 0.8
Pseudomonas aeruginosa25 - >10050 - >10025 - 100

Note: The MIC values are presented as ranges, as they can vary depending on the specific strain of bacteria being tested.

The data indicates that the in-vitro activity of this compound is very similar to that of ampicillin against most susceptible organisms.[11] However, a notable finding was that this compound exhibited greater intrinsic activity against some strains of Pseudomonas aeruginosa when compared to ampicillin, although it was generally less active than carbenicillin against this pathogen.[3]

Clinical Development and Trials

This compound underwent clinical evaluation, but its development did not progress beyond Phase II trials.[3] Information regarding the specifics of these trials, including the patient populations, dosing regimens, and detailed outcomes, is scarce in publicly available literature.

Phase I Trials

Phase I trials would have been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers. These studies would have provided data on absorption, distribution, metabolism, and excretion (ADME) of the drug. One crossover study comparing the pharmacokinetics of this compound, amoxicillin, and ampicillin in healthy volunteers found that this compound had the lowest peak serum concentrations and the lowest total urine recovery of the three drugs.[12]

Phase II Trials

Phase II trials are designed to evaluate the efficacy of a drug in treating a specific disease or condition and to further assess its safety. The fact that this compound's development was halted after this phase suggests that it may not have demonstrated a significant advantage over existing therapies, or that there were concerns regarding its efficacy or safety profile that did not warrant progression to larger, more expensive Phase III trials.

Conclusion

This compound represents an interesting chapter in the history of antibiotic development. As a semi-synthetic aminopenicillin developed by the Squibb Institute for Medical Research, it demonstrated a broad spectrum of in-vitro activity comparable to ampicillin, with some enhanced activity against Pseudomonas aeruginosa. However, its clinical development was not pursued beyond Phase II trials, and it never became a widely used therapeutic agent. The reasons for this are not explicitly documented but may be related to a lack of a clear clinical advantage over other available antibiotics at the time. This technical guide has summarized the available information on the discovery, synthesis, mechanism of action, and in-vitro activity of this compound, providing a valuable historical and scientific resource for researchers in the field of antibiotic drug development.

References

epicillin IUPAC name and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic. Structurally and functionally related to ampicillin, it exhibits activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, in vitro activity, pharmacokinetic profile, and detailed experimental protocols relevant to its study and development.

Chemical and Physical Properties

This compound is a beta-lactam antibiotic characterized by its penam core structure.

IdentifierValue
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₆H₂₁N₃O₄S
Molecular Weight 351.42 g/mol
CAS Number 26774-90-3

Mechanism of Action

Like other penicillin-class antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs interferes with the transpeptidation step in peptidoglycan synthesis. This process is crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall.

  • Cell Lysis : The disruption of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

This compound Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inactivates peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Disrupts lysis Cell Lysis cell_wall->lysis Leads to

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

In Vitro Antimicrobial Activity

The in vitro antimicrobial spectrum and activity of this compound are comparable to those of ampicillin. It has demonstrated efficacy against a variety of pathogenic bacteria.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli4≥128
Staphylococcus aureus (non-penicillinase-producing)Data not availableData not available
Pseudomonas aeruginosaData not availableData not available
Streptococcus pyogenesData not availableData not available

Note: Specific MIC₅₀ and MIC₉₀ values for this compound are not widely available in recent literature. The provided data for E. coli is based on studies of ampicillin, which has a similar profile. Further testing is recommended to establish current susceptibility patterns.

Pharmacokinetics

Preclinical studies in animal models have provided insights into the pharmacokinetic profile of this compound.

ParameterValue (in mice, oral administration)
Peak Blood Levels Similar to ampicillin
Decay Curves Similar to ampicillin
Urine Concentration Significantly higher than ampicillin
Excretion Rates Significantly higher than ampicillin

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a generalized method for determining the MIC of this compound against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of a 2x working stock solution of this compound to the first column of wells. c. Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).

  • Prepare Bacterial Inoculum: a. Suspend isolated bacterial colonies in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

MIC Determination Workflow start Start prepare_plates Prepare 96-well plates with Mueller-Hinton Broth start->prepare_plates serial_dilution Perform serial dilutions of this compound prepare_plates->serial_dilution prepare_inoculum Prepare standardized bacterial inoculum serial_dilution->prepare_inoculum inoculate Inoculate plates with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as the lowest concentration with no growth incubate->read_mic end End read_mic->end HPLC Analysis Workflow start Start collect_plasma Collect plasma samples start->collect_plasma protein_precipitation Protein precipitation with acetonitrile/methanol collect_plasma->protein_precipitation centrifuge Centrifuge to pellet proteins protein_precipitation->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant hplc_injection Inject supernatant onto HPLC system collect_supernatant->hplc_injection data_analysis Analyze data and quantify This compound concentration hplc_injection->data_analysis end End data_analysis->end

An In-depth Technical Guide on the Physical and Chemical Characteristics of Epicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic.[1][2] Structurally, it is a derivative of 6-aminopenicillanic acid and is closely related to ampicillin.[3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[4][5] This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and potential degradation pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its formulation, delivery, and stability.

Table 1: Physical and Chemical Characteristics of this compound
PropertyValueSource(s)
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[5]
CAS Number 26774-90-3[5][6]
Chemical Formula C₁₆H₂₁N₃O₄S[6][]
Molecular Weight 351.42 g/mol [6][]
Appearance Colorless Crystal / Solid powder[][8]
Melting Point 202 °C (decomposes, as hemihydrate)[]
pKa (Strongest Acidic) ~3.25
pKa (Strongest Basic) ~7.6
Solubility Soluble in DMSO. Quantitative data in water and other organic solvents is not readily available in the cited literature.[8]
Stability Sensitive to penicillinase, stable in acidic conditions.[9] Stable for short periods at ambient temperature and for longer periods at 0-4°C (short term) or -20°C (long term) when stored dry and dark.[8]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are based on established analytical techniques for penicillin antibiotics.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Objective: To determine the pKa values of the ionizable functional groups of this compound in an aqueous solution.

Materials and Equipment:

  • This compound reference standard

  • Potentiometer with a combined pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Carbonate-free deionized water

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Instrument Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[10]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to prepare a solution of approximately 1 mM.[10] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[10]

  • Titration with Acid: Place the sample solution in a titration vessel, immerse the pH electrode, and begin stirring. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Titration with Base: In a separate experiment, or by back-titration, titrate the this compound solution with standardized 0.1 M NaOH, again recording the pH after each incremental addition.[11]

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the inflection points of the first derivative plot (ΔpH/ΔV) or the peaks of the second derivative plot (Δ²pH/Δ²V) can be used to determine the equivalence points, from which the pKa values can be calculated.[12]

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol details the shake-flask method for determining the equilibrium solubility of this compound in water.

Objective: To determine the thermodynamic solubility of this compound in an aqueous medium at a specified temperature.

Materials and Equipment:

  • This compound reference standard

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Deionized water

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of deionized water. The presence of undissolved solid is necessary to ensure saturation.[13]

  • Equilibration: Seal the flask and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and clarify it by centrifugation to remove any undissolved solid particles.[14]

  • Sample Analysis: Accurately dilute the clear supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.[15]

  • Quantification: Calculate the solubility of this compound in mg/mL or mol/L by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known concentrations.

Stability-Indicating HPLC Method for this compound

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and monitor its degradation.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products, thus indicating its stability under various stress conditions.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

  • UV chamber for photostability testing

  • Oven for thermal degradation studies

Procedure:

  • Chromatographic Conditions Development:

    • Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: Phosphate buffer (pH adjusted to 3.0). Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute any degradation products and the active pharmaceutical ingredient (API).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance, determined by UV spectral analysis (e.g., 215 nm or 254 nm).

  • Forced Degradation Studies:

    • Subject this compound solutions to various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C).

      • Photodegradation: Expose the drug solution to UV light.

    • Analyze the stressed samples using the developed HPLC method.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity (peak purity analysis of the this compound peak in the presence of degradants), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Mechanism of Action and Degradation Pathways

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as an aminopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16][17] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection against osmotic lysis.[18][19]

The key steps in the mechanism of action are:

  • Penetration of the Bacterial Cell: this compound penetrates the outer membrane of susceptible bacteria.

  • Binding to Penicillin-Binding Proteins (PBPs): Inside the periplasmic space, this compound covalently binds to the active site of PBPs.[5] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[18][20]

  • Inhibition of Transpeptidation: The binding of this compound to PBPs inhibits their transpeptidase activity.[20] This enzymatic step is responsible for cross-linking the peptide side chains of the peptidoglycan polymer, which gives the cell wall its strength and rigidity.[18]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall.[18] Autolytic enzymes (autolysins) continue to break down the cell wall, and in the absence of proper synthesis and repair, the cell eventually lyses due to osmotic pressure.[3]

Mechanism_of_Action cluster_0 Bacterial Cell This compound This compound OuterMembrane Outer Membrane This compound->OuterMembrane Penetration Periplasm Periplasmic Space OuterMembrane->Periplasm PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Binding Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibition CellWall Intact Cell Wall Transpeptidation->CellWall Maintains WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Lysis Cell Lysis WeakenedWall->Lysis

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Potential Degradation Pathway

Like other penicillins, this compound is susceptible to degradation, primarily through hydrolysis of the β-lactam ring. The stability is highly dependent on pH and temperature. The degradation can occur under both acidic and alkaline conditions, leading to the formation of inactive products.

Degradation_Pathway This compound This compound Penicilloic_Acid This compound Penicilloic Acid (Inactive) This compound->Penicilloic_Acid β-Lactam Hydrolysis (Acidic/Alkaline/Enzymatic) Penilloic_Acid This compound Penilloic Acid (Inactive) Penicilloic_Acid->Penilloic_Acid Decarboxylation Other_Products Other Degradation Products Penicilloic_Acid->Other_Products

Caption: General degradation pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, catering to the needs of researchers and professionals in drug development. The summarized data in tabular format, along with detailed experimental protocols, offers a practical resource for the analysis and characterization of this antibiotic. The visualized mechanism of action and degradation pathways further elucidate the biochemical behavior of this compound, which is essential for its effective and safe application in a therapeutic context. Further research to quantify solubility in various pharmaceutically relevant solvents would be beneficial for formulation development.

References

Epicillin Solubility in Laboratory Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of epicillin, a semisynthetic aminopenicillin antibiotic, in various common laboratory solvents. Understanding the solubility characteristics of active pharmaceutical ingredients such as this compound is fundamental for drug development, from early-stage research and formulation to analytical method development and quality control. This document consolidates available data on this compound's solubility, outlines relevant experimental protocols, and provides a visual representation of a typical solubility determination workflow.

Core Topic: this compound Solubility Profile

This compound is an amphoteric molecule, and its solubility is significantly influenced by the pH of the aqueous medium. In organic solvents, its solubility characteristics are crucial for creating stock solutions for in vitro assays and for various analytical procedures.

Data on this compound Solubility

The quantitative solubility of this compound in a range of laboratory solvents is summarized in the table below. It is important to note that publicly available, specific quantitative solubility data for this compound is limited. The information provided is based on available scientific literature and supplier technical data sheets. For comparative purposes, solubility data for the closely related aminopenicillin, ampicillin, is also included.

SolventThis compound SolubilityAmpicillin Solubility (for comparison)Temperature (°C)pHSource
Aqueous Buffer U-shaped pH-solubility profile; least soluble among common aminopenicillins.[1]10.2 mg/mL257.0[1]
Dimethyl Sulfoxide (DMSO) Soluble~50 mg/mLNot SpecifiedN/A[2]
Ethanol Data not available4.61 mg/mL25N/A
Methanol Data not available9.57 mg/mL25N/A
Acetone Data not availableSparingly solubleNot SpecifiedN/A
Dimethylformamide (DMF) Data not availableSolubleNot SpecifiedN/A

Note: The aqueous solubility of this compound is characterized by a U-shaped curve, with minimum solubility at its isoelectric point. It is reported to be less soluble than ampicillin and amoxicillin in aqueous media.[1] The solubility in DMSO is qualitatively described as "soluble," and stock solutions of at least 50 mM can be prepared.[2]

Experimental Protocol: Determination of pH-Solubility Profile

The following is a detailed methodology for determining the pH-solubility profile of an aminopenicillin like this compound, based on established pharmaceutical analysis techniques.

Objective: To determine the equilibrium solubility of this compound in aqueous solutions across a range of pH values at a constant temperature.

Materials:

  • This compound anhydrate powder

  • Buffer solutions of various pH values (e.g., phosphate, acetate, borate buffers) covering a range from acidic to basic (e.g., pH 2 to 10)

  • Calibrated pH meter

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of this compound powder is added to vials containing buffer solutions of known pH.

    • The vials are tightly sealed to prevent solvent evaporation.

    • The suspensions are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, the suspensions are allowed to stand undisturbed for a short period to allow for the sedimentation of excess solid.

    • An aliquot of the supernatant is carefully withdrawn using a syringe.

    • The collected supernatant is immediately filtered through a syringe filter to remove any undissolved particles.

  • Analysis of this compound Concentration:

    • The clear filtrate is then appropriately diluted with the corresponding buffer solution.

    • The concentration of dissolved this compound in the diluted samples is determined using a validated analytical method, typically HPLC-UV.

      • HPLC Conditions (Example): A C18 column is used with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

    • A calibration curve is prepared using standard solutions of this compound of known concentrations to quantify the this compound in the test samples.

  • Data Analysis:

    • The determined this compound concentrations (in mg/mL or mol/L) are plotted against the corresponding pH values of the buffer solutions.

    • The resulting graph will illustrate the pH-solubility profile of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the pH-solubility profile of this compound.

experimental_workflow start Start: this compound Powder & Buffer Solutions add_excess Add Excess this compound to Buffer Vials start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate sample Withdraw Supernatant equilibrate->sample filter Filter through 0.22 µm Syringe Filter sample->filter analyze Analyze this compound Concentration (e.g., HPLC-UV) filter->analyze plot Plot Solubility vs. pH analyze->plot end End: pH-Solubility Profile plot->end

Caption: Workflow for determining the pH-solubility profile of this compound.

References

The Core Mechanism of Epicillin on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epicillin, a semisynthetic aminopenicillin, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This guide delineates the core mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), subsequent inhibition of peptidoglycan synthesis, and the induction of autolytic enzymes, culminating in bacterial cell lysis. While specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) and kinetic parameters of PBP inhibition, are not extensively available in recent literature, this document provides a comprehensive overview based on the established principles of beta-lactam antibiotics and available historical data. Detailed experimental protocols for key assays are provided to enable further research and characterization of this compound and other beta-lactam compounds.

Introduction

This compound is a beta-lactam antibiotic belonging to the aminopenicillin subgroup. Structurally similar to ampicillin, it was developed to provide a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The fundamental mechanism of all penicillins lies in their ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic stress. This guide will provide a detailed technical overview of the molecular interactions and cellular consequences of this compound's action on bacteria.

Mechanism of Action: A Three-Pronged Attack

The bactericidal activity of this compound against susceptible bacteria can be conceptualized as a three-stage process: targeting and binding to Penicillin-Binding Proteins, inhibition of peptidoglycan synthesis, and the subsequent induction of autolytic enzymes.

Targeting and Covalent Inhibition of Penicillin-Binding Proteins (PBPs)

The primary targets of this compound within the bacterial cell are the Penicillin-Binding Proteins (PBPs). PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, located on the inner side of the bacterial cytoplasmic membrane. These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, which gives the cell wall its structural rigidity.

This compound, containing a characteristic beta-lactam ring, acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows this compound to bind to the active site of PBPs. The strained beta-lactam ring is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.

PBP_Inhibition This compound This compound ActiveSite PBP Active Site (Serine Residue) This compound->ActiveSite Binds to PBP Penicillin-Binding Protein (PBP) PBP->ActiveSite CovalentComplex Stable Acyl-Enzyme Complex (Inactive PBP) ActiveSite->CovalentComplex Forms Peptidoglycan_Synthesis_Inhibition cluster_synthesis Normal Peptidoglycan Synthesis cluster_inhibition Inhibition by this compound PeptideChains Peptide Chains PBP_active Active PBP (Transpeptidase) PeptideChains->PBP_active CrosslinkedPG Cross-linked Peptidoglycan PBP_active->CrosslinkedPG This compound This compound PBP_inactive Inactive PBP This compound->PBP_inactive WeakenedPG Weakened, Uncross-linked Peptidoglycan PBP_inactive->WeakenedPG PeptideChains_inhib Peptide Chains PeptideChains_inhib->PBP_inactive No Cross-linking Autolysis_Induction This compound This compound PG_synthesis_inhibition Inhibition of Peptidoglycan Synthesis This compound->PG_synthesis_inhibition Autolysin_activation Activation of Autolytic Enzymes PG_synthesis_inhibition->Autolysin_activation Triggers PG_degradation Peptidoglycan Degradation Autolysin_activation->PG_degradation Cell_lysis Cell Lysis PG_degradation->Cell_lysis PBP_Assay_Workflow start Start prep_membranes Prepare Bacterial Membranes start->prep_membranes incubate_this compound Incubate Membranes with Increasing [this compound] prep_membranes->incubate_this compound add_radiolabeled Add Radiolabeled Penicillin incubate_this compound->add_radiolabeled sds_page SDS-PAGE add_radiolabeled->sds_page visualize Fluorography/ Autoradiography sds_page->visualize analyze Quantify Bands (Determine IC50) visualize->analyze end End analyze->end PG_Synthesis_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Enzyme Source (e.g., Permeabilized Cells) start->prep_enzyme setup_reaction Set up Reaction with [14C]UDP-GlcNAc and Varying [this compound] prep_enzyme->setup_reaction incubate Incubate at 37°C setup_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction filter_capture Filter to Capture Radiolabeled Peptidoglycan stop_reaction->filter_capture quantify Scintillation Counting to Quantify Radioactivity filter_capture->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end Autolysin_Assay_Workflow start Start radiolabel_cells Grow Bacteria with Radiolabeled Cell Wall Precursor start->radiolabel_cells expose_this compound Expose Radiolabeled Cells to this compound radiolabel_cells->expose_this compound take_samples Take Aliquots at Different Time Points expose_this compound->take_samples separate_fractions Separate Soluble and Cellular Fractions take_samples->separate_fractions measure_radioactivity Measure Radioactivity in Supernatant separate_fractions->measure_radioactivity analyze Calculate % Autolysis measure_radioactivity->analyze end End analyze->end

Epicillin's Interaction with Penicillin-Binding Proteins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Epicillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][3] The primary targets of these antibiotics are the penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[2][4][5] By binding to the active site of PBPs, this compound forms a stable, covalent acyl-enzyme complex, which effectively inactivates the enzyme.[5] This inhibition of PBP-mediated transpeptidation weakens the cell wall, leading to a loss of structural integrity and ultimately, cell lysis, particularly in actively dividing bacteria.[1][6]

Quantitative Analysis of PBP Binding Affinity

Direct quantitative binding data (IC50 or Ki values) for this compound's interaction with various PBPs is scarce in the reviewed literature. However, extensive data exists for ampicillin, a structurally similar aminopenicillin. The following table summarizes representative binding affinities of ampicillin for PBPs from different bacterial species, offering a proxy for understanding this compound's potential PBP interaction profile. It is important to note that even minor structural differences can influence binding affinity, and these values should be considered as approximations for this compound.[7]

AntibioticOrganismPBPBinding Affinity (kinact/KI, M-1s-1)
AmpicillinStreptococcus pneumoniaePBP1a15,000 ± 1,300
PBP1b2,000 ± 310
PBP2x59,000 ± 6,600
PBP2a4,600 ± 480
PBP2b6,700 ± 240
PBP377,000 ± 14,000

Data sourced from a study on Streptococcus pneumoniae and represents the second-order rate constant of inhibition, a measure of covalent inhibitor potency.[8]

Experimental Protocols for Determining PBP Binding Affinity

The determination of β-lactam binding affinity to PBPs is most commonly achieved through a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin-FL. This method allows for the quantification of the inhibitory potential of an unlabeled β-lactam (e.g., this compound) by measuring its ability to compete with the fluorescent probe for PBP binding sites.

Protocol: Competitive PBP Binding Assay

1. Bacterial Cell Culture and Preparation:

  • Grow the bacterial strain of interest (e.g., Escherichia coli or Streptococcus pneumoniae) in an appropriate liquid medium to the mid-logarithmic growth phase.
  • Harvest the cells by centrifugation and wash them with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any residual medium components.

2. Competitive Inhibition:

  • Resuspend the washed bacterial cells in PBS.
  • Aliquot the cell suspension and incubate with varying concentrations of the test β-lactam antibiotic (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). A control sample with no test antibiotic should also be prepared.

3. Fluorescent Labeling of Unoccupied PBPs:

  • Following incubation with the test antibiotic, add a fixed concentration of a fluorescent penicillin derivative, such as Bocillin-FL, to each sample.
  • Incubate the samples for a shorter duration (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs that were not inhibited by the test antibiotic.

4. Cell Lysis and Protein Separation:

  • Pellet the cells by centrifugation and lyse them using an appropriate method (e.g., sonication or enzymatic digestion with lysozyme) to release the membrane proteins, including the PBPs.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Visualization and Quantification:

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
  • Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity in the presence of the test antibiotic compared to the control is indicative of its binding to the specific PBP.

6. Data Analysis:

  • Plot the percentage of PBP inhibition against the concentration of the test antibiotic.
  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the fluorescent probe's binding to a specific PBP.[9] For covalent inhibitors, a more accurate measure of potency is the second-order rate constant (kinact/KI), which can be determined through more complex kinetic analyses.[8]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for determining PBP binding affinity and the molecular mechanism of PBP inhibition.

experimental_workflow cluster_prep 1. Preparation cluster_inhibition 2. Competitive Inhibition cluster_labeling 3. Fluorescent Labeling cluster_analysis 4. Analysis start Bacterial Culture (Mid-log phase) harvest Harvest & Wash Cells start->harvest incubation Incubate with this compound (Varying Concentrations) harvest->incubation bocillin Add Bocillin-FL (Fluorescent Penicillin) incubation->bocillin lysis Cell Lysis bocillin->lysis sds_page SDS-PAGE lysis->sds_page scan Fluorescence Scanning sds_page->scan quantify Quantify Band Intensity scan->quantify calculate Calculate IC50 quantify->calculate

Caption: Experimental workflow for determining PBP binding affinity.

mechanism_of_action cluster_components Molecular Components cluster_interaction Inhibition Pathway This compound This compound (β-Lactam) binding Covalent Binding to Active Site Serine This compound->binding Forms Acyl-Enzyme Complex pbp Penicillin-Binding Protein (PBP) (Active Site Serine) pbp->binding peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) peptidoglycan->pbp Normal Substrate inactivation PBP Inactivation binding->inactivation inhibition Inhibition of Peptidoglycan Cross-linking inactivation->inhibition lysis Cell Wall Weakening & Cell Lysis inhibition->lysis

Caption: Mechanism of PBP inhibition by a β-lactam antibiotic.

References

Epicillin's Antibacterial Spectrum Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of epicillin, a semisynthetic penicillin, against clinically relevant Gram-positive bacteria. This document consolidates quantitative susceptibility data, detailed experimental protocols for antimicrobial testing, and visual representations of the mechanism of action and experimental workflows.

Introduction

This compound is a beta-lactam antibiotic belonging to the aminopenicillin subgroup. Structurally similar to ampicillin, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide focuses on its in vitro activity against key Gram-positive pathogens, providing valuable data for research and drug development purposes. The antimicrobial spectrum and level of activity of this compound in vitro are similar to those of ampicillin.[1]

Quantitative Antibacterial Spectrum

The in vitro activity of this compound against a range of Gram-positive bacteria is summarized below. Given that the minimum inhibitory concentrations (MICs) of this compound and ampicillin are very similar, ampicillin MIC90 data is presented here as a reliable proxy for this compound's activity.[1] MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Gram-Positive BacteriumThis compound (as Ampicillin) MIC90 (µg/mL)
Staphylococcus aureus (penicillin-susceptible)>8
Streptococcus pyogenes (Group A Streptococcus)0.03
Enterococcus faecalis1 - 4
Listeria monocytogenes0.25 - 0.5 (MIC range)

Note on Staphylococcus aureus : this compound is not effective against penicillinase-producing strains of Staphylococcus aureus. The provided MIC90 value is for penicillin-susceptible isolates.

Note on Listeria monocytogenes : While specific MIC90 data is limited, studies indicate that Listeria monocytogenes is generally susceptible to ampicillin, with MIC values typically ranging from 0.25 to 0.5 mg/L.[2]

Mechanism of Action

As a member of the beta-lactam class of antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. The core of this mechanism is the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall Blocks CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for determining the antibacterial susceptibility of Gram-positive bacteria to this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or ampicillin) powder of known potency

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile diluent.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of concentrations. Leave the last well as a growth control (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including the growth control well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as compared to the growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antibiotic Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (35°C, 16-20h) D->E F Read Wells for Visible Growth E->F G Determine MIC F->G

Caption: Broth microdilution workflow.

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound (or ampicillin) disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically place the this compound disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

  • Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Kirby_Bauer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate Plate (35°C, 16-20h) C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

Caption: Kirby-Bauer disk diffusion workflow.

Conclusion

This compound demonstrates significant in vitro activity against a range of clinically important Gram-positive bacteria, with a potency comparable to that of ampicillin. This guide provides essential quantitative data and standardized protocols to aid researchers and drug development professionals in the evaluation and potential application of this compound. The provided methodologies for MIC determination and disk diffusion testing are fundamental for further investigation into the efficacy of this antimicrobial agent.

References

Epicillin's Antibacterial Spectrum Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of epicillin, a semisynthetic penicillin, against Gram-negative bacteria. This compound, structurally related to ampicillin, demonstrates a comparable in vitro antimicrobial profile, positioning it as a significant agent in the study of aminopenicillins. This document outlines its activity through quantitative data, details the experimental protocols for susceptibility testing, and illustrates key biological pathways and experimental workflows.

Core Executive Summary

This compound exhibits a noteworthy spectrum of activity against several clinically relevant Gram-negative bacteria. Its efficacy is particularly pronounced against non-beta-lactamase-producing strains of Escherichia coli and Proteus mirabilis. While showing some intrinsic activity against Pseudomonas aeruginosa that is superior to ampicillin, it is less potent than carbenicillin. However, the emergence of penicillinase-producing strains presents a significant challenge to its clinical utility. The mechanism of action, common to beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, a process that can be compromised by various bacterial resistance mechanisms.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria

The in vitro activity of this compound against Gram-negative bacteria is closely aligned with that of ampicillin, with studies indicating very similar Minimum Inhibitory Concentrations (MICs).[1][2] Given the scarcity of extensive, tabulated MIC data specifically for this compound in recent literature, the following table of ampicillin MIC values serves as a reliable proxy to represent the expected activity of this compound against various Gram-negative species.[3]

Gram-Negative BacteriaAmpicillin MIC (μg/ml)
Escherichia coli3
Proteus mirabilis3
Salmonella spp.1.5
Shigella spp.1.5
Klebsiella sp.200
Enterobacter spp.>500
Citrobacter diversus>100
Citrobacter freundii50
Serratia spp.>500
Proteus vulgaris>500

Note: This data is for ampicillin and is presented as a close approximation of this compound's in vitro activity based on comparative studies.[1][3]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro antibacterial spectrum of an antibiotic. The two primary methods employed are Broth Dilution and Agar Dilution.

Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold serial dilutions of the this compound stock solution are prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), in test tubes or microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, usually adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Each tube or well containing the diluted this compound is inoculated with the bacterial suspension. A growth control (broth with inoculum, no antibiotic) and a sterility control (broth only) are included.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into a solid growth medium.

Methodology:

  • Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, known concentration of this compound.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as in the broth dilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.

  • Incubation: The plates are incubated under suitable conditions until growth is evident on the control plate.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism on the agar surface.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, a typical beta-lactam antibiotic, against Gram-negative bacteria.

cluster_outside Outside Bacterial Cell cluster_cell_wall Gram-Negative Bacterial Cell Wall This compound This compound Porin_Channel Porin Channel This compound->Porin_Channel Entry PBP Penicillin-Binding Proteins (PBPs) Porin_Channel->PBP Binding Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Leads to

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow: MIC Determination by Broth Dilution

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth dilution method.

Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Serial_Dilution Perform Serial Dilutions in Broth Prepare_this compound->Serial_Dilution Inoculate Inoculate Dilutions with Bacteria Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Observe for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by the broth dilution method.

Logical Relationship: this compound Resistance Mechanisms

The following diagram illustrates the primary mechanisms by which Gram-negative bacteria exhibit resistance to this compound and other beta-lactam antibiotics.

cluster_resistance Resistance Mechanisms Epicillin_Action This compound Targets PBPs Beta_Lactamase Beta-Lactamase Production Epicillin_Action->Beta_Lactamase Inactivated by Porin_Mutation Altered Porin Channels Epicillin_Action->Porin_Mutation Blocked by PBP_Modification Modification of PBPs Epicillin_Action->PBP_Modification Binding prevented by Resistance1 Ineffective Antibiotic Beta_Lactamase->Resistance1 Leads to Resistance2 Reduced Antibiotic Uptake Porin_Mutation->Resistance2 Leads to Resistance3 Target Site Alteration PBP_Modification->Resistance3 Leads to

Caption: Key resistance mechanisms to this compound in Gram-negative bacteria.

References

Epicillin's Activity Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of epicillin against the opportunistic pathogen Pseudomonas aeruginosa. Drawing from historical in vitro and in vivo data, this document delves into the known efficacy of this compound, the intricate mechanisms of resistance employed by P. aeruginosa against β-lactam antibiotics, and the experimental methodologies used to assess antimicrobial susceptibility.

Executive Summary

This compound, a semisynthetic penicillin, has demonstrated a degree of in vitro activity against Pseudomonas aeruginosa. Historical studies indicate its intrinsic activity is superior to that of ampicillin but less potent than carbenicillin.[1][2][3][4] In vivo studies in murine models have also shown therapeutic efficacy against infections caused by a single strain of P. aeruginosa.[3] However, the clinical utility of this compound against this formidable pathogen is significantly hampered by the bacterium's array of sophisticated resistance mechanisms. This guide will explore these aspects in detail, providing available quantitative data, experimental context, and visual representations of the underlying molecular pathways.

Quantitative In Vitro Susceptibility Data

Antibiotic Activity against P. aeruginosa (Comparative) Source(s)
This compoundSuperior to Ampicillin[1][2][4]
This compoundLess than Carbenicillin[1][2][4]

Mechanisms of Resistance to β-Lactam Antibiotics in P. aeruginosa

P. aeruginosa employs a multi-faceted approach to resist β-lactam antibiotics like this compound. These mechanisms can be intrinsic or acquired and often act in concert to achieve high levels of resistance.

Enzymatic Degradation: The Role of AmpC β-Lactamase

The primary mechanism of resistance to many β-lactams in P. aeruginosa is the production of the chromosomal AmpC β-lactamase.[4][5] This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic. The expression of the ampC gene is tightly regulated and inducible.

The induction of ampC expression is a complex process linked to the recycling of the bacterial cell wall (peptidoglycan).[4] The LysR-type transcriptional regulator, AmpR, plays a central role in this pathway.[5]

Under normal conditions, AmpR binds to UDP-N-acetylmuramyl-pentapeptide (UDP-NAM-P5), a precursor in cell wall synthesis. This complex represses the transcription of ampC.[1][2] When a β-lactam antibiotic inhibits penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, cell wall fragments called muropeptides (specifically 1,6-anhydro-N-acetylmuramyl-peptides) accumulate in the cytoplasm.[1][2] These muropeptides act as signaling molecules, displacing UDP-NAM-P5 from AmpR. The newly formed AmpR-muropeptide complex then acts as an activator, leading to the high-level expression of ampC and subsequent β-lactam resistance.[1][2] Mutations in genes like ampD, which is involved in muropeptide processing, can lead to the constitutive hyperproduction of AmpC.[4]

AmpC_Regulation cluster_0 Periplasm cluster_1 Cytoplasm PBP Penicillin-Binding Proteins (PBPs) PGN Peptidoglycan (Cell Wall) PBP->PGN Synthesis Muropeptides 1,6-anhydro-Muropeptides (anhNAM-peptides) PGN->Muropeptides Turnover/ Degradation AmpG AmpG Permease Muropeptides->AmpG Transport AmpR_Repressor AmpR-UDP-NAM-P5 (Repressor Complex) AmpG->AmpR_Repressor Displaces UDP-NAM-P5 AmpR_Activator AmpR-Muropeptide (Activator Complex) AmpG->AmpR_Activator Forms ampC_gene ampC gene AmpR_Repressor->ampC_gene Represses AmpR_Activator->ampC_gene Activates AmpC_protein AmpC β-lactamase ampC_gene->AmpC_protein Expression This compound This compound (β-Lactam) AmpC_protein->this compound Hydrolyzes UDP_NAM_P5 UDP-NAM-P5 (Repressor Molecule) UDP_NAM_P5->AmpR_Repressor Forms This compound->PBP Inhibits

Caption: AmpC β-lactamase induction pathway in P. aeruginosa.
Other Key Resistance Mechanisms

Beyond AmpC production, P. aeruginosa utilizes several other strategies to resist β-lactams:

  • Reduced Outer Membrane Permeability: The outer membrane of P. aeruginosa has low permeability, restricting the influx of antibiotics. Downregulation or mutation of porin channels, such as OprD, further limits the entry of β-lactams into the periplasmic space.

  • Efflux Pumps: Multidrug efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, actively transport antibiotics out of the cell before they can reach their PBP targets.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of the drug, rendering it less effective.

Experimental Protocols

Standardized methods are crucial for determining the in vitro susceptibility of P. aeruginosa to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of This compound in microtiter plate start->prep_antibiotic inoculate Inoculate plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized P. aeruginosa inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read plate visually for bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits limited, historically documented activity against Pseudomonas aeruginosa. Its clinical application is severely constrained by the bacterium's potent and redundant resistance mechanisms, particularly the inducible AmpC β-lactamase. A thorough understanding of these resistance pathways is critical for the development of novel therapeutic strategies. While this compound itself may not be a primary choice for treating P. aeruginosa infections, the study of its interactions with the bacterium provides valuable insights into the broader challenges of β-lactam resistance in this clinically significant pathogen. Future research should focus on overcoming these resistance mechanisms, potentially through the use of β-lactamase inhibitors or other combination therapies, to rejuvenate the efficacy of the β-lactam class against P. aeruginosa.

References

In Vitro Susceptibility of Escherichia coli to Epicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to the semi-synthetic penicillin, epicillin. This compound, structurally related to ampicillin, has demonstrated a comparable spectrum of antimicrobial activity. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes relevant biological and experimental pathways to serve as a resource for ongoing research and development in the field of antimicrobial agents.

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Escherichia coli has been evaluated primarily through minimum inhibitory concentration (MIC) and disk diffusion susceptibility testing. The data presented below is collated from foundational studies to provide a quantitative perspective on this compound's activity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Studies have shown that the MIC of this compound for susceptible E. coli strains is very similar to that of ampicillin.

AntibioticNo. of E. coli StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
AmpicillinData Not AvailableData Not AvailableData Not AvailableData Not Available
Disk Diffusion Susceptibility

Disk diffusion testing is a qualitative method used to determine the susceptibility of bacteria to antibiotics. The diameter of the zone of inhibition around an antibiotic disk is measured and interpreted according to standardized criteria. It has been suggested that the interpretation of zone diameters for 10-µg this compound discs should be the same as for 10-µg ampicillin discs[1].

Antibiotic DiskDisk Potency (µg)Zone Diameter Interpretive Criteria for E. coli (mm)
Susceptible
This compound10≥ 17
Ampicillin10≥ 17

Note: The interpretive criteria provided are based on the established standards for ampicillin, as recommended in historical literature for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro susceptibility of E. coli to this compound.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Dilution Method (Macro or Micro)

  • Preparation of Inoculum:

    • Isolate colonies of E. coli are grown on a suitable agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

    • A suspension of the bacteria is prepared in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells or tubes.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Equal volumes of the diluted bacterial suspension and the antibiotic dilutions are mixed in tubes or microtiter plate wells.

    • A growth control (broth with inoculum, no antibiotic) and a sterility control (broth only) are included.

    • The tubes or plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of this compound that shows no visible growth (turbidity).

Disk Diffusion Susceptibility Testing

Method: Kirby-Bauer Method

  • Preparation of Inoculum:

    • A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard as described for the MIC method.

  • Inoculation of Agar Plate:

    • A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid.

    • The surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Disks containing 10 µg of this compound are dispensed onto the surface of the agar using sterile forceps or a dispenser.

    • The disks are gently pressed down to ensure complete contact with the agar.

  • Incubation:

    • The plates are incubated in an inverted position at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • The diameter of the zone of complete inhibition of growth around each disk is measured in millimeters.

    • The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established interpretive criteria.

Visualizations

Mechanism of Action of this compound

This compound, as a member of the penicillin family of β-lactam antibiotics, acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

This compound This compound (β-Lactam Ring) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to & Inhibits cross_linking Transpeptidation (Cross-linking) pbp->cross_linking Catalyzes unstable_cell_wall Unstable Cell Wall peptidoglycan_precursors Peptidoglycan Precursors peptidoglycan_precursors->cross_linking cell_wall Stable Peptidoglycan Cell Wall cross_linking->cell_wall lysis Cell Lysis & Bacterial Death unstable_cell_wall->lysis

Caption: Mechanism of action of this compound against E. coli.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound against E. coli using the broth microdilution method.

start Start isolate_colonies Isolate E. coli colonies on agar plate start->isolate_colonies prepare_inoculum Prepare inoculum & standardize to 0.5 McFarland isolate_colonies->prepare_inoculum dilute_inoculum Dilute inoculum to final testing concentration prepare_inoculum->dilute_inoculum dispense Dispense antibiotic dilutions & inoculum into microtiter plate dilute_inoculum->dispense prepare_this compound Prepare serial twofold dilutions of this compound prepare_this compound->dispense incubate Incubate at 35-37°C for 16-20 hours dispense->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Mechanisms of Resistance in E. coli to this compound

E. coli can develop resistance to this compound and other β-lactam antibiotics through several mechanisms. The primary mechanisms are enzymatic degradation of the antibiotic, alteration of the drug target, and reduced drug penetration.

This compound This compound inactivation Inactivation of this compound reduced_binding Reduced Binding Affinity reduced_influx Reduced Drug Influx beta_lactamase β-Lactamase Production (e.g., Penicillinase) beta_lactamase->inactivation Leads to pbp_alteration Alteration of PBPs pbp_alteration->reduced_binding Leads to porin_modification Reduced Porin Expression/ Modification porin_modification->reduced_influx Leads to resistance Resistance to this compound inactivation->resistance reduced_binding->resistance reduced_influx->resistance

Caption: Primary mechanisms of E. coli resistance to this compound.

References

Epicillin Degradation in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicillin is a semisynthetic aminopenicillin antibiotic. Like other β-lactam antibiotics, its efficacy is intrinsically linked to the integrity of its four-membered β-lactam ring. In aqueous solutions, this compound is susceptible to degradation, primarily through hydrolysis, which leads to a loss of antibacterial activity. The rate and pathways of this degradation are significantly influenced by environmental factors such as pH and temperature. Understanding these degradation pathways is critical for the formulation of stable this compound products, ensuring their therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and analytical methodologies for studying this compound in aqueous solutions. Due to the limited availability of specific data for this compound, this guide leverages data from structurally similar penicillins, such as ampicillin and penicillin G, to provide a robust framework for researchers.

Introduction to this compound and its Stability

This compound is a broad-spectrum penicillin antibiotic that functions by inhibiting the synthesis of bacterial cell walls. Its chemical structure features a β-lactam ring fused to a thiazolidine ring, a common feature of all penicillins.[1] The strained β-lactam ring is the pharmacophore of the molecule, but it is also the primary site of instability. The degradation of this compound in aqueous solutions is a significant concern in the development of liquid formulations, impacting shelf-life and therapeutic outcomes. The principal mechanism of degradation is the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by both acidic and basic conditions.

Degradation Kinetics

The degradation of penicillins in aqueous solutions, including what can be inferred for this compound, typically follows pseudo-first-order kinetics.[2] The rate of degradation is highly dependent on the pH of the solution and the temperature.

Effect of pH

The stability of the β-lactam ring is significantly influenced by the hydrogen and hydroxide ion concentrations in the solution. Generally, penicillins exhibit maximum stability in the slightly acidic to neutral pH range (around pH 6.0-7.0).[2] Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to accelerated degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond in the β-lactam ring is susceptible to protonation, followed by nucleophilic attack by water. This leads to the opening of the ring and the formation of inactive degradation products. For penicillin G, a structurally related penicillin, the degradation rate is significantly higher under acidic conditions (pH 4) compared to neutral pH.[2]

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This is often the most rapid degradation pathway for many penicillins.[3]

Effect of Temperature

As with most chemical reactions, the degradation of this compound is temperature-dependent. Increased temperature provides the necessary activation energy for the hydrolytic reactions to occur at a faster rate. Studies on other β-lactam antibiotics have demonstrated a 2.5- to 3.9-fold increase in hydrolysis rates for every 10°C rise in temperature.[3] Therefore, for optimal stability, aqueous formulations of this compound should be stored at refrigerated temperatures.

Quantitative Degradation Data (Data from Structurally Similar Penicillins)

While specific kinetic data for this compound is scarce in the literature, the following tables summarize the degradation rate constants (k) and half-lives (t½) for penicillin G and ampicillin under various pH and temperature conditions. This data serves as a valuable reference for predicting the stability of this compound.

Table 1: Pseudo-First-Order Rate Constants (k) for Penicillin G Degradation at Different pH and Temperatures [2]

Temperature (°C)pH 4 (k, min⁻¹)pH 7 (k, min⁻¹)pH 10 (k, min⁻¹)
500.04610.00120.0198
600.07930.00210.0325
700.16030.00390.0485

Table 2: Half-lives (t½) of Ampicillin in Aqueous Solution at 25°C [3]

pHHalf-life (days)
415
727
95.3

This compound Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring, leading to the formation of epicillinoic acid. This initial degradation product is biologically inactive. Epicillinoic acid can then undergo further degradation to form other products.

G This compound This compound Epicillinoic_acid Epicillinoic Acid This compound->Epicillinoic_acid Hydrolysis (H₂O, H⁺, or OH⁻) Further_Degradation_Products Further Degradation Products Epicillinoic_acid->Further_Degradation_Products Rearrangement / Further Hydrolysis

Figure 1: Primary degradation pathway of this compound in aqueous solutions.

The opening of the β-lactam ring disrupts the planar structure required for binding to penicillin-binding proteins (PBPs) in bacteria, thus rendering the molecule inactive.

Experimental Protocols for Degradation Studies

To investigate the degradation of this compound and determine its stability profile, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4]

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffers (pH range 3-8)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • A validated HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for penicillin analysis.

Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat an aqueous solution of this compound with 3% hydrogen peroxide.

  • Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose an aqueous solution of this compound to UV light.

Samples should be taken at various time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

HPLC Method
  • Mobile Phase: A gradient elution is often preferred to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a PDA detector.

  • Injection Volume: 20 µL

The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Epicillin_Solution This compound Solution Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Epicillin_Solution->Forced_Degradation Sampling Sampling at Time Points Forced_Degradation->Sampling Neutralization Neutralization & Dilution Sampling->Neutralization HPLC_Injection HPLC Injection Neutralization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification of this compound & Degradants Peak_Integration->Quantification Kinetics Degradation Kinetics Calculation Quantification->Kinetics

Figure 2: Experimental workflow for studying this compound degradation.

Identification of Degradation Products

The identification of degradation products is crucial for understanding the complete degradation pathway and for assessing the safety of the drug product. Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful technique for this purpose. By analyzing the mass-to-charge ratio (m/z) of the parent drug and its degradation products, their molecular weights can be determined, and fragmentation patterns can provide structural information.

Conclusion

The stability of this compound in aqueous solutions is a critical factor that must be carefully evaluated during drug development. While this compound-specific degradation data is not extensively available, the degradation behavior of structurally similar penicillins provides a strong basis for understanding its stability profile. The primary degradation pathway is the hydrolysis of the β-lactam ring, a reaction that is significantly influenced by pH and temperature. For optimal stability, aqueous formulations of this compound should be maintained at a pH of approximately 6.0-7.0 and stored at low temperatures. The use of a validated stability-indicating HPLC method is essential for accurately monitoring the degradation of this compound and ensuring the quality and efficacy of its pharmaceutical preparations. Further research focusing specifically on the degradation kinetics and product identification for this compound is warranted to provide more precise guidelines for its formulation and storage.

References

Methodological & Application

Application Notes and Protocols for Epicillin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic penicillin antibiotic. Determining its Minimum Inhibitory Concentration (MIC) is crucial for assessing its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Data Presentation

MicroorganismStrain IDThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC® 29213™Enter QC range here
Escherichia coliATCC® 25922™Enter QC range here
Pseudomonas aeruginosaATCC® 27853™Enter QC range here
Streptococcus pneumoniaeATCC® 49619™Enter QC range here
Haemophilus influenzaeATCC® 49247™Enter QC range here

Experimental Protocols

The two primary methods for determining the MIC of this compound are broth microdilution and agar dilution.[5][6][7] These methods are considered gold standards for susceptibility testing.[6]

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5][7][8]

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[9] The solvent used will depend on the solubility of the this compound powder.

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select 4-5 colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]

  • Inoculation:

    • Within 15 minutes of standardization, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[5][7]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][5][7] Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.[5][6][7]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a 1:10 dilution, resulting in the final desired concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[5][6]

  • Inoculation:

    • Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the this compound-containing agar plates and the control plate. Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, observed as the absence of colonies at the inoculation spot.[6] Growth on the control plate should be confluent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Start antibiotic_prep Prepare Antibiotic Stock Solution start->antibiotic_prep media_prep Prepare Growth Medium start->media_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilution of Antibiotic in Medium antibiotic_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate with Standardized Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read for Visible Growth Inhibition incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Epicillin Stock Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic.[1] Structurally and functionally related to ampicillin, it is effective against a range of Gram-positive and Gram-negative bacteria.[1][2] this compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linkage of peptidoglycan chains. This interference results in a weakened cell wall and subsequent cell lysis.[3]

The integrity and accuracy of in vitro experiments, such as antimicrobial susceptibility testing (AST) and mechanism of action studies, are critically dependent on the proper preparation and storage of antibiotic stock solutions. An improperly prepared stock solution can lead to experimental variability, inaccurate minimum inhibitory concentration (MIC) values, and non-reproducible results. These application notes provide a detailed, validated protocol for the preparation, storage, and quality control of this compound stock solutions to ensure consistency and reliability in research settings.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Understanding these characteristics is vital for its correct handling, storage, and use in experimental protocols.

PropertyDataReference
Chemical Name (2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem CID: 71392
Molecular Formula C₁₆H₂₁N₃O₄SPubChem CID: 71392
Molecular Weight 351.42 g/mol PubChem CID: 71392
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in distilled water.[4][5] Solubility is pH-dependent.[6]
Stability Acid-stable.[1][2] Sensitive to penicillinase (β-lactamase).[1] Stock solutions are stable when stored frozen.[3][6]

Protocol: Preparation of this compound Stock Solution (50 mg/mL)

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in sterile water. Given the close structural and functional similarity to ampicillin, established protocols for ampicillin serve as a reliable basis.[3][7][8]

Required Materials and Equipment
  • This compound powder (anhydrous)

  • Sterile, deionized, or Milli-Q water

  • Sterile 15 mL or 50 mL conical tubes

  • Analytical balance and weigh boats

  • Vortex mixer

  • Sterile disposable syringes (5 mL or 10 mL)

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane recommended)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and sterile tips

  • -20°C freezer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocol
  • Safety First: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility. Wear appropriate PPE.

  • Calculation: To prepare 10 mL of a 50 mg/mL stock solution, you will need 500 mg of this compound powder.

    • Calculation: 50 mg/mL * 10 mL = 500 mg

  • Weighing: Using an analytical balance, accurately weigh 500 mg of this compound powder into a sterile weigh boat and transfer it into a sterile 50 mL conical tube.

  • Dissolution:

    • Add 8 mL of sterile water to the conical tube containing the this compound powder.

    • Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

    • Once dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to mix thoroughly.

    • Note: For aminopenicillins that are difficult to dissolve, a drop of 1N NaOH can be added to aid solubilization, followed by pH adjustment if necessary, though this is not typically required for standard preparations in water.[9]

  • Sterilization:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution directly into a new sterile 50 mL conical tube. This step is crucial as this compound is heat-labile and cannot be autoclaved.

  • Aliquoting and Storage:

    • Using a sterile pipette, dispense the filtered stock solution into sterile, clearly labeled microcentrifuge tubes (e.g., 500 µL aliquots).

    • Store the aliquots at -20°C.

    • The stock solution is stable for at least 6-12 months when stored properly at -20°C.[3][6] Avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

Application Notes

  • Working Concentration: For most in vitro antibacterial assays, this compound is used at a final concentration ranging from 1 µg/mL to 100 µg/mL, depending on the bacterial species and the specific MIC.[3][7]

  • Use in Media: When adding to liquid or solid growth media (e.g., LB agar), ensure the medium has cooled to 45-50°C before adding the this compound stock solution to prevent thermal degradation.

  • Quality Control: Before use, visually inspect the thawed aliquot for any signs of precipitation. If precipitates are observed, the aliquot should be discarded. For GMP/GLP-compliant studies, periodic checks of stock solution potency via HPLC or bioassay are recommended.

  • Thawing: Thaw a single aliquot at room temperature or on ice immediately before use. Do not refreeze any unused portion of the thawed aliquot.

Visualizations

Experimental Workflow for Stock Solution Preparation

G start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Sterile Water weigh->dissolve vortex 3. Vortex Until Clear dissolve->vortex adjust_vol 4. Adjust to Final Volume vortex->adjust_vol sterilize 5. Filter-Sterilize (0.22 µm) adjust_vol->sterilize aliquot 6. Aliquot into Sterile Tubes sterilize->aliquot store 7. Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing sterile this compound stock solutions.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened Wall This compound This compound This compound->PBP Binds & Inactivates

Caption: this compound inhibits bacterial cell wall synthesis leading to cell lysis.

References

Application Notes and Protocols for Epicillin Disc Diffusion Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic penicillin antibiotic. The disc diffusion susceptibility test, a widely used method in microbiology, determines the susceptibility of a bacterial isolate to an antimicrobial agent. This document provides a detailed protocol for performing disc diffusion susceptibility testing for this compound, based on the general principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: As of the latest revisions of publicly available CLSI and EUCAST guidelines, specific interpretive criteria (zone diameter breakpoints) and quality control ranges for this compound have not been established. Therefore, the following protocol provides a generalized framework. It is imperative for individual laboratories to validate this method for this compound and establish their own internal quality control parameters and interpretive criteria based on further research and data.

Principle of the Disc Diffusion Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a specific agar medium. A paper disc impregnated with a known concentration (potency) of this compound is then placed on the agar surface. The plate is incubated under standardized conditions. During incubation, the antibiotic diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a zone of growth inhibition will appear around the disc. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

CategoryItemSpecifications
Test Organism Pure, 24-hour bacterial isolate-
Antibiotic Discs This compound discsPotency to be determined and validated by the user
Growth Medium Mueller-Hinton Agar (MHA)pH 7.2-7.4, depth of 4 mm
Inoculum Prep Sterile saline or broth0.85% NaCl
0.5 McFarland turbidity standard-
Sterile swabsCotton or dacron
Equipment Incubator35°C ± 2°C
Calipers or a rulerTo measure zone diameters in mm
Sterile forceps or disc dispenser-
Quality Control QC bacterial strainse.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™

Experimental Protocol

The following is a step-by-step guide for performing the this compound disc diffusion susceptibility test.

Inoculum Preparation
  • From a fresh (18-24 hour) culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Visually, this can be done by comparing the suspension to the McFarland standard against a white background with contrasting black lines. A photometric device can also be used to measure the absorbance at 625 nm.

Inoculation of the Agar Plate
  • Within 15 minutes of preparing the inoculum, dip a sterile swab into the adjusted suspension.

  • Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Rim the edge of the agar with the swab to pick up any excess inoculum.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but for no more than 15 minutes.

Application of this compound Discs
  • Using sterile forceps or a disc dispenser, place the this compound disc onto the inoculated surface of the agar plate.

  • Gently press the disc down to ensure complete contact with the agar surface. Do not move the disc once it has been placed.

  • If testing multiple antibiotics on the same plate, ensure the discs are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

Incubation
  • Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of applying the discs.

  • Incubate for 16-20 hours in ambient air. For certain fastidious organisms, CO2 incubation may be required, but this should be validated.

Reading and Interpreting the Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disc) to the nearest millimeter (mm) using calipers or a ruler.

  • View the plate from the back against a dark, non-reflective background, illuminated with reflected light.

  • The zone of inhibition should be interpreted based on pre-established breakpoints for this compound. As these are not currently provided by CLSI or EUCAST, laboratories must establish their own interpretive criteria, categorizing the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the test.[1][2][3] This involves testing standard QC strains with known susceptibility patterns concurrently with the clinical isolates.[1][2]

QC StrainExpected Zone Diameter Range (mm) with this compound
Escherichia coli ATCC® 25922™To be determined by the user
Staphylococcus aureus ATCC® 25923™To be determined by the user

If the zone diameters for the QC strains fall outside the established acceptable ranges, the test results for the clinical isolates are considered invalid and the test must be repeated.[1]

Data Presentation

The following tables are templates for recording and interpreting the results of this compound disc diffusion testing.

Table 1: this compound Interpretive Zone Diameter Breakpoints

CategoryZone Diameter (mm)Interpretation
Susceptible (S)≥ XInfection may be appropriately treated with the usual dosage of this compound.
Intermediate (I)Y - ZThe isolate may be inhibited by higher-than-normal dosages of this compound or in body sites where the drug is physiologically concentrated.
Resistant (R)≤ WThe isolate is not inhibited by achievable systemic concentrations of this compound.

Note: The values for X, Y, Z, and W need to be determined through rigorous validation studies.

Table 2: Quality Control Results for this compound Disc Diffusion

DateQC StrainLot Number of this compound DiscsMeasured Zone Diameter (mm)Acceptable Range (mm)Pass/FailTechnician
[Date]E. coli ATCC® 25922™[Lot #][Result][Range][P/F][Initials]
[Date]S. aureus ATCC® 25923™[Lot #][Result][Range][P/F][Initials]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the this compound disc diffusion susceptibility test.

Epicillin_Disc_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum 1. Select Colonies inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate 2. Standardize Inoculum apply_disc Apply this compound Disc inoculate_plate->apply_disc 3. Swab Plate incubate Incubate at 35°C for 16-20 hours apply_disc->incubate 4. Place Disc measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone 5. Growth & Diffusion interpret Interpret Results based on Breakpoints measure_zone->interpret 6. Read Diameter end End interpret->end 7. Report S, I, or R

Caption: Experimental workflow for this compound disc diffusion susceptibility testing.

References

Application Notes and Protocols for Epicillin in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing epicillin in bacterial cell culture for resistance studies. This compound is a semisynthetic aminopenicillin, structurally and functionally related to ampicillin.[1][2]

Introduction to this compound

This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Its core structure features a β-lactam ring, which is crucial for its antibacterial activity.[4] this compound binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2][5] This disruption of the cell wall integrity leads to cell lysis and death.[2][5]

The antimicrobial spectrum of this compound is comparable to that of ampicillin, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[1] Susceptible organisms typically include non-penicillinase-producing strains of Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus mirabilis.[1][6] this compound has also shown some intrinsic activity against Pseudomonas aeruginosa, superior to that of ampicillin.[1] However, like other penicillins, it is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1]

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for ampicillin, which are known to be very similar to those of this compound, against key bacterial species.[1] This data is provided as a reference for designing resistance studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.12 - 20.251
Streptococcus pyogenes≤ 0.015 - 0.060.030.06
Escherichia coli2 - >2568128
Pseudomonas aeruginosa8 - >512128512

Note: Data is compiled from multiple sources and represents typical MIC ranges. Actual MICs can vary depending on the specific isolate and testing conditions. It is recommended to determine the MIC for the specific strains used in your experiments.

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for Ampicillin (10 µg disc).

Presumptive evidence suggests that the interpretation of zone diameters for 10-µg this compound discs should be the same as for 10-µg ampicillin discs.[6][7]

Bacterial SpeciesSusceptible (mm)Intermediate (mm)Resistant (mm)
Staphylococcus aureus≥ 29-≤ 28
Enterococcus spp.≥ 17-≤ 16
Enterobacteriaceae≥ 1714 - 16≤ 13
Haemophilus influenzae≥ 2219 - 21≤ 18

Note: These interpretive criteria are based on CLSI (Clinical and Laboratory Standards Institute) guidelines for ampicillin and should be used as a guide for this compound. It is crucial to consult the latest CLSI documents for the most current standards.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.[2][3][4][8]

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable sterile solvent. Filter-sterilize the solution.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a positive control (no antibiotic) and the 12th as a negative control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL and halving the antibiotic concentrations in each well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This protocol describes how to perform a disk diffusion assay to determine the susceptibility of a bacterial isolate to this compound.[9][10][11]

Materials:

  • This compound-impregnated disks (10 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking.

    • Allow the plate to dry for 3-5 minutes.

  • Apply this compound Disk: Aseptically place an this compound disk (10 µg) onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established guidelines (refer to Table 2).

Time-Kill Curve Analysis

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[12]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Culture broth (e.g., MHB)

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

  • Prepare Cultures: Inoculate several flasks containing fresh broth with the test organism and incubate until the culture reaches the early to mid-logarithmic phase of growth.

  • Introduce this compound: Add this compound to the test flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask with no antibiotic.

  • Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilutions and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Mechanisms of Resistance and Signaling Pathways

Bacteria can develop resistance to this compound and other β-lactam antibiotics through several mechanisms.[4][9][13] The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[9]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.[9][13] A key example is the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability: Changes in the bacterial outer membrane porins (in Gram-negative bacteria) that limit the entry of the antibiotic into the cell.[9]

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.

Signaling Pathways Involved in Resistance

The expression of resistance genes is often tightly regulated by complex signaling pathways.

Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In MRSA, resistance to β-lactams is primarily mediated by the mecA gene, which encodes the low-affinity PBP2a. The expression of mecA and the native β-lactamase gene (blaZ) is controlled by the mec and bla operons, respectively. These systems involve a sensor/transducer protein (MecR1/BlaR1) and a repressor (MecI/BlaI).

Caption: Regulation of mecA/blaZ expression in S. aureus.

Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)

In many Gram-negative bacteria, the expression of AmpC β-lactamase is inducible. This process is often regulated by the AmpG-AmpR-AmpC pathway, which is linked to peptidoglycan recycling.

Caption: AmpC β-lactamase induction in Gram-negative bacteria.

Experimental Workflow for Resistance Studies

The following diagram outlines a typical workflow for investigating bacterial resistance to this compound.

G start Start: Bacterial Isolate mic_dd Phenotypic Testing: - MIC Determination - Disk Diffusion start->mic_dd time_kill Time-Kill Curve Analysis mic_dd->time_kill molecular Molecular Analysis: - PCR for resistance genes (e.g., bla, mecA) - Gene expression analysis (qRT-PCR) mic_dd->molecular interpretation Data Interpretation and Correlation of Phenotype and Genotype time_kill->interpretation molecular->interpretation end Conclusion: Resistance Profile and Mechanism interpretation->end

Caption: Workflow for this compound resistance studies.

References

Application Notes and Protocols for Epicillin Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic aminopenicillin antibiotic that demonstrates broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other penicillin-class antibiotics, involves the inhibition of bacterial cell wall synthesis.[3] Specifically, penicillins bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains.[4] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3][5] this compound has been evaluated in various murine infection models, demonstrating therapeutic activity when administered orally or subcutaneously.[1][2] These models are critical in preclinical studies to assess the efficacy and pharmacodynamics of antimicrobial agents.

Data Presentation

The following table summarizes the qualitative chemotherapeutic activity of this compound in murine infection models as described in the available literature. It is important to note that specific ED₅₀ (50% effective dose) values for this compound in these historical studies were not detailed in the accessible publications. The data presented is based on comparative efficacy with other antibiotics of the era.

PathogenAdministration RouteTherapeutic ActivityComparative Efficacy
Streptococcus pyogenesOral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]
Staphylococcus aureus (non-penicillinase-producing)Oral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]
Proteus mirabilisOral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]
Escherichia coliOral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]
Salmonella schottmuelleriOral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]
Pseudomonas aeruginosaOral, SubcutaneousExcellentComparable to ampicillin and other contemporary antibiotics.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving murine infection models relevant to the pathogens against which this compound has shown activity.

General Guidelines for Murine Infection Models
  • Animal Husbandry: Mice should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have ad libitum access to sterile food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Bacterial Preparation: Bacteria should be grown to the desired phase (typically mid-logarithmic phase) in appropriate culture media. The bacterial concentration should be determined by spectrophotometry (OD₆₀₀) and confirmed by colony-forming unit (CFU) counts on agar plates. The inoculum should be prepared in a sterile vehicle such as phosphate-buffered saline (PBS) or saline.

Protocol 1: Murine Model of Systemic Staphylococcus aureus Infection
  • Inoculum Preparation: Culture S. aureus in Tryptic Soy Broth (TSB) overnight at 37°C. Dilute the overnight culture in fresh TSB and grow to mid-log phase. Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-2 x 10⁷ CFU in 100 µL).

  • Infection: Anesthetize the mice. Inject 100 µL of the bacterial suspension retro-orbitally.

  • Treatment: Administer this compound or vehicle control at specified time points post-infection via the desired route (oral gavage or subcutaneous injection).

  • Monitoring and Endpoint: Monitor mice for clinical signs of illness (e.g., weight loss, lethargy). The primary endpoint may be survival over a set period or bacterial burden in target organs (e.g., kidneys, spleen) at a specific time point.

Protocol 2: Murine Model of Streptococcus pyogenes Pharyngeal Colonization
  • Inoculum Preparation: Grow S. pyogenes in Todd-Hewitt broth. Wash and resuspend the bacteria in PBS to the desired concentration.

  • Infection: Anesthetize mice and gently inoculate the bacterial suspension into the nares.[6]

  • Treatment: Administer this compound or vehicle control orally or subcutaneously at predetermined intervals.

  • Endpoint: At selected time points, euthanize the mice and swab the oropharynx to determine the bacterial load by plating serial dilutions on appropriate selective agar.[6]

Protocol 3: Murine Model of Escherichia coli Urinary Tract Infection (UTI)
  • Inoculum Preparation: Culture uropathogenic E. coli (UPEC) in Luria-Bertani (LB) broth. Resuspend the bacteria in PBS to a concentration of approximately 1 x 10⁸ CFU in 50 µL.

  • Infection: Anesthetize mice and insert a catheter into the bladder via the urethra. Instill 50 µL of the bacterial suspension into the bladder.

  • Treatment: Begin this compound or vehicle administration at a specified time post-infection.

  • Endpoint: At the end of the treatment period, collect urine, bladder, and kidneys to determine the bacterial burden (CFU/mL or CFU/gram of tissue).

Protocol 4: Murine Model of Salmonella schottmuelleri (Typhimurium) Colitis
  • Pre-treatment: Administer streptomycin orally to mice 24 hours prior to infection to disrupt the native gut microbiota.[7]

  • Inoculum Preparation: Grow S. schottmuelleri in LB broth. Prepare an oral inoculum in PBS.

  • Infection: Administer the bacterial suspension to mice via oral gavage.

  • Treatment: Administer this compound or vehicle control orally at specified intervals.

  • Endpoint: Monitor for signs of colitis (e.g., weight loss, diarrhea). At the study endpoint, collect cecal and colonic tissue to assess inflammation and bacterial load.[7]

Protocol 5: Murine Model of Pseudomonas aeruginosa Lung Infection
  • Inoculum Preparation: Culture P. aeruginosa in LB broth to the desired growth phase. Resuspend the bacteria in sterile saline to the target concentration.

  • Infection: Anesthetize mice and intranasally instill a small volume (e.g., 25-50 µL) of the bacterial suspension.

  • Treatment: Administer this compound or vehicle control at specified time points post-infection.

  • Endpoint: Monitor survival or, at a predetermined time, euthanize the mice and homogenize the lungs to determine the bacterial burden.

Visualizations

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (Wash and Resuspend in PBS) Bacterial_Culture->Inoculum_Prep Anesthesia Anesthetize Mouse Inoculum_Prep->Anesthesia Proceed to Infection Infection Induce Infection (e.g., Retro-orbital Injection) Anesthesia->Infection Treatment_Group This compound Administration (Oral or Subcutaneous) Infection->Treatment_Group Randomize Control_Group Vehicle Control Infection->Control_Group Randomize Monitoring Monitor Clinical Signs (e.g., Weight Loss) Treatment_Group->Monitoring Control_Group->Monitoring Bacterial_Burden Determine Bacterial Burden (CFU in Target Organs) Monitoring->Bacterial_Burden At predetermined time Survival Assess Survival Rate Monitoring->Survival Over study duration G cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Cross-linking Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Lysis Cell Lysis Cell_Wall->Lysis Weakens This compound This compound This compound->PBP Inhibits

References

HPLC method for quantifying epicillin in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the quantification of the aminopenicillin antibiotic, epicillin, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides a detailed protocol for the determination of this compound in plasma, serum, and urine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is based on established principles for analyzing similar β-lactam antibiotics.[1][2]

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from endogenous components in biological matrices.[3] The sample is first subjected to a preparation step, typically protein precipitation, to remove interfering macromolecules.[4][5] The clarified supernatant is then injected into an HPLC system.

Separation is achieved on a C18 stationary phase with a polar mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile).[6] this compound is detected and quantified by its ultraviolet (UV) absorbance at a specific wavelength.[5] Quantification is performed by comparing the peak area of the analyte in the sample to that of known concentration standards.

Materials and Apparatus

2.1 Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., ampicillin or a similar penicillin.

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Perchloric acid or Trichloroacetic acid[7]

  • Ortho-phosphoric acid

  • Sodium phosphate monobasic

  • Potassium phosphate dibasic

  • Ultrapure water (18.2 MΩ·cm)

  • Control (drug-free) human plasma/serum/urine

2.2 Apparatus

  • HPLC system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector[8]

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)[9]

  • Data acquisition and processing software (e.g., Chromeleon, Empower)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and precision tips

  • Syringe filters (0.22 µm or 0.45 µm)[4]

Experimental Protocols

3.1 Preparation of Solutions

  • Mobile Phase: A typical mobile phase consists of a mixture of phosphate buffer and acetonitrile. For example, an 80:20 (v/v) mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile.[6] The mobile phase should be filtered and degassed before use.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the internal standard in 10 mL of ultrapure water to prepare individual stock solutions. These can be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess accuracy and precision.[7]

3.2 Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

  • Pipette 200 µL of the biological sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 400 µL of cold acetonitrile (or 20 µL of 60% perchloric acid) to precipitate proteins.[5][7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[10]

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.[8]

For urine samples, a simple dilution and filtration step may be sufficient.[11][12] Dilute the urine sample 1:10 with the mobile phase, vortex, and filter through a 0.22 µm syringe filter before injection.

3.3 HPLC Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC parameters. Optimization may be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Phosphate Buffer (pH 3.5) : Acetonitrile (80:20, v/v)[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[8]
Column Temperature 30°C
Detection Wavelength 230 nm[8]
Run Time 10-15 minutes

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14] Key validation parameters are outlined below.

  • Specificity: Assessed by analyzing blank biological samples to ensure no endogenous components interfere with the peaks of this compound and the internal standard.[15]

  • Linearity: Determined by analyzing a series of at least five calibration standards over the expected concentration range. The peak area ratio (analyte/IS) is plotted against concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be >0.99.[16]

  • Accuracy and Precision: Evaluated by analyzing QC samples at three concentration levels (low, medium, high) on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage recovery, while precision is expressed as the relative standard deviation (%RSD).[16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, typically at a signal-to-noise ratio (S/N) of 3.[15] The LOQ is the lowest concentration that can be accurately quantified, usually with an S/N of 10 and acceptable precision and accuracy.[14][15]

  • Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response from a pre-extracted spiked sample to that of a post-extracted spiked sample at the same concentration.[8]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity and Range

Parameter Result
Linear Range 0.1 - 50 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/mL

| LOQ | 0.1 µg/mL |

Table 2: Accuracy and Precision

QC Conc. (µg/mL) Intra-day Precision (%RSD, n=6) Intra-day Accuracy (%Recovery) Inter-day Precision (%RSD, n=18) Inter-day Accuracy (%Recovery)
Low (0.3) < 5% 95 - 105% < 10% 90 - 110%
Medium (5.0) < 5% 95 - 105% < 10% 90 - 110%

| High (40.0) | < 5% | 95 - 105% | < 10% | 90 - 110% |

Table 3: Recovery

QC Conc. (µg/mL) Mean Extraction Recovery (%)
Low (0.3) > 85%
Medium (5.0) > 85%

| High (40.0) | > 85% |

Visualizations

Diagrams can effectively illustrate the workflow and logical processes involved in the method.

G Figure 1: Experimental Workflow for this compound Quantification cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Figure 1: Experimental Workflow for this compound Quantification.

G Figure 2: Logical Flow of HPLC Method Validation Parameters cluster_acc_prec Validation Method Validation Specificity Specificity (Interference Check) Validation->Specificity Linearity Linearity & Range (Calibration Curve, r²) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ (S/N Ratio) Validation->Limits Recovery Extraction Recovery Validation->Recovery Robustness Robustness (Parameter Variation) Validation->Robustness Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability QC_Samples QC Samples (Low, Mid, High) IntraDay Intra-Day (n=6, 1 Day) QC_Samples->IntraDay InterDay Inter-Day (n=6, 3 Days) QC_Samples->InterDay IntraDay->Accuracy IntraDay->Precision InterDay->Accuracy InterDay->Precision

References

Application Notes and Protocols for Epicillin Dosage Calculations in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and calculating epicillin dosages for preclinical animal studies. Due to the limited availability of specific pharmacokinetic data for this compound, information from its close structural and functional analog, ampicillin, is utilized as a surrogate for some parameters. Researchers are strongly encouraged to perform pilot pharmacokinetic and dose-ranging studies for their specific animal models and experimental conditions.

Introduction to this compound

This compound is a semisynthetic, broad-spectrum beta-lactam antibiotic belonging to the aminopenicillin class.[1][2] Structurally and functionally similar to ampicillin, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] this compound has demonstrated in-vitro activity against a range of Gram-positive and Gram-negative bacteria, including some strains of Pseudomonas aeruginosa.[3]

Mechanism of Action

This compound, like other penicillin-based antibiotics, targets and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[1][2] These enzymes are crucial for the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to a weakened cell wall and subsequent cell lysis.[1][2]

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Strengthens Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Considerations

The efficacy of beta-lactam antibiotics is primarily dependent on the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a specific pathogen (%fT > MIC). For penicillins, a %fT > MIC of 50-60% is generally associated with maximal bactericidal effect.

Pharmacokinetic Parameters

Due to the scarcity of comprehensive pharmacokinetic data for this compound in various animal species, the following tables include data for ampicillin as a surrogate, alongside the available data for this compound. Researchers should interpret this data with caution and use it as a starting point for their own studies.

Table 1: Pharmacokinetic Parameters of this compound and Ampicillin in Various Animal Species (Intravenous Administration)

ParameterSpeciesDrugDose (mg/kg)Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Data Source
-RabbitThis compound50, 100, 200Not SpecifiedHigher than ampicillinNot Specified[4]
Half-life (t½)RatAmpicillin2527 minNot SpecifiedNot Specified[5]
Half-life (t½)Dog (Healthy)Ampicillin22.20.97 h916.93 mL/kg655.03 mL/kg/h[4][6]
Half-life (t½)Dog (Azotemic)Ampicillin22.25.86 h253.95 mL/kg30.06 mL/kg/h[4][6]

Table 2: Oral Dosage and Bioavailability of Ampicillin

SpeciesDrugOral Dose (mg/kg)Oral Bioavailability (F)Data Source
RatAmpicillinNot Specified30-40%[7]
DogAmpicillin10 - 25Not Specified[8][9]

Experimental Protocols for Dosage Calculation

The following protocols outline the essential steps for determining an appropriate and effective dosage of this compound for in vivo animal studies.

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safe dose range of this compound in the selected animal model.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for administration (e.g., sterile saline, PBS)

  • Animal model (e.g., mice, rats)

  • Standard animal husbandry equipment

  • Data collection sheets

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 groups) and a vehicle control group. A typical starting dose can be extrapolated from the available literature (e.g., starting from 10 mg/kg and escalating).

  • Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the required concentrations for each dose group.

  • Administration: Administer the assigned dose of this compound or vehicle to each animal via the intended route of administration (e.g., oral gavage, intravenous injection, subcutaneous injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, 1, 4, 24, and 48 hours post-dosing) for a predetermined period (e.g., 7-14 days). Clinical signs to observe include changes in behavior, posture, activity, and any signs of distress.

  • Data Collection: Record body weight, food and water consumption, and any observed clinical signs for each animal.

  • Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Start Start MTD Study Acclimation Animal Acclimation Start->Acclimation Grouping Group Allocation Acclimation->Grouping Dosing Dose Administration Grouping->Dosing Observation Clinical Observation Dosing->Observation Data_Collection Data Collection Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy End Determine MTD Necropsy->End

Workflow for MTD determination.
Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in the selected animal model.

Materials:

  • This compound

  • Vehicle

  • Animal model with indwelling catheters (if possible for serial blood sampling)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate and prepare animals as in Protocol 1. If feasible, surgically implant catheters for stress-free serial blood sampling.

  • Dose Administration: Administer a single dose of this compound (a dose determined to be safe from the MTD study) via the desired route (intravenous and the intended experimental route, e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters including:

    • Area Under the Curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Oral Bioavailability (F%) (if both IV and oral routes are tested)

Protocol 3: In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of different this compound dosage regimens in an established animal model of infection.

Materials:

  • This compound

  • Vehicle

  • Animal model

  • Pathogenic bacterial strain with a known MIC for this compound

  • Infection induction materials

  • Euthanasia and tissue collection supplies

Procedure:

  • Infection Model: Establish a relevant infection model in the chosen animal species (e.g., thigh infection, pneumonia model).

  • Bacterial Challenge: Inoculate the animals with a standardized dose of the pathogenic bacteria.

  • Treatment Groups: Randomly assign infected animals to different treatment groups receiving various doses and dosing frequencies of this compound, a vehicle control group, and potentially a positive control group (an antibiotic with known efficacy).

  • Treatment Administration: Initiate treatment at a specified time post-infection and continue for a predetermined duration.

  • Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., infected thigh muscle, lungs).

  • Bacterial Load Quantification: Homogenize the collected tissues and perform serial dilutions and plate counts to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial loads between the different treatment groups and the control group to determine the efficacy of each this compound dosage regimen. The goal is to identify the dose that achieves a significant reduction in bacterial burden (e.g., 1-2 log10 reduction).

cluster_preclinical Preclinical Dosage Determination cluster_calculation Dosage Calculation MTD MTD Study (Protocol 1) PK Pharmacokinetic Study (Protocol 2) MTD->PK Provides safe dose for PK PK_PD Establish PK/PD Target (%fT > MIC) PK->PK_PD Provides necessary PK parameters Efficacy In Vivo Efficacy Study (Protocol 3) MIC Determine MIC of Pathogen MIC->PK_PD Defines therapeutic target Dose_Selection Select Dose and Frequency PK_PD->Dose_Selection Dose_Selection->Efficacy Test selected regimens

Logical relationship for dosage calculation.

Allometric Scaling

In the absence of species-specific pharmacokinetic data, allometric scaling can be a useful tool to estimate initial doses. Allometric scaling uses the relationship between physiological variables and body weight to predict pharmacokinetic parameters across different species. However, it should be used with caution and validated with experimental data.

Conclusion

The successful implementation of animal studies involving this compound relies on the careful determination of appropriate dosages. While a lack of comprehensive data for this compound necessitates a cautious approach, leveraging information from its analog ampicillin and conducting thorough dose-finding and pharmacokinetic studies will enable researchers to establish effective and safe dosing regimens for their specific experimental needs. The protocols outlined in these notes provide a robust framework for achieving this.

References

Application Note & Protocol: Epicillin Efficacy in a Biofilm Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Bacteria within a biofilm are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and facilitates intercellular communication, contributing to increased tolerance to antibiotics. Consequently, standard planktonic minimum inhibitory concentration (MIC) assays are often not representative of the concentrations required to eradicate biofilm-associated infections.[1][2][3][4][5] Therefore, it is crucial to evaluate the efficacy of antimicrobial agents using specific biofilm models.

This document provides a detailed protocol for testing the efficacy of epicillin, a β-lactam antibiotic, against a bacterial biofilm model. The protocol outlines methods for biofilm formation, treatment with this compound, and subsequent quantification of biofilm viability using three common techniques: crystal violet (CV) staining for biomass assessment, colony-forming unit (CFU) counting for viable cell enumeration, and LIVE/DEAD staining for microscopic visualization. Additionally, a protocol for determining the Minimum Biofilm Eradication Concentration (MBEC) is included to assess the antibiotic concentration required to eliminate the established biofilm.[1][2][6]

Materials and Methods

Materials
  • Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound antibiotic powder

  • 96-well flat-bottom sterile microtiter plates[7]

  • Sterile pipette tips and cones[7]

  • 0.1% Crystal Violet solution[7][8][9][10]

  • 30% Acetic Acid or 95% Ethanol for CV solubilization[7][8][10]

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit or equivalent[11][12][13][14][15]

  • Plate reader (spectrophotometer)

  • Confocal laser scanning microscope (CLSM)

  • Incubator

  • Vortex mixer

  • Sonication bath

Equipment
  • Laminar flow hood

  • Micropipettes

  • Multichannel pipette

  • Plate shaker (optional)

Experimental Protocols

Protocol 1: Biofilm Formation and Treatment

This protocol describes the formation of a static biofilm in a 96-well microtiter plate and subsequent treatment with this compound.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the desired bacterial strain into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (200 rpm).[7]

    • The following day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.1, which corresponds to approximately 1 x 10⁸ CFU/mL for many bacterial species.[7]

    • Further dilute this suspension 1:100 in fresh growth medium to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[16]

  • Biofilm Formation:

    • Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate.[8]

    • Include negative control wells containing sterile growth medium only.

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[8][10]

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) and sterilize by filtration.

    • Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations.

    • After the biofilm formation period, gently aspirate the planktonic bacteria from the wells.[8]

    • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria. Be careful not to disturb the biofilm at the bottom of the wells.[8]

    • Add 200 µL of the different this compound concentrations to the wells. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).

    • Incubate the plate for a further 24 hours at 37°C.

Protocol 2: Quantification of Biofilm Viability

This method stains the total biofilm biomass, including bacterial cells and the EPS matrix.[6]

  • After this compound treatment, discard the medium from the wells.

  • Gently wash the wells twice with 200 µL of sterile PBS.[8]

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate.[9]

  • Remove the methanol or ensure the plate is completely dry.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[9][10]

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.[10]

  • Dry the plate completely.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[8][10]

  • Incubate for 10-15 minutes with gentle shaking to ensure complete solubilization.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[10][16]

  • Measure the absorbance at 570-595 nm using a plate reader.[8][9]

This method quantifies the number of viable bacteria within the biofilm.

  • After this compound treatment, aspirate the medium and wash the biofilms twice with sterile PBS.

  • Add 200 µL of sterile PBS to each well.

  • Disrupt the biofilm by scraping the bottom of the wells with a sterile pipette tip and then vigorously pipetting up and down. For more robust biofilms, sonication can be used.[6]

  • Perform serial 10-fold dilutions of the resulting bacterial suspension in sterile PBS.[17]

  • Plate 100 µL of appropriate dilutions onto agar plates.[18]

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each well. It is important to note that CFU counting can sometimes underestimate the number of viable cells due to the difficulty in completely disaggregating biofilm clumps.[19]

This technique uses two fluorescent nucleic acid stains, SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red), to differentiate viable and non-viable bacteria within the biofilm.[11][15]

  • For microscopic analysis, biofilms should be grown on a suitable transparent surface, such as glass-bottom 96-well plates or sterile coverslips placed in the wells of a standard plate.

  • After this compound treatment, gently wash the biofilms twice with sterile PBS.

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit).[11] Typically, this involves mixing SYTO® 9 and propidium iodide in sterile, filter-sterilized water.[11]

  • Add a sufficient volume of the staining solution to cover the biofilm and incubate for 15-30 minutes at room temperature in the dark.[11][14]

  • Gently rinse with sterile water to remove excess stain.[11]

  • Visualize the stained biofilms immediately using a confocal laser scanning microscope. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.[13]

Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2][20]

  • Form biofilms in a 96-well plate as described in Protocol 1.

  • After the incubation period for biofilm formation, carefully remove the planktonic bacteria and wash the wells twice with sterile PBS.

  • Prepare two-fold serial dilutions of this compound in fresh growth medium in a separate 96-well plate.

  • Transfer the this compound dilutions to the wells containing the established biofilms.

  • Incubate for 24 hours at 37°C.

  • After incubation, aspirate the antibiotic-containing medium and wash the wells twice with sterile PBS.

  • Add 200 µL of fresh sterile growth medium to each well.

  • Incubate the plate for a further 24 hours at 37°C to allow for the regrowth of any surviving bacteria.

  • Visually inspect the wells for turbidity. The MBEC is the lowest concentration of this compound that results in no visible growth (clear well).[2] This can be confirmed by measuring the OD₆₀₀ of the wells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)

This compound Conc. (µg/mL)Absorbance at 595 nm (Mean ± SD)% Biofilm Inhibition
0 (Control)0
X
2X
4X
...

Table 2: Effect of this compound on Biofilm Viability (CFU Counting)

This compound Conc. (µg/mL)Log₁₀ CFU/mL (Mean ± SD)Log Reduction
0 (Control)0
X
2X
4X
...

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainMIC (µg/mL)MBEC (µg/mL)
S. aureus
P. aeruginosa
...

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification A Bacterial Culture (Overnight) B Dilute to OD600 = 0.1 A->B C Dilute 1:100 in Growth Medium B->C D Dispense 200 µL/well in 96-well plate C->D E Incubate 24-48h at 37°C D->E F Wash with PBS E->F G Add this compound (Serial Dilutions) F->G H Incubate 24h at 37°C G->H I Crystal Violet Staining H->I J CFU Counting H->J K LIVE/DEAD Staining H->K

Caption: Workflow for testing this compound efficacy against bacterial biofilms.

MBEC_Protocol A Form Biofilm (24-48h) B Wash with PBS A->B C Add this compound (2-fold dilutions) B->C D Incubate 24h C->D E Wash with PBS D->E F Add Fresh Medium E->F G Incubate 24h (Regrowth) F->G H Assess Turbidity (Visual/OD600) G->H

Caption: Protocol for determining the Minimum Biofilm Eradication Concentration (MBEC).

References

Application Notes and Protocols for Assessing Epicillin Protein Binding in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extent to which a drug binds to serum proteins is a critical pharmacokinetic parameter that influences its distribution, efficacy, and clearance. Only the unbound fraction of a drug is free to interact with its target receptors and exert a pharmacological effect. Epicillin, a semisynthetic aminopenicillin, is known to be minimally, but reversibly, bound to human serum proteins.[1] Accurate assessment of this binding is crucial for understanding its clinical behavior and for the development of new drug formulations.

This document provides detailed application notes and protocols for the principal methods used to determine the serum protein binding of this compound: Equilibrium Dialysis, Ultrafiltration, and High-Performance Affinity Chromatography (HPAC).

Data Presentation: Serum Protein Binding of this compound and Related Penicillins

While specific quantitative data for this compound's protein binding is consistently reported as minimal, the following table provides a comparative overview with structurally similar aminopenicillins and other penicillins with varying degrees of protein binding to offer a clear context.

Compound Reported Serum Protein Binding (%) Notes
This compound Minimally boundConsistently described as having low protein binding.
Ampicillin~20%Structurally very similar to this compound.[1][2][3]
Amoxicillin~17-20%Another closely related aminopenicillin.[4]
Cloxacillin~94%Example of a highly protein-bound penicillin.
Dicloxacillin~97%Example of a highly protein-bound penicillin.[5][6]

Experimental Protocols

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the protein binding of drugs. It involves the separation of the free drug from the protein-bound drug across a semipermeable membrane until equilibrium is reached.

Principle: A solution of the drug in serum or plasma is placed on one side of a semipermeable membrane, and a protein-free buffer is placed on the other side. The membrane allows the free drug to pass through but retains the larger protein-drug complexes. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

Protocol:

  • Preparation of Dialysis Cells:

    • Hydrate the semipermeable dialysis membrane (typically with a molecular weight cutoff of 10-12 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis cells, ensuring a leak-proof seal.

  • Sample and Buffer Preparation:

    • Prepare a stock solution of this compound in a suitable solvent and spike it into pooled human serum to achieve the desired final concentration.

    • Prepare a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) that is isotonic with the serum.

  • Dialysis:

    • Pipette a known volume of the this compound-spiked serum into the sample chamber of the dialysis cell.

    • Pipette an equal volume of the protein-free buffer into the buffer chamber.

    • Seal the dialysis cells and place them in a temperature-controlled shaker or rotator set at 37°C.

    • Incubate for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the serum and buffer chambers.

    • Determine the concentration of this compound in both aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Calculation of Percent Protein Binding:

    • The concentration of this compound in the buffer chamber represents the unbound (free) drug concentration ([D_free]).

    • The concentration of this compound in the serum chamber represents the total drug concentration ([D_total]).

    • Calculate the percent protein binding using the following formula: % Bound = (([D_total] - [D_free]) / [D_total]) * 100

Equilibrium_Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_membrane Hydrate Dialysis Membrane load_cell Load Serum and Buffer into Cell prep_membrane->load_cell prep_serum Spike Serum with this compound prep_serum->load_cell prep_buffer Prepare Protein-Free Buffer prep_buffer->load_cell incubate Incubate at 37°C (4-24 hours) load_cell->incubate collect_samples Collect Aliquots incubate->collect_samples analyze_hplc Analyze Concentrations (HPLC) collect_samples->analyze_hplc calculate Calculate % Binding analyze_hplc->calculate

Workflow for Equilibrium Dialysis.
Ultrafiltration

Ultrafiltration is a rapid method for separating the free drug from the protein-bound drug by forcing the serum through a semipermeable membrane using centrifugal force.

Principle: A serum sample containing the drug is placed in a centrifugal device equipped with a semipermeable membrane. Centrifugation forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane, while the protein-drug complexes are retained.

Protocol:

  • Device Preparation:

    • Select an appropriate ultrafiltration device with a molecular weight cutoff membrane (e.g., 10-30 kDa).

    • Pre-condition the membrane according to the manufacturer's instructions to minimize non-specific binding of the drug.

  • Sample Preparation:

    • Spike pooled human serum with this compound to the desired concentration.

  • Ultrafiltration:

    • Pipette the this compound-spiked serum into the sample reservoir of the ultrafiltration device.

    • Place the device in a centrifuge with a fixed-angle rotor.

    • Centrifuge at a specified speed and time (e.g., 2000 x g for 15-30 minutes at 37°C). The exact conditions should be optimized to obtain a sufficient volume of ultrafiltrate without significantly concentrating the retentate.

  • Sample Analysis:

    • Carefully collect the ultrafiltrate from the collection tube.

    • Determine the concentration of this compound in the ultrafiltrate ([D_free]) and in an aliquot of the initial spiked serum ([D_total]) using a validated analytical method (e.g., HPLC).

  • Calculation of Percent Protein Binding:

    • Calculate the percent protein binding using the formula: % Bound = (([D_total] - [D_free]) / [D_total]) * 100

Ultrafiltration_Workflow cluster_prep Preparation cluster_filtration Ultrafiltration cluster_analysis Analysis prep_device Pre-condition Ultrafiltration Device load_device Load Serum into Device prep_device->load_device prep_serum Spike Serum with this compound prep_serum->load_device centrifuge Centrifuge at 37°C load_device->centrifuge collect_filtrate Collect Ultrafiltrate centrifuge->collect_filtrate analyze_hplc Analyze Concentrations (HPLC) collect_filtrate->analyze_hplc calculate Calculate % Binding analyze_hplc->calculate

Workflow for Ultrafiltration.
High-Performance Affinity Chromatography (HPAC)

HPAC is a powerful technique that utilizes a stationary phase with immobilized serum proteins (e.g., human serum albumin) to study drug-protein interactions.

Principle: A column is packed with a solid support to which a specific serum protein, such as human serum albumin (HSA), is covalently bound. When a sample of the drug is injected onto the column, the unbound drug passes through, while the bound drug is retained. The retention time of the drug is related to its affinity for the immobilized protein.

Protocol:

  • Column Preparation:

    • Use a commercially available or custom-prepared HPAC column with immobilized HSA.

    • Equilibrate the column with a mobile phase that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a known concentration.

  • Chromatographic Analysis:

    • Inject a small volume of the this compound solution onto the equilibrated HPAC column.

    • Monitor the elution of this compound using a suitable detector (e.g., UV).

    • Determine the retention time of this compound.

  • Data Analysis:

    • The extent of protein binding can be determined by various HPAC methods, such as zonal elution or frontal analysis.

    • For zonal elution, the retention factor (k) is calculated from the retention time of the drug and a non-retained marker. The association constant (Ka) can then be determined from the relationship between 1/k and the concentration of a competing ligand in the mobile phase.

    • The percent protein binding can be estimated from the association constant and the protein concentration.

HPAC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_calculation Data Analysis equilibrate_column Equilibrate HPAC Column inject_sample Inject Sample equilibrate_column->inject_sample prep_sample Prepare this compound Solution prep_sample->inject_sample monitor_elution Monitor Elution (UV Detector) inject_sample->monitor_elution determine_rt Determine Retention Time monitor_elution->determine_rt calculate_ka Calculate Association Constant (Ka) determine_rt->calculate_ka estimate_binding Estimate % Binding calculate_ka->estimate_binding

Workflow for HPAC.

Conclusion

The choice of method for determining the serum protein binding of this compound will depend on the specific requirements of the study, including the desired accuracy, throughput, and available equipment. Equilibrium dialysis remains the reference method for its accuracy, while ultrafiltration offers a faster alternative. HPAC provides a dynamic approach to studying drug-protein interactions and can yield valuable information on binding affinities. Given that this compound is minimally bound to serum proteins, sensitive analytical techniques are essential for accurate quantification of the unbound fraction.

References

Application Notes and Protocols: Epicillin in Automated Microbiology Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic, broad-spectrum aminopenicillin antibiotic belonging to the beta-lactam class.[1][2] Structurally and functionally analogous to ampicillin, this compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This interference with the cross-linking of peptidoglycan chains ultimately leads to cell lysis and bacterial death.[1][2][5]

While this compound has a documented history of clinical investigation, its inclusion in the antibiotic panels of contemporary automated microbiology systems (e.g., VITEK®, MicroScan®, Phoenix™) is not standard. These application notes provide a comprehensive framework for researchers and drug development professionals to validate and implement this compound susceptibility testing on such platforms. The protocols outlined below are based on established principles of antimicrobial susceptibility testing (AST) and provide a pathway for evaluating the performance of this compound in an automated workflow.

Mechanism of Action: Beta-Lactam Antibiotics

This compound, as a beta-lactam antibiotic, targets the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the simplified signaling pathway of this mechanism.

cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to Inhibited_Cross_Linking Inhibited Peptidoglycan Cross-Linking PBP->Inhibited_Cross_Linking Inactivation leads to Inhibited_Cross_Linking->Peptidoglycan Weakens

Caption: Mechanism of action of this compound.

Spectrum of Activity and Performance Data

The antimicrobial spectrum of this compound is comparable to that of ampicillin. It has demonstrated in-vitro activity against various pathogens, including Staphylococcus aureus (non-penicillinase producing), Streptococcus pyogenes, Escherichia coli, and Proteus species.[4] Some studies have suggested that this compound may possess superior intrinsic activity against Pseudomonas aeruginosa when compared to ampicillin.[3][6] It is important to note that, like other aminopenicillins, this compound is susceptible to degradation by beta-lactamase enzymes.[3]

Quality Control StrainAntimicrobial AgentMethodMIC (µg/mL)Disk Diffusion (Zone Diameter, mm)
Escherichia coli ATCC® 25922AmpicillinBroth Dilution2-816-22 (10 µg disk)
Staphylococcus aureus ATCC® 29213AmpicillinBroth Dilution0.25-1N/A
Enterococcus faecalis ATCC® 29212AmpicillinBroth Dilution0.5-2N/A
Haemophilus influenzae ATCC® 49247AmpicillinBroth Dilution1-413-21 (10 µg disk)
Streptococcus pneumoniae ATCC® 49619AmpicillinBroth Dilution0.06-0.2526-34 (Oxacillin 1 µg disk)

Experimental Protocols

Protocol for Validation of this compound on an Automated Microbiology System

This protocol outlines the necessary steps to validate the performance of this compound on a generic automated microbiology system. The core principle is to establish the accuracy and reproducibility of the system's this compound minimum inhibitory concentration (MIC) results compared to a reference method.

4.1.1 Materials

  • This compound analytical powder

  • Automated microbiology system (e.g., VITEK® 2, MicroScan® WalkAway, BD Phoenix™)

  • System-specific consumables (e.g., test cards, panels)

  • Reference method materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

  • Quality control (QC) strains (see table in section 3.0)

  • Clinical isolates with known ampicillin susceptibility profiles

  • Vortex mixer

  • Calibrated pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Incubators (35°C ± 2°C)

4.1.2 Workflow for this compound Validation

Start Start Prep_this compound Prepare this compound Stock Solution & Dilutions Start->Prep_this compound Select_Strains Select QC and Clinical Isolate Strains Start->Select_Strains Prep_Panels Prepare Custom Automated System Panels with this compound Prep_this compound->Prep_Panels Prep_Reference Prepare Reference Broth Microdilution Panels Prep_this compound->Prep_Reference Test_Automated Inoculate and Run on Automated System Prep_Panels->Test_Automated Test_Reference Inoculate and Incubate Reference Panels Prep_Reference->Test_Reference Inoculate Prepare Standardized Inoculum (0.5 McFarland) Select_Strains->Inoculate Inoculate->Test_Automated Inoculate->Test_Reference Read_Automated Read Automated System Results (MIC) Test_Automated->Read_Automated Read_Reference Read Reference Panel Results (MIC) Test_Reference->Read_Reference Compare Compare Automated vs. Reference MICs Read_Automated->Compare Read_Reference->Compare Analyze Analyze Agreement and Error Rates Compare->Analyze End Establish QC Ranges and Interpretive Criteria Analyze->End

Caption: Workflow for validating this compound on an automated system.

4.1.3 Detailed Protocol Steps

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare serial twofold dilutions of the stock solution to cover the desired concentration range for both the automated system and the reference method.

  • Preparation of Automated System Panels:

    • Follow the manufacturer's instructions for preparing custom antibiotic panels. This may involve adding the prepared this compound dilutions to the system's specific cards or trays.

    • Ensure the final concentrations of this compound in the wells of the panel correspond to the desired testing range (e.g., 0.25 - 64 µg/mL).

  • Preparation of Reference Broth Microdilution Panels:

    • Prepare broth microdilution panels according to CLSI guidelines.

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the appropriate this compound dilution to each well to achieve the final desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum as required by the automated system's protocol and for the reference method to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate the custom this compound panels for the automated system according to the manufacturer's protocol.

    • Simultaneously, inoculate the reference broth microdilution panels with the prepared inoculum.

    • Incubate both sets of panels at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The automated system will provide a quantitative MIC value for this compound.

    • For the reference method, the MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Record the MIC values from both methods for each tested isolate.

  • Data Analysis:

    • Compare the MIC values obtained from the automated system with those from the reference broth microdilution method.

    • Calculate the essential agreement (MIC values within ±1 twofold dilution) and categorical agreement (susceptible, intermediate, or resistant). Note that interpretive criteria for this compound may need to be established based on its similarity to ampicillin and pharmacokinetic/pharmacodynamic data.

    • Determine the rates of very major, major, and minor errors.

Conclusion

The integration of novel or less common antibiotics like this compound into automated microbiology systems requires a rigorous validation process. By following the protocols outlined in these application notes, researchers and clinical laboratory professionals can accurately assess the performance of their automated systems for this compound susceptibility testing. This will enable the generation of reliable data for research, drug development, and potentially for future clinical applications, ensuring that the utility of such antimicrobial agents can be thoroughly and efficiently evaluated.

References

Application Notes and Protocols for Epicillin Susceptibility Testing Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic, broad-spectrum beta-lactam antibiotic belonging to the aminopenicillin subgroup. Accurate in vitro susceptibility testing is crucial for determining its efficacy against bacterial isolates. A robust quality control (QC) program is fundamental to ensuring the accuracy and reproducibility of antimicrobial susceptibility testing (AST) results. This document provides detailed application notes and protocols for establishing and maintaining a quality control program for this compound susceptibility testing.

Note on this compound-Specific QC Ranges: As of the latest revisions of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, specific quality control ranges for this compound are not provided. This compound is structurally and functionally similar to ampicillin. Therefore, in the absence of this compound-specific QC ranges, it is recommended to use the established QC ranges for ampicillin with the standard QC strains. This approach provides a reliable means to monitor the performance of the test system.

Recommended Quality Control Strains

The following standard QC strains are recommended for monitoring the accuracy and precision of this compound susceptibility testing. These strains are well-characterized and have established, expected ranges for ampicillin, which will be used as the surrogate for this compound QC.

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Enterococcus faecalis ATCC® 29212™

  • Haemophilus influenzae ATCC® 49247™

  • Streptococcus pneumoniae ATCC® 49619™

Data Presentation: Quality Control Ranges for Ampicillin (as a surrogate for this compound)

The acceptable QC ranges for ampicillin are summarized in the tables below, based on CLSI and EUCAST guidelines. Laboratories should ensure their results fall within these ranges to validate their testing procedures.

Table 1: Quality Control Ranges for Disk Diffusion (Kirby-Bauer)
Quality Control StrainAntimicrobial Agent (Disk Content)Acceptable Zone Diameter (mm) - CLSIAcceptable Zone Diameter (mm) - EUCAST
Escherichia coli ATCC® 25922™Ampicillin (10 µg)16 - 2215 - 22
Staphylococcus aureus ATCC® 25923™Ampicillin (10 µg)27 - 35N/A
Enterococcus faecalis ATCC® 29212™Ampicillin (10 µg)17 - 23N/A
Haemophilus influenzae ATCC® 49247™Ampicillin (10 µg)13 - 2113 - 21
Streptococcus pneumoniae ATCC® 49619™Oxacillin (1 µg) for Penicillin Surrogate≤ 19 (Resistant), ≥ 20 (Susceptible)N/A*

* EUCAST does not typically recommend disk diffusion for these organism-drug combinations and prefers MIC determination.

Table 2: Quality Control Ranges for Broth Microdilution (MIC)
Quality Control StrainAntimicrobial AgentAcceptable MIC (µg/mL) - CLSIAcceptable MIC (µg/mL) - EUCAST
Escherichia coli ATCC® 25922™Ampicillin2.0 - 8.02.0 - 8.0
Staphylococcus aureus ATCC® 25923™Ampicillin0.25 - 1.0N/A*
Enterococcus faecalis ATCC® 29212™Ampicillin0.5 - 2.00.5 - 2.0
Haemophilus influenzae ATCC® 49247™Ampicillin1.0 - 4.01.0 - 4.0
Streptococcus pneumoniae ATCC® 49619™Ampicillin0.25 - 1.00.25 - 1.0

* EUCAST may have different recommendations for specific testing scenarios.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing

This method is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test organism will produce a zone of inhibition. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton agar (MHA) plates (or Haemophilus Test Medium for H. influenzae, and MHA with 5% sheep blood for S. pneumoniae)

  • This compound disks (10 µg)

  • QC strain cultures

  • 0.85% sterile saline or sterile broth

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the QC strain from an 18-24 hour agar plate.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Antimicrobial Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the this compound (or ampicillin for QC) disk to the center of the inoculated plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubate in a CO2-enriched atmosphere.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition to the nearest millimeter.

    • Compare the measured zone diameter with the acceptable ranges provided in Table 1.

Protocol 2: Broth Microdilution MIC Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB) (or Haemophilus Test Medium broth for H. influenzae, and CAMHB with 2-5% lysed horse blood for S. pneumoniae)

  • This compound stock solution

  • 96-well microtiter plates

  • QC strain cultures

  • 0.85% sterile saline or sterile broth

  • McFarland 0.5 turbidity standard

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Prepare an inoculum of the QC strain as described in the disk diffusion protocol, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubate in a CO2-enriched atmosphere.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Compare the determined MIC value with the acceptable ranges provided in Table 2.

Visualizations

Mechanism of Action and Resistance

cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Leads to Beta-lactamase β-lactamase Production Beta-lactamase->this compound Inactivates Altered PBP Altered PBPs Altered PBP->this compound Reduced binding

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Experimental Workflow for Quality Control Testing

Start Start Prepare QC Strain Inoculum Prepare QC Strain Inoculum Start->Prepare QC Strain Inoculum Adjust to 0.5 McFarland Adjust to 0.5 McFarland Prepare QC Strain Inoculum->Adjust to 0.5 McFarland Disk Diffusion Disk Diffusion Adjust to 0.5 McFarland->Disk Diffusion Broth Microdilution Broth Microdilution Adjust to 0.5 McFarland->Broth Microdilution Inoculate Plate Inoculate Plate Disk Diffusion->Inoculate Plate Inoculate Wells Inoculate Wells Broth Microdilution->Inoculate Wells Apply Disk Apply Disk Inoculate Plate->Apply Disk Incubate Incubate Apply Disk->Incubate Inoculate Wells->Incubate Measure Zone Diameter Measure Zone Diameter Incubate->Measure Zone Diameter Determine MIC Determine MIC Incubate->Determine MIC Compare to QC Ranges Compare to QC Ranges Measure Zone Diameter->Compare to QC Ranges Determine MIC->Compare to QC Ranges End End Compare to QC Ranges->End

Caption: Workflow for this compound susceptibility quality control testing.

Application Notes and Protocols for Epicillin Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicillin is a semisynthetic aminopenicillin, a class of beta-lactam antibiotics that exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[1][2] The inactivation of these proteins interferes with the cross-linkage of peptidoglycan chains, a critical component for cell wall strength and rigidity.[1][2] The resulting weakened cell wall leads to cell lysis and bacterial death.[1][2] Time-kill curve assays are a valuable in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][4][5] This document provides a detailed protocol for conducting time-kill curve assays to evaluate the efficacy of this compound against susceptible bacterial strains.

Mechanism of Action of this compound

This compound, like other penicillin derivatives, targets the final step of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall. The beta-lactam ring, a key structural feature of this compound, mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate. This allows this compound to bind to the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan. The acylation of the PBP active site by this compound is essentially irreversible, leading to the inactivation of the enzyme. This disruption of cell wall synthesis ultimately results in a compromised cell envelope that can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

This compound's mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing the time-kill assay, the MIC of this compound against the selected bacterial strains must be determined. The broth microdilution method is a standard and recommended procedure.

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (see Table 1 for suggestions)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh overnight culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and to a growth control well (containing no antibiotic). A sterility control well (containing only CAMHB) should also be included.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

This compound Time-Kill Curve Assay

Materials:

  • This compound powder, analytical grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Bacterial strains with known MIC values

  • Spectrophotometer or McFarland standards

  • Incubator shaker (35°C ± 2°C)

  • Sterile saline for dilutions

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Colony counter

Procedure:

  • Prepare this compound Solutions: Prepare this compound solutions in CAMHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).

  • Prepare Bacterial Inoculum: Prepare a starting inoculum as described for the MIC determination, adjusted to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.

  • Assay Setup:

    • Dispense the prepared this compound solutions into sterile flasks or tubes.

    • Include a growth control flask containing CAMHB without this compound.

    • Inoculate all flasks (including the growth control) with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the flasks at 35°C ± 2°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected sample in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto non-selective agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[3] A bacteriostatic effect is a <3-log₁₀ reduction in CFU/mL.[5]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Prepare_this compound Prepare this compound Concentrations (e.g., 0.25x to 8x MIC) Start->Prepare_this compound Incubate Incubate at 35°C with Shaking Prepare_Inoculum->Incubate Prepare_this compound->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Analyze Plot log10 CFU/mL vs. Time Count_Colonies->Analyze End End Analyze->End

Time-kill curve assay workflow.

Data Presentation

The results of the this compound time-kill curve assay should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Bacterial Strains for this compound Susceptibility Testing
OrganismATCC NumberRationale
Escherichia coli25922A standard quality control strain for antimicrobial susceptibility testing of Gram-negative bacteria.[6]
Staphylococcus aureus25923A standard quality control strain for antimicrobial susceptibility testing of Gram-positive bacteria.[6]
Pseudomonas aeruginosa27853A quality control strain for non-Enterobacteriaceae Gram-negative bacilli.[6]
Clinical IsolatesN/ARelevant strains isolated from clinical specimens to assess the activity of this compound against current pathogens.
Table 2: Example of MIC and Time-Kill Assay Data Presentation
This compound Conc. (µg/mL)MIC (µg/mL)-log₁₀ CFU/mL at Time (hours) -----
(x MIC) 0 2 4 6 8 24 Interpretation
Growth Control (0)25.76.57.88.58.99.2Growth
0.25x (0.5)25.76.17.07.57.88.1Sub-inhibitory
0.5x (1)25.75.55.35.15.05.5Bacteriostatic
1x (2)25.74.94.23.53.12.5Bactericidal
2x (4)25.74.13.02.3<2.0<2.0Bactericidal
4x (8)25.73.5<2.0<2.0<2.0<2.0Bactericidal
8x (16)25.7<2.0<2.0<2.0<2.0<2.0Bactericidal

Note: The data presented in Table 2 are hypothetical and for illustrative purposes only. Actual results will vary depending on the bacterial strain and experimental conditions.

Quality Control

Adherence to quality control procedures is essential for obtaining accurate and reproducible results.

  • Reference Strains: Use well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), for which expected MIC ranges for this compound are known or can be established.[6]

  • Purity Checks: Ensure the purity of bacterial cultures at each step of the process.

  • Inoculum Density: Verify the inoculum density to ensure it is within the recommended range.

  • Controls: Always include a growth control (no antibiotic) and a sterility control (no bacteria) in each assay.

  • Replicates: Perform experiments in duplicate or triplicate to ensure the reproducibility of the results.

Conclusion

The time-kill curve assay is a robust method for characterizing the pharmacodynamic properties of this compound. By following this detailed protocol, researchers can obtain valuable data on the rate and extent of its bactericidal or bacteriostatic activity against clinically relevant bacteria. This information is crucial for understanding the antimicrobial profile of this compound and can inform its potential therapeutic applications.

References

Troubleshooting & Optimization

Epicillin Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with epicillin solubility in various buffer systems.

Troubleshooting this compound Solubility Issues

This compound, an aminopenicillin antibiotic, can sometimes present solubility challenges in laboratory settings. Successful solubilization is critical for accurate and reproducible experimental results. This guide addresses common issues and provides step-by-step solutions.

Problem: this compound powder is not dissolving in my buffer.

  • Initial Assessment:

    • Verify the this compound Form: Are you using this compound free acid or a salt form (e.g., this compound sodium)? Salt forms generally exhibit higher aqueous solubility.

    • Check the Buffer pH: this compound, like other aminopenicillins, has a U-shaped pH-solubility profile, meaning it is least soluble at its isoelectric point and more soluble at acidic or alkaline pH.[1]

    • Review the Temperature: Has the buffer been stored in the cold? Lower temperatures can decrease the solubility of some compounds.

  • Troubleshooting Steps:

    • Adjust the pH:

      • If you are using a neutral buffer like Phosphate-Buffered Saline (PBS) around pH 7.4, try adjusting the pH.

      • For acidic conditions, carefully add small increments of dilute HCl (e.g., 0.1 M) to lower the pH.

      • For alkaline conditions, add small increments of dilute NaOH (e.g., 0.1 M) to raise the pH.

      • Monitor the pH closely with a calibrated pH meter.

    • Gentle Warming:

      • Warm the solution gently in a water bath (e.g., 37°C). Avoid excessive heat, as high temperatures can degrade this compound.[2]

      • Continuously stir the solution while warming.

    • Sonication:

      • Use a bath sonicator to aid in the dissolution of suspended particles. Use short bursts to avoid overheating the sample.

    • Increase Buffer Molarity: In some cases, a higher buffer concentration can increase the solubility of a compound.

Problem: this compound precipitates out of solution after initial dissolution.

  • Initial Assessment:

    • Temperature Fluctuation: Was the solution prepared at an elevated temperature and then cooled? A decrease in temperature can lead to precipitation if the solution is supersaturated.

    • pH Shift: Could the pH of the solution have changed over time? Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions.

    • Buffer Incompatibility: Are there any components in your buffer that could be reacting with this compound?

  • Troubleshooting Steps:

    • Re-dissolve with pH Adjustment and/or Warming: Gently warm the solution while stirring and, if necessary, adjust the pH as described above to bring the precipitate back into solution.

    • Prepare Fresh Solutions: this compound solutions, especially at non-optimal pH values, can degrade over time. It is recommended to prepare fresh solutions for each experiment.

    • Filter Sterilization: If sterile filtration is required, perform this step after the this compound is fully dissolved. Ensure the filter material is compatible with your buffer and this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to dissolve this compound in?

The optimal buffer depends on the required pH for your experiment. This compound's solubility is lowest at its isoelectric point and increases at more acidic or alkaline pH.[1] For general use, preparing a concentrated stock in a slightly acidic or alkaline solution and then diluting it into your final buffer can be an effective strategy.

Q2: How does temperature affect this compound solubility and stability?

Generally, solubility increases with temperature. However, elevated temperatures can accelerate the degradation of beta-lactam antibiotics like this compound.[2][3] It is a balance between improving solubility and maintaining stability. Gentle warming to 37°C is often a safe starting point.

Q3: Can I prepare a concentrated stock solution of this compound?

Yes, preparing a concentrated stock solution is a common practice. It is advisable to dissolve this compound in a suitable solvent at a concentration where it is stable and then dilute it to the final working concentration in your experimental buffer.

Q4: How should I store my this compound solutions?

Aqueous solutions of this compound are prone to hydrolysis and should be prepared fresh whenever possible. If short-term storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Summary

PropertyDescriptionImplication for Solubility
pH-Solubility Profile U-shaped curve, with minimum solubility at the isoelectric point.[1]Solubility is enhanced in acidic or alkaline conditions. Avoid buffering at the isoelectric point.
Relative Solubility This compound anhydrate is less soluble than ampicillin anhydrate and cyclacillin anhydrate.[1]May require more vigorous conditions (pH adjustment, warming) to dissolve compared to other aminopenicillins.
Degradation Susceptible to hydrolysis, which is pH and temperature-dependent.[2][3]Prepare solutions fresh and avoid prolonged exposure to high temperatures or extreme pH values.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS (pH 7.4) - Troubleshooting Approach

  • Weigh out 10 mg of this compound powder.

  • Add 900 µL of sterile Phosphate-Buffered Saline (PBS), pH 7.4.

  • Vortex briefly to suspend the powder.

  • If the this compound does not fully dissolve, add 1 M HCl dropwise while monitoring the pH until the solution clears. Record the final pH.

  • Alternatively, if a slightly alkaline solution is permissible, add 1 M NaOH dropwise until the this compound dissolves. Record the final pH.

  • Once dissolved, adjust the final volume to 1 mL with sterile PBS.

  • Sterile filter the solution using a 0.22 µm syringe filter.

  • Use the stock solution immediately or store in aliquots at -20°C for short-term storage.

Visual Guides

Below are diagrams illustrating the troubleshooting workflow and the relationship between pH and this compound solubility.

Epicillin_Troubleshooting_Workflow start Start: this compound powder in buffer dissolve Does it dissolve? start->dissolve yes Yes dissolve->yes Yes no No dissolve->no No solution_ready Solution Ready yes->solution_ready adjust_ph Adjust pH (acidic or alkaline) no->adjust_ph precipitate Troubleshoot Precipitation solution_ready->precipitate If precipitation occurs later gentle_warm Gentle Warming (e.g., 37°C) adjust_ph->gentle_warm sonicate Sonication gentle_warm->sonicate check_dissolution Does it dissolve now? sonicate->check_dissolution check_dissolution->yes Yes check_dissolution->no No (Consult further resources)

Caption: Troubleshooting workflow for dissolving this compound.

Epicillin_pH_Solubility cluster_0 This compound Solubility vs. pH Low pH (Acidic) Low pH (Acidic) High Solubility High Solubility Low pH (Acidic)->High Solubility Isoelectric Point (Neutral pH range) Isoelectric Point (Neutral pH range) Low Solubility Low Solubility Isoelectric Point (Neutral pH range)->Low Solubility High pH (Alkaline) High pH (Alkaline) High pH (Alkaline)->High Solubility

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Optimizing Epicillin Concentration for Anti-Biofilm Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on optimizing epicillin concentration in anti-biofilm assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between testing this compound against planktonic bacteria versus biofilms?

A1: Planktonic bacteria are free-floating single cells, whereas biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This matrix acts as a protective barrier, significantly reducing the penetration and efficacy of antibiotics like this compound.[2] Consequently, bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents than their planktonic counterparts.[3] This necessitates the determination of specific anti-biofilm concentrations rather than relying solely on standard planktonic tests.

Q2: What are the key metrics for quantifying this compound's effect on biofilms?

A2: There are three primary metrics to consider:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of this compound that prevents the visible growth of planktonic bacteria.[4]

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of this compound required to prevent the formation of a biofilm.[5]

  • Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of this compound needed to eradicate a pre-formed, mature biofilm.[4][6]

Typically, you will observe that MIC < MBIC < MBEC.

Q3: Why is the MBEC of this compound expected to be significantly higher than its MIC?

A3: The MBEC is substantially higher due to several factors inherent to the biofilm structure:

  • Limited Penetration: The dense EPS matrix can impede the diffusion of this compound to bacteria in the deeper layers of the biofilm.[7]

  • Enzymatic Degradation: Some bacteria within the biofilm, such as certain strains of Pseudomonas aeruginosa and Staphylococcus aureus, may produce enzymes like β-lactamases that degrade this compound, preventing it from reaching its target.[8]

  • Physiological Heterogeneity: Biofilms contain diverse microenvironments with varying levels of oxygen and nutrients. This leads to populations of dormant or slow-growing "persister" cells that are less susceptible to antibiotics like this compound, which primarily target actively dividing cells.[1]

  • Altered Gene Expression: Bacteria in biofilms can upregulate genes associated with resistance, such as efflux pumps that actively remove the antibiotic from the cell.[1]

Q4: Can sub-inhibitory concentrations of this compound have unintended effects on biofilm formation?

A4: Yes. Studies on other β-lactam antibiotics have shown that sub-inhibitory concentrations (concentrations below the MIC) can sometimes paradoxically induce or enhance biofilm formation in certain bacterial species, including strains of Enterococcus faecalis and Staphylococcus aureus.[9][10][11] This is a critical consideration when designing experiments and interpreting results, as it can lead to confounding outcomes.

Troubleshooting Guides

Problem 1: My this compound treatment shows no effect on the pre-formed biofilm, even at high concentrations.

  • Question: Have you confirmed the MIC of your this compound stock against the planktonic form of your specific bacterial strain?

    • Answer: Always verify the activity of your antibiotic stock. An improperly stored or prepared stock may have lost potency. Perform a standard MIC test to ensure the this compound is active against the planktonic cells before proceeding to biofilm assays.

  • Question: Is your bacterial strain a known producer of β-lactamase?

    • Answer: this compound is a β-lactam antibiotic and is susceptible to degradation by β-lactamase enzymes.[8] If your strain produces these enzymes, you may need to use significantly higher concentrations of this compound or consider co-administering a β-lactamase inhibitor like clavulanic acid or sulbactam.[12]

  • Question: How long is the treatment exposure time?

    • Answer: Eradicating a mature biofilm is a slow process. A short exposure time (e.g., less than 24 hours) may not be sufficient for the this compound to penetrate the matrix and kill the embedded bacteria. Studies have shown that increasing the antimicrobial exposure time can decrease the MBEC.[4] Consider extending the treatment duration in your experimental design.

Problem 2: I am seeing inconsistent results between replicate wells in my biofilm assay.

  • Question: How are you preparing your bacterial inoculum?

    • Answer: The initial inoculum density is crucial for consistent biofilm formation. Ensure your starting bacterial suspension is standardized to a specific optical density (e.g., OD600 of 0.1) and is well-mixed before dispensing into the microtiter plate.[13]

  • Question: Are you using the appropriate microtiter plates and media?

    • Answer: Biofilm formation can be highly dependent on the surface properties of the plate and the composition of the growth medium.[3] Use non-tissue culture-treated plates for most bacterial biofilm assays. Media supplements, such as glucose, can enhance biofilm formation for certain species like Staphylococcus epidermidis.[13] Ensure you are using the same plate type and media formulation across all experiments.

  • Question: What is your washing technique?

    • Answer: Improper washing can either dislodge weakly adhered biofilms or leave behind planktonic cells, both of which will skew results. Develop a consistent and gentle washing technique, such as submerging the plate in a basin of purified water, to remove non-adherent cells without disturbing the biofilm structure.[13]

Problem 3: The results from my crystal violet (biomass) assay and my metabolic (viability) assay do not align.

  • Question: Are you observing a reduction in metabolic activity but not in total biomass?

    • Answer: This is a common and valid result. This compound may be killing the bacteria within the biofilm (reducing viability) without breaking down the EPS matrix. Therefore, a metabolic assay (like XTT, TTC, or resazurin) would show a decrease in signal, while a crystal violet stain, which quantifies the total biomass (cells + matrix), might show little to no change.[14] This indicates bactericidal activity but not matrix degradation.

  • Question: Are you observing an increase in biomass at sub-inhibitory concentrations?

    • Answer: As mentioned in the FAQs, some β-lactam antibiotics can stimulate biofilm formation at concentrations below the MIC.[9][10] Your viability assay might show that the cells are stressed but still metabolically active, while the crystal violet assay reveals an increase in the overall biofilm mass. This is a significant finding and should be reported as such.

Data Presentation

Due to a lack of specific published data for this compound, the following table provides an illustrative comparison of MIC, MBIC, and MBEC values for other β-lactam antibiotics against common biofilm-forming bacteria. This demonstrates the expected trend where MBEC values are significantly higher than MIC and MBIC values.

AntibioticOrganismMIC (µg/mL)MBIC (µg/mL)MBEC (µg/mL)Fold Increase (MBEC vs. MIC)
AmpicillinEnterococcus faecalis28>1024>512x
CefazolinStaphylococcus aureus (MSSA)1420482048x
ImipenemPseudomonas aeruginosa416>1024>256x
OxacillinStaphylococcus aureus (MSSA)0.52200400x

Data is compiled for illustrative purposes from general knowledge and findings for β-lactam antibiotics.[6][15]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the concentration of this compound required to prevent biofilm formation.

  • Inoculum Preparation: Grow a bacterial culture overnight in an appropriate broth (e.g., Tryptic Soy Broth - TSB). Dilute the culture to a standardized starting concentration, typically ~1 x 10^6 CFU/mL (correlate with OD600).[14]

  • This compound Dilution Series: Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well non-tissue culture-treated microtiter plate. Leave control wells with only the growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions and controls.

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24 hours.

  • Washing: Carefully discard the medium from each well. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic and non-adherent cells.

  • Quantification:

    • Biomass (Crystal Violet): Add 0.1% crystal violet solution to each well and incubate for 15 minutes. Wash away the excess stain with water. Solubilize the bound dye with 30% acetic acid or ethanol and read the absorbance (typically at 570-595 nm).[3]

    • Viability (Metabolic Assay): Add a metabolic dye such as XTT or resazurin according to the manufacturer's instructions, incubate, and read the absorbance or fluorescence.

  • MBIC Determination: The MBIC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm biomass or viability compared to the untreated control.[5]

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the concentration of this compound required to eradicate a pre-formed biofilm.

  • Biofilm Formation: Add a standardized bacterial inoculum (~1 x 10^7 CFU/mL) to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.[5]

  • Washing: Gently wash the wells twice with sterile PBS to remove all planktonic cells.

  • This compound Treatment: Prepare a 2-fold serial dilution of this compound in fresh growth medium and add it to the wells containing the pre-formed biofilms. Include untreated control wells with fresh medium only.

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Washing and Quantification: Repeat the washing and quantification steps as described in Protocol 1 (steps 5 and 6).

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90% or a 3-log reduction in CFU if performing colony counts) in the viability of the pre-formed biofilm compared to the untreated control.[2][16]

Visualizations

Experimental_Workflow Diagram 1: General Workflow for MBIC/MBEC Assays cluster_prep Preparation cluster_mbic MBIC Assay (Inhibition) cluster_mbec MBEC Assay (Eradication) cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Plate with Bacteria + this compound A->C E Inoculate Plate with Bacteria Only A->E B Prepare this compound Serial Dilutions B->C D Incubate (24h) C->D J Wash to Remove Non-adherent Cells D->J F Incubate (24-48h) to Form Biofilm E->F G Wash to Remove Planktonic Cells F->G H Add this compound to Pre-formed Biofilm G->H I Incubate (24h) H->I I->J K Quantify Biofilm (Crystal Violet or Metabolic Assay) J->K L Determine MBIC/MBEC K->L

Diagram 1: General Workflow for MBIC/MBEC Assays

Signaling_Pathway Diagram 2: Simplified S. aureus Biofilm Formation Pathway cluster_regulation Regulation cluster_synthesis Matrix Synthesis agr agr Quorum Sensing System icaADBC icaADBC operon agr->icaADBC Upregulates icaR icaR (Repressor) icaR->icaADBC Represses PIA Polysaccharide Intercellular Adhesin (PIA) icaADBC->PIA Biofilm Mature Biofilm Formation PIA->Biofilm cidA cidA-mediated cell lysis eDNA eDNA Release cidA->eDNA eDNA->Biofilm

Diagram 2: Simplified S. aureus Biofilm Formation Pathway

Logical_Relationships Diagram 3: Relationship of Anti-Bacterial Concentrations MIC MIC (Minimum Inhibitory Concentration) Target: Planktonic Growth MBIC MBIC (Minimum Biofilm Inhibitory Conc.) Target: Biofilm Formation MIC->MBIC  Typically Lower Than MBEC MBEC (Minimum Biofilm Eradication Conc.) Target: Mature Biofilm MBIC->MBEC  Typically Lower Than

Diagram 3: Relationship of Anti-Bacterial Concentrations

References

Technical Support Center: Epicillin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of epicillin during long-term storage. The following information is based on established principles for the penicillin class of antibiotics, as extensive public data specifically for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. This chemical reaction breaks open the four-membered ring that is essential for its antibacterial activity, rendering the drug inactive. This process can be accelerated by several factors.

Q2: What are the key environmental factors that accelerate this compound degradation?

A2: The main factors that accelerate the degradation of this compound are:

  • Moisture: Water is a key reactant in the hydrolysis of the β-lactam ring. Higher humidity levels will significantly increase the rate of degradation, especially for the solid (powder) form of this compound.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.

  • pH: In solution, this compound stability is pH-dependent. It is generally more stable in the pH range of 6-7 and degrades more rapidly in acidic or alkaline conditions.

Q3: What are the recommended long-term storage conditions for solid this compound?

A3: For long-term storage of this compound in its solid (powder) form, it is crucial to minimize exposure to heat and moisture. Based on general guidelines for penicillins, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2°C to 8°C (36°F to 46°F). For very long-term storage, freezing at -20°C or below may be considered, but it is essential to prevent moisture condensation upon thawing.

  • Humidity: Store in a desiccated environment with low relative humidity (RH), ideally below 20%. The use of desiccants in storage containers is highly recommended.

  • Container: Use a tightly sealed, light-resistant container to protect from moisture and light.

Q4: How should I store this compound solutions?

A4: this compound is significantly less stable in solution than in its solid form. If you must store this compound in solution, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store the solution at 2°C to 8°C.

  • Use a buffered solution with a pH between 6.0 and 7.0 to maximize stability.

  • Protect the solution from light.

  • Discard any unused solution after the recommended period, which is typically short (e.g., 24-48 hours), depending on the specific buffer and concentration.

Q5: Are there any visible signs of this compound degradation?

A5: While visual inspection is not a substitute for analytical testing, signs of degradation in solid this compound may include a change in color, clumping, or the development of an unusual odor. In solution, degradation may be indicated by a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of this compound potency in experiments. Degradation during storage.1. Review your storage conditions (temperature, humidity, container). 2. Implement the recommended storage conditions outlined in the FAQs. 3. Perform a stability study on your this compound stock (see Experimental Protocols).
Inconsistent experimental results. Inconsistent potency of this compound stock due to degradation.1. Prepare fresh this compound solutions for each experiment. 2. If using a stock solution, validate its stability over the intended period of use. 3. Aliquot solid this compound into smaller, single-use quantities to minimize exposure of the entire stock to ambient conditions.
Visible changes in solid this compound (e.g., clumping, discoloration). Exposure to moisture and/or elevated temperatures.1. Discard the affected this compound. 2. Review and improve storage procedures, ensuring the use of desiccants and tightly sealed containers. 3. Store in a refrigerator or freezer as recommended.

Quantitative Data Summary

The following table summarizes the influence of temperature and relative humidity on the stability of amoxicillin, a structurally similar penicillin. This data can be used as an analogue to estimate the stability of this compound, but it is important to note that specific degradation rates for this compound may vary. The data shows the first-order degradation rate constants (k) for amoxicillin sodium at different conditions. A higher 'k' value indicates faster degradation.

Temperature (°C)Relative Humidity (%)Degradation Rate Constant (k) for Amoxicillin Sodium (analogue for this compound)
3050~1.5 x 10⁻³ day⁻¹
3075~4.0 x 10⁻³ day⁻¹
4050~3.5 x 10⁻³ day⁻¹
4075~9.0 x 10⁻³ day⁻¹

Note: This data is adapted from studies on amoxicillin and should be used as a general guide for this compound. For precise stability assessment, a dedicated study on this compound is required.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability-indicating nature of an analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at pH 6.5) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 30 minutes.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2 hours.

    • Thermal Degradation: Expose the solid this compound powder to 80°C for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The goal is to achieve approximately 10-20% degradation of the parent this compound peak.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M phosphate buffer, pH 6.8) and mobile phase B (e.g., acetonitrile). The specific gradient will need to be optimized to achieve separation of this compound from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength of 230 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Dilute the this compound samples (from storage or forced degradation studies) to a suitable concentration with the mobile phase.

  • Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Quantification: Calculate the percentage of this compound remaining and the percentage of each degradation product by comparing the peak areas to a standard of known concentration.

Visualizations

Epicillin_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (H₂O, pH, Temp) This compound->Hydrolysis Epicilloic_Acid Epicilloic Acid (Inactive) Hydrolysis->Epicilloic_Acid β-lactam ring opening

Caption: Primary degradation pathway of this compound via hydrolysis.

addressing variability in epicillin MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding variability in epicillin Minimum Inhibitory Concentration (MIC) assay results. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound MIC results. What are the common causes for this?

A1: Variability in MIC assays is a known issue and can stem from several factors. It is generally accepted that MIC values can exhibit a one to twofold variation between different laboratories and users.[1] Key areas to investigate include:

  • Inoculum Preparation: The density of the starting bacterial culture is a critical parameter. A 20-fold difference in inoculum density can lead to variations in the MIC value by a factor of up to 8.[2] Ensure a standardized inoculum is prepared for each experiment, typically equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][3][4]

  • Media Composition: The type and composition of the culture medium can influence this compound's activity. For most non-fastidious organisms, cation-adjusted Mueller-Hinton Broth (MHB) is recommended for broth microdilution methods to ensure consistency.[1][4]

  • Incubation Conditions: The duration and temperature of incubation must be strictly controlled. For many bacteria, an incubation period of 16-24 hours at 37°C is standard.[1] Prolonged incubation can lead to an apparent increase in the MIC value.[2]

  • This compound Stock Solution: The stability of the this compound stock solution is crucial. As a penicillin, this compound is susceptible to degradation.[5] Prepare stock solutions fresh or store them appropriately (see Q3 for details).

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can introduce significant errors. Ensure pipettes are calibrated and use proper technique to avoid errors.

Q2: Our MIC values for quality control (QC) strains are consistently out of the expected range. How can we troubleshoot this?

A2: When QC strain MICs are out of range, it points to a systematic issue in the experimental setup. Here’s a systematic approach to troubleshooting:

  • Verify QC Strain Identity and Purity: Ensure the correct QC strain is being used (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) and that the culture is pure.[6]

  • Check this compound Stock: The potency and stability of the this compound powder and stock solutions are common culprits. Use a new lot of this compound powder if possible and prepare a fresh stock solution.

  • Review Inoculum Preparation: Re-verify the procedure for preparing the 0.5 McFarland standard and the subsequent dilution steps.[3]

  • Confirm Media Preparation: Ensure the correct medium was prepared according to the manufacturer's instructions and that any required supplements have been added.[4]

  • Examine Incubation Conditions: Verify the incubator temperature and incubation time.

The following table summarizes common factors that can influence MIC results:

ParameterPotential Cause of VariabilityRecommended Action
Inoculum Density Non-standardized starting cultureStandardize inoculum using a 0.5 McFarland standard.[3]
Incubation Time Inconsistent or prolonged incubationAdhere to a strict 16-24 hour incubation period at 37°C.[1]
Culture Medium Incorrect medium or supplementsUse cation-adjusted Mueller-Hinton Broth for non-fastidious organisms.[1][4]
This compound Stability Degradation of stock solutionPrepare fresh stock solutions or store appropriately at low temperatures.
Protocol Adherence Deviations from standardized protocolsStrictly follow established guidelines from CLSI or EUCAST.[6]
Q3: What are the best practices for preparing and storing this compound stock solutions to maintain their stability?

A3: this compound, like other beta-lactam antibiotics, is susceptible to hydrolysis, which can reduce its potency.[5] Proper preparation and storage are critical.

  • Preparation:

    • Use a high-quality grade of this compound powder.

    • Calculate the required weight of the powder based on its potency (µg/mg), as provided by the manufacturer.[3]

    • Dissolve the powder in a suitable solvent as recommended by the supplier.

    • Filter-sterilize the stock solution.

  • Storage:

    • For short-term storage, refrigerated conditions (2-8°C) are generally acceptable for many penicillin solutions for up to 21 days, though this can vary.[7]

    • For long-term storage, aliquoting the stock solution and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Always protect stock solutions from light.[8]

Storage ConditionTypical Stability of Penicillin Solutions
Room TemperatureStability can be limited; consult manufacturer data.[9]
Refrigerated (2-8°C)Can be stable for several days to weeks (e.g., up to 21 days for Penicillin G).[7]
Frozen (≤ -20°C)Generally stable for longer periods.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain (test and QC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

Procedure:

  • This compound Stock Solution Preparation: a. Calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 10 mg/mL). Account for the potency of the powder.[3] b. Dissolve the powder in the appropriate solvent and filter-sterilize.

  • Preparation of this compound Dilutions: a. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in MHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).[10] Each well should contain 50 µL of the diluted this compound solution.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the bacterial strain. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation of Microtiter Plate: a. Add 50 µL of the standardized bacterial suspension to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL. b. Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[1]

  • Reading the MIC: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[3][4]

Visualizations

Mechanism of Action of this compound

Epicillin_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates This compound->PBP Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes PBP->Transpeptidation Inhibition CellWall Cell Wall Synthesis Transpeptidation->CellWall Essential for Transpeptidation->CellWall Interruption Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action of this compound, a beta-lactam antibiotic.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilutions Serial Dilution in 96-Well Plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read Determine Determine MIC Value Read->Determine

Caption: General experimental workflow for a broth microdilution MIC assay.

References

Epicillin Technical Support Center: Managing Instability in Acidic Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing epicillin instability in acidic culture media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic culture media a concern?

This compound is a semisynthetic penicillin antibiotic. Like other β-lactam antibiotics, its efficacy is dependent on the integrity of its β-lactam ring. In acidic environments, this ring is susceptible to hydrolysis, leading to the degradation of the antibiotic and a loss of its antibacterial activity. This is a critical consideration in cell culture, where the metabolic activity of cells can lead to a decrease in the pH of the medium over time.

Q2: What are the primary degradation products of this compound in acidic conditions?

Under acidic conditions, this compound is primarily hydrolyzed to penicilloic acid. Further degradation can lead to the formation of penilloic acid and other smaller, inactive compounds. The initial hydrolysis step involves the opening of the β-lactam ring.

Q3: What is the optimal pH range for this compound stability?

While this compound is considered more acid-stable than some other penicillins, its stability is still pH-dependent. For α-amino β-lactams like ampicillin, which is structurally similar to this compound, the maximal stability is observed around pH 4-5. However, for practical cell culture applications, maintaining a pH closer to physiological levels (pH 7.0-7.4) is necessary for cell viability, creating a trade-off between antibiotic stability and optimal cell growth conditions.

Q4: Can the degradation products of this compound affect my cell cultures?

Yes, the degradation products of this compound, such as penicilloic acid, have been implicated in eliciting allergic responses in some in vivo systems. In cell culture, the accumulation of degradation products can alter the chemical composition of the medium and potentially influence cellular behavior. For instance, penicilloic acid has been shown to affect arachidonic acid metabolism and activate the RhoA/ROCK signaling pathway in mice, which is involved in regulating vascular permeability[1]. While direct effects on specific microbial signaling pathways in culture are not extensively documented, it is plausible that high concentrations of these byproducts could have unintended effects on cellular processes.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in acidic culture media.

Problem Possible Cause Suggested Solution
Loss of this compound activity over time. Degradation of this compound due to acidic pH of the culture medium.- Monitor the pH of your culture medium regularly.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Consider using a pH-controlled bioreactor for long-term cultures.- Replenish this compound at regular intervals based on its known half-life at your culture's pH.
Variability in experimental results. Inconsistent this compound concentration due to variable degradation rates.- Standardize the initial pH of your culture medium for all experiments.- Prepare fresh this compound stock solutions for each experiment.- Quantify the this compound concentration at the start and end of your experiment using a stability-indicating HPLC method.
Unexpected changes in cell morphology or behavior. Potential effects of this compound degradation products on the cells.- Minimize this compound degradation by following the solutions for "Loss of this compound activity".- Run a control experiment with pre-degraded this compound to assess the impact of its byproducts on your specific cell line.- If possible, use an alternative, more stable antibiotic if the degradation products are found to interfere with your experiment.
Precipitation in the culture medium. Poor solubility or degradation of this compound at certain pH values or concentrations.- Ensure the this compound is fully dissolved in the initial stock solution.- Avoid preparing highly concentrated stock solutions that may precipitate upon addition to the culture medium.- Check for any visible precipitation after adding this compound to the medium.

Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound, the following tables present data for amoxicillin, a structurally analogous α-amino penicillin. This data can be used as a reasonable estimate for experimental planning.

Table 1: Half-life of Amoxicillin at Different pH Values (35°C)

pHHalf-life (hours)
1.20.9
2.02.0
3.08.0
4.045
5.0130
6.0100
7.020

Data extrapolated from studies on amoxicillin stability.

Table 2: Pseudo-First-Order Degradation Rate Constants (k) for Penicillin G at 100°C

pHk (min⁻¹)
40.1603
70.0039
100.0485

This data for Penicillin G illustrates the significant impact of pH on degradation rates, with acidic conditions leading to faster degradation compared to neutral pH[2].

Experimental Protocols

Protocol 1: Monitoring pH of Cell Culture Media
  • Objective: To regularly measure the pH of the cell culture medium to assess conditions that may lead to this compound degradation.

  • Materials:

    • Calibrated pH meter with a sterile probe or sterile, single-use pH indicator strips.

    • Sterile pipette.

    • Sterile microcentrifuge tube.

    • Laminar flow hood.

  • Procedure:

    • Work within a laminar flow hood to maintain sterility.

    • Using a sterile pipette, aseptically remove a small aliquot (e.g., 100-200 µL) of the culture medium from the experimental vessel.

    • Transfer the aliquot to a sterile microcentrifuge tube.

    • Measure the pH of the aliquot using a calibrated pH meter with a sterile probe or by dipping a sterile pH indicator strip into the sample.

    • Record the pH value and the time of measurement.

    • Dispose of the aliquot and any used materials appropriately. Do not return the aliquot to the culture.

    • Repeat measurements at regular intervals (e.g., every 12 or 24 hours) throughout the experiment.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
  • Objective: To quantify the concentration of this compound in culture medium over time to determine its degradation rate.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column.

    • Mobile phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for this compound separation.

    • This compound reference standard.

    • Culture medium samples containing this compound, collected at different time points.

    • Syringe filters (0.22 µm).

  • Procedure:

    • Sample Preparation:

      • At designated time points, aseptically collect aliquots of the culture medium.

      • Clarify the samples by centrifugation to remove cells and debris.

      • Filter the supernatant through a 0.22 µm syringe filter.

    • Standard Curve Preparation:

      • Prepare a stock solution of this compound reference standard of known concentration.

      • Perform serial dilutions to create a series of standards with concentrations spanning the expected range in the samples.

    • HPLC Analysis:

      • Set up the HPLC system with the C18 column and the optimized mobile phase. Set the UV detector to the wavelength of maximum absorbance for this compound.

      • Inject the prepared standards to generate a standard curve (peak area vs. concentration).

      • Inject the prepared samples.

    • Data Analysis:

      • Integrate the peak corresponding to this compound in the chromatograms of both standards and samples.

      • Use the standard curve to determine the concentration of this compound in each sample based on its peak area.

      • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Epicillin_Degradation_Pathway This compound This compound (Active) Penicilloic_Acid Penicilloic Acid (Inactive) This compound->Penicilloic_Acid Acid Hydrolysis (β-lactam ring opening) Penilloic_Acid Penilloic Acid (Inactive) Penicilloic_Acid->Penilloic_Acid Further Degradation Other_Products Other Degradation Products Penilloic_Acid->Other_Products Further Degradation

Caption: Acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow Start Start: This compound Experiment Check_Activity Is this compound Activity Lost Over Time? Start->Check_Activity Monitor_pH Monitor and Control pH (Buffers, Bioreactor) Check_Activity->Monitor_pH Yes Check_Variability Are Experimental Results Variable? Check_Activity->Check_Variability No Replenish Replenish this compound Periodically Monitor_pH->Replenish Replenish->Check_Variability Standardize_Protocols Standardize pH and Fresh Stock Preparation Check_Variability->Standardize_Protocols Yes Check_Cell_Behavior Unexpected Changes in Cell Behavior? Check_Variability->Check_Cell_Behavior No Quantify_this compound Quantify this compound (HPLC) Standardize_Protocols->Quantify_this compound Quantify_this compound->Check_Cell_Behavior Control_Experiment Run Control with Degradation Products Check_Cell_Behavior->Control_Experiment Yes End Successful Experiment Check_Cell_Behavior->End No Alternative_Antibiotic Consider Alternative Antibiotic Control_Experiment->Alternative_Antibiotic Alternative_Antibiotic->End

Caption: Troubleshooting workflow for this compound instability.

Potential_Signaling_Impact Epicillin_Degradation This compound Degradation (e.g., to Penicilloic Acid) Cell_Membrane Bacterial Cell Membrane Epicillin_Degradation->Cell_Membrane Interaction with membrane components Signaling_Pathways Intracellular Signaling Pathways (e.g., Stress Response, Metabolism) Cell_Membrane->Signaling_Pathways Signal Transduction Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response

Caption: Potential impact on bacterial signaling pathways.

References

Technical Support Center: Optimizing Epicillin Efficacy in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Epicillin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in the presence of serum proteins.

Frequently Asked Questions (FAQs)

Q1: How significantly does human serum protein binding affect the in vitro efficacy of this compound?

This compound is described as being minimally, but reversibly, bound to human serum protein.[1] While a precise, universally cited percentage of binding is not consistently reported in the literature, its classification as "minimally bound" suggests that the impact of serum proteins on its free concentration is less pronounced than for highly protein-bound antibiotics. However, even minimal binding can be a variable in sensitive assays. It is crucial to consider that only the unbound fraction of the drug is available to exert its antibacterial effect.[2]

Q2: What is the primary mechanism of action for this compound?

This compound is a beta-lactam antibiotic belonging to the aminopenicillin class.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[3]

Q3: Can the pH of my experimental medium affect this compound's interaction with serum proteins?

Yes, the pH of the medium can influence the binding of drugs to plasma proteins. For some drugs, an increase in pH can lead to an increase in protein binding.[4][5] It is recommended to maintain a physiological pH of 7.4 in your experiments to ensure consistency and physiological relevance.[6] Drastic shifts in pH can also affect the stability and degradation of penicillin-based compounds.[7]

Q4: Does incubation temperature impact the binding of this compound to serum proteins?

Temperature is another critical factor. Studies on other drugs have shown a correlation between temperature and protein binding, with binding generally decreasing as temperature increases.[4] For consistency, it is advisable to conduct experiments at a stable physiological temperature, typically 37°C.[6]

Q5: What are the main mechanisms of resistance to this compound?

As a beta-lactam antibiotic, this compound is susceptible to bacterial resistance primarily through three mechanisms:

  • Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of this compound.

  • Reduced Permeability/Efflux: Changes in the bacterial cell membrane that either prevent the antibiotic from reaching its PBP targets or actively pump it out of the cell.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced this compound efficacy in serum-supplemented media compared to serum-free controls. Serum Protein Binding: Although minimal, some this compound may be binding to serum proteins like albumin, reducing its free, active concentration.1. Quantify Binding: Perform an equilibrium dialysis or ultrafiltration experiment (see protocols below) to determine the unbound fraction of this compound in your specific experimental setup. 2. Increase Concentration: Based on the unbound fraction, you may need to adjust the total this compound concentration in serum-containing media to achieve the desired effective concentration. 3. Use Protein-Free Media (if possible): For initial screening or mechanistic studies, consider using serum-free media to establish a baseline.
Inconsistent results between experimental batches. Variability in Serum Lots: Different lots of serum can have varying protein concentrations and compositions, leading to batch-to-batch differences in this compound binding. pH or Temperature Fluctuations: Inconsistent control over experimental parameters.1. Standardize Serum: Use a single, large lot of serum for a complete set of experiments. If you must use different lots, qualify each new lot by re-running key experiments. 2. Control pH and Temperature: Strictly monitor and maintain the pH and temperature of your incubation media throughout the experiment.[4][5]
Complete loss of this compound activity. Bacterial Resistance: The bacterial strain may have developed resistance through the production of beta-lactamases. Degradation of this compound: The antibiotic may have degraded due to improper storage or harsh experimental conditions.1. Test for Beta-Lactamase Production: Use a chromogenic cephalosporin test (e.g., nitrocefin) to check for beta-lactamase activity in your bacterial culture. 2. Use a Beta-Lactamase Inhibitor: Consider co-administering this compound with a beta-lactamase inhibitor like clavulanic acid. 3. Verify Stock Solution: Prepare fresh this compound stock solutions and store them appropriately (typically frozen in small aliquots).

Data on Factors Influencing Drug-Protein Binding

The following table summarizes general findings on how experimental conditions can affect the binding of drugs, including penicillins, to serum proteins.

ParameterEffect on Protein BindingRationaleReference(s)
pH Binding can be pH-dependent; for some compounds, binding increases with pH.Changes in pH can alter the ionization state of both the drug and the protein, affecting their interaction.[4][5][10]
Temperature Binding may decrease with increasing temperature.The binding process can be temperature-sensitive.[4]
Presence of Other Drugs Competitive displacement can occur if another drug binds to the same site on the protein.Two drugs may compete for the same binding sites on albumin.[11]

Key Experimental Protocols

Protocol 1: Determination of this compound-Protein Binding by Equilibrium Dialysis

This method is considered a gold standard for quantifying the unbound fraction of a drug in plasma or serum.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Semi-permeable dialysis membranes (e.g., 12-14 kDa MWCO)

  • Human serum or plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Orbital shaker with temperature control (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare Dialysis Unit: Assemble the dialysis plate according to the manufacturer's instructions, ensuring the membranes are properly installed between the two chambers of each well.

  • Spike Serum: Prepare a solution of this compound in the serum at the desired final concentration (e.g., 1-10 µM).

  • Load Samples: Add the this compound-spiked serum to one chamber (the "plasma chamber") of a well. Add an equal volume of PBS to the other chamber (the "buffer chamber").

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the system to reach equilibrium.[6][12] The unbound this compound will diffuse across the membrane into the buffer chamber.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to all samples to release any bound drug and precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the concentration of this compound.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration (C_unbound).

    • The concentration in the plasma chamber represents the total drug concentration (C_total).

    • Fraction unbound (fu) = C_unbound / C_total

    • Percent bound = (1 - fu) * 100

Protocol 2: Determination of this compound-Protein Binding by Ultrafiltration

Ultrafiltration is a faster method that separates the unbound drug by centrifugation through a size-exclusion membrane.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 30 kDa MWCO membrane)

  • Human serum or plasma

  • This compound stock solution

  • Centrifuge with temperature control (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare this compound-Serum Mixture: Spike human serum with this compound to the desired final concentration.

  • Pre-condition Device (Optional but Recommended): Some protocols recommend pre-treating the ultrafiltration device to minimize non-specific binding of the drug to the membrane. This can be done by passing a buffer solution through the filter.

  • Load Sample: Add the this compound-spiked serum to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a force and duration recommended by the manufacturer to separate a sufficient volume of ultrafiltrate (typically 1,000-3,000 x g for 10-30 minutes at 37°C). The filtrate that passes through the membrane contains the unbound drug.

  • Sample Collection: Collect the ultrafiltrate from the collection tube. Also, collect an aliquot of the original this compound-spiked serum that was not centrifuged.

  • Analysis: Determine the concentration of this compound in the ultrafiltrate (C_unbound) and in the original spiked serum (C_total) using LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = C_unbound / C_total

    • Percent bound = (1 - fu) * 100

    • It is also important to assess non-specific binding to the device by running a control with this compound in buffer instead of serum.[13][14]

Visualizations

Bacterial Cell Wall Synthesis and this compound's Target

The following diagram illustrates the key stages of peptidoglycan synthesis in bacteria, the process targeted by this compound.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Glycan_Chain Nascent Peptidoglycan Chain Flippase->Glycan_Chain Translocation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Glycan_Chain->PBP Polymerization & Cross-linking Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalysis This compound This compound This compound->PBP Inhibition

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound on PBPs.

Logical Workflow for Troubleshooting Reduced Efficacy

This diagram outlines a logical approach to diagnosing the cause of reduced this compound activity in serum-containing experiments.

G Start Start: Reduced Efficacy Observed Check_Resistance Is the bacterial strain known to be resistant? Start->Check_Resistance Test_Beta_Lactamase Perform Beta-Lactamase Test Check_Resistance->Test_Beta_Lactamase No / Unsure Use_Inhibitor Solution: Use Beta-Lactamase Inhibitor Check_Resistance->Use_Inhibitor Yes Positive_Result Positive for Beta-Lactamase Test_Beta_Lactamase->Positive_Result Quantify_Binding Quantify Serum Protein Binding (e.g., Equilibrium Dialysis) Test_Beta_Lactamase->Quantify_Binding Negative Positive_Result->Use_Inhibitor End Problem Resolved Use_Inhibitor->End Binding_Significant Is binding > expected minimal level? Quantify_Binding->Binding_Significant Adjust_Concentration Solution: Adjust Total this compound Concentration Binding_Significant->Adjust_Concentration Yes Review_Protocol Review Experimental Protocol Binding_Significant->Review_Protocol No Adjust_Concentration->End Check_pH_Temp Are pH and Temperature controlled at physiological levels? Review_Protocol->Check_pH_Temp Correct_Conditions Solution: Standardize Experimental Conditions Check_pH_Temp->Correct_Conditions No Check_pH_Temp->End Yes Correct_Conditions->End

Caption: A troubleshooting workflow for addressing reduced this compound efficacy in experiments.

References

Epicillin Performance In Vivo: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vivo experiments with epicillin.

Frequently Asked Questions (FAQs)

Q1: My in vitro susceptibility tests (MIC) showed this compound should be effective, but the treatment failed in my in vivo animal model. What are the potential reasons?

A1: A discrepancy between in vitro susceptibility and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this phenomenon:

  • Host Factors: The immune status of the animal model is critical. An antibiotic's effectiveness can be significantly diminished in an immunocompromised host, which may not be able to clear the infection even if bacterial growth is inhibited.[1] For instance, the efficacy of ampicillin against Listeria monocytogenes is highly dependent on intact host defense mechanisms.[1]

  • Pharmacokinetics & Pharmacodynamics (PK/PD): The drug may not reach or maintain a sufficient concentration at the site of infection to be effective. This can be due to poor absorption, rapid metabolism, or inadequate tissue penetration.[2] The time the antibiotic concentration remains above the MIC (%T>MIC) is a critical parameter for β-lactams like this compound.[3]

  • Biofilm Formation: Bacteria within a biofilm are phenotypically more resistant to antibiotics than their planktonic counterparts. Standard MIC tests are performed on planktonic bacteria and do not reflect this increased tolerance, which can be a major cause of treatment failure in vivo.

  • Local Environment of Infection: The physicochemical conditions at the infection site, such as pH and oxygen levels, can differ significantly from the controlled environment of in vitro tests and may negatively impact the antibiotic's activity.[4]

  • Inoculum Effect: The bacterial load in the in vivo model might be significantly higher than that used for MIC testing, potentially overwhelming the antibiotic's efficacy.[3][5]

  • Drug Stability: this compound, like other β-lactam antibiotics, is susceptible to degradation due to factors like pH and temperature. If the compound degrades in the formulation before or after administration, its effective concentration will be reduced.

Q2: How can I be sure my this compound formulation is stable and properly administered?

A2: Ensuring the stability and correct administration of your this compound formulation is a critical first step.

  • Formulation Stability: β-lactam antibiotics can degrade in solution. Penicillin G, for example, shows decreasing pH and degradation over time in solution, even when refrigerated.[6] It is recommended to prepare formulations fresh before each use. If storage is necessary, it should be for a validated period at 5°C.[6] Avoid repeated freeze-thaw cycles.

  • Route of Administration: The chosen route (e.g., oral, intravenous, subcutaneous, intraperitoneal) significantly impacts the drug's bioavailability and pharmacokinetics.[7][8] Oral administration of aminopenicillins can lead to different blood concentrations compared to parenteral routes.[7] Ensure the administration route is appropriate for the animal model and the infection site.

  • Accurate Dosing: Verify all calculations for dosage, concentration, and volume. Incorrect dosing is a common source of experimental failure. Therapeutic use of antibiotics requires adherence to the correct dose and duration as prescribed by a veterinarian or established protocol.[9]

Q3: What key pharmacokinetic parameters should I consider for this compound in a mouse model?

A3: While specific data for this compound is limited, data from the closely related ampicillin can provide guidance. Key parameters include:

  • Cmax (Maximum Concentration): The peak plasma concentration achieved after administration.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half. β-lactams often have short half-lives in mice, which may necessitate frequent dosing to maintain concentrations above the MIC.[10]

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation. Oral bioavailability can be significantly lower than that from intravenous administration.[8][11]

Q4: Could bacterial resistance be developing in vivo during my experiment?

A4: Yes, this is a possibility. The primary mechanism of resistance to this compound is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. While the initial isolate may be susceptible, selective pressure during treatment can allow for the growth of a resistant subpopulation. Furthermore, some bacteria can induce the expression of resistance genes (e.g., AmpC β-lactamase) in the presence of a β-lactam antibiotic, leading to treatment failure.

Quantitative Data Summary

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Ampicillin

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.25 - 2.0[12]
Escherichia coliATCC 259222.0 - 8.0[12]
Pseudomonas aeruginosaATCC 27853> 32 (Often intrinsically resistant)[13]
Listeria monocytogenesEGD0.063

Table 2: Representative Pharmacokinetic (PK) Parameters of Aminopenicillins in Mice

ParameterRouteDoseValueReference Notes
Cmax Oral (PO)3 mg/kg~9 nMBased on a different small molecule study, illustrative of low oral Cmax.[8]
Cmax Intraperitoneal (IP)3 mg/kg~110 nMBased on a different small molecule study, illustrative of higher IP Cmax.[8]
t1/2 (Half-life) Intravenous (IV)N/A~0.3 hoursGeneral observation for small molecules in mice.[10]
Bioavailability Oral (PO)N/A~9%Based on a different small molecule study, illustrative of low oral bioavailability.[8]

Visual Troubleshooting and Workflow Guides

The following diagrams provide visual aids for understanding this compound's mechanism, planning experiments, and troubleshooting poor results.

Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Wall Stable Cell Wall (Cross-linked) PBP->Wall Catalyzes Cross-linking Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to weakened cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound (β-Lactam Antibiotic) This compound->PBP Irreversibly Binds & Inhibits PBP

Caption: this compound's mechanism of action, inhibiting cell wall synthesis.

Experimental_Workflow A 1. Pre-Experiment Setup - Confirm bacterial isolate MIC - Prepare fresh inoculum - Prepare fresh drug formulation B 2. Animal Model Preparation - Acclimatize animals - Administer immunosuppressants (if required) A->B C 3. Infection - Administer bacterial inoculum (e.g., IP, IV, IT) B->C D 4. Treatment - Administer this compound/Vehicle at defined time points post-infection C->D E 5. Monitoring & Endpoints - Observe clinical signs - Collect tissues (e.g., spleen, lung, blood) at study conclusion D->E F 6. Analysis - Determine Colony Forming Units (CFU) - Statistical analysis of results E->F

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree Start Poor In Vivo Efficacy Observed Q1 Was the bacterial isolate's MIC confirmed pre-experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the drug formulation prepared fresh and stored properly? A1_Yes->Q2 R1 Action: Re-test MIC of the exact isolate used in the study. A1_No->R1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the dosing regimen (dose, frequency, route) appropriate for a mouse model? A2_Yes->Q3 R2 Action: Review drug stability data. Prepare fresh solutions for each experiment. Consider formulation pH. A2_No->R2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the infection model known to involve biofilms or abscesses? A3_Yes->Q4 R3 Action: Review literature for PK/PD in mice. Consider shorter dosing intervals due to rapid metabolism. Verify calculations. A3_No->R3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No R4 Issue: Poor drug penetration or biofilm tolerance likely. Standard MIC is not predictive. Consider alternative models. A4_Yes->R4 R5 Issue: Consider host factors (immune status) or potential for induced resistance. Analyze bacteria from treated animals. A4_No->R5

Caption: A logical troubleshooting guide for poor this compound performance.

Detailed Experimental Protocol: Murine Sepsis Model

This protocol provides a generalized framework for assessing the in vivo efficacy of this compound in a murine model of systemic infection (sepsis). Researchers must adapt this protocol to their specific pathogen and hypothesis, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Materials and Preparation

  • Animals: 6-8 week old female C57BL/6 mice (or other appropriate strain).

  • Bacteria: Mid-logarithmic growth phase culture of the bacterial strain of interest (e.g., E. coli, S. aureus).

  • This compound: Powdered this compound, stored as per manufacturer's instructions.

  • Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle for this compound dissolution.

  • Immunosuppressive Agent (Optional): Cyclophosphamide, if a neutropenic model is required.

2. Inoculum Preparation

  • Streak the bacterial isolate from a frozen stock onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into broth (e.g., Tryptic Soy Broth) and grow to mid-log phase (typically 3-4 hours) at 37°C with shaking.

  • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacterial pellet in sterile PBS and adjust the concentration to the desired CFU/mL (e.g., 1x10⁸ CFU/mL) using a spectrophotometer (OD600) and confirm by serial dilution and plate counting. The final inoculum should be prepared immediately before injection.

3. Animal Model and Infection

  • (Optional) Immunosuppression: For a neutropenic model, administer cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via intraperitoneal (IP) injection.

  • Infection: Inject the prepared bacterial inoculum (e.g., 100 µL of 1x10⁷ CFU/mL for a dose of 1x10⁶ CFU/mouse) via the intraperitoneal (IP) or intravenous (IV) route.

4. Treatment Regimen

  • Drug Preparation: Prepare the this compound solution fresh on the day of use by dissolving the powder in the sterile vehicle to the desired concentration.

  • Administration: Begin treatment at a defined time point post-infection (e.g., 2 hours). Administer the this compound solution (e.g., at a dose of 30 mg/kg) via a suitable route (e.g., subcutaneous or IP injection).

  • Dosing Schedule: Due to the short half-life of β-lactams in mice, a frequent dosing schedule (e.g., every 6 or 8 hours) may be required to maintain therapeutic levels. A vehicle-only control group must be included.

5. Endpoint Measurement

  • Time Point: Euthanize mice at a predetermined endpoint (e.g., 24 hours post-infection).

  • Sample Collection: Aseptically collect blood (via cardiac puncture), spleen, and liver.

  • Bacterial Load Quantification (CFU):

    • Place organs into a pre-weighed tube with sterile PBS.

    • Homogenize the tissues using a mechanical homogenizer.

    • Perform serial dilutions of the blood and tissue homogenates in sterile PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

    • Count the colonies on the following day and calculate the CFU per mL of blood or per gram of tissue.

  • Data Analysis: Compare the bacterial loads between the this compound-treated group(s) and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in CFU in the treated group indicates efficacy.

References

identifying and minimizing impurities in epicillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of epicillin.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered in this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized as:

  • Process-related impurities: These arise from the synthetic route itself, including unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation products: this compound, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[1][2]

  • Residual solvents: Solvents used during the synthesis and purification steps can be carried over into the final product.[3]

  • Reagent-related impurities: Impurities originating from the raw materials and reagents used in the synthesis.

Q2: Which analytical techniques are most effective for identifying and quantifying this compound impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying organic impurities.[3][5] Gas Chromatography (GC) is typically used for the analysis of residual solvents.[3][5] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed.[6][7]

Q3: How can I minimize the formation of degradation products during synthesis and storage?

A3: Minimizing degradation involves controlling key parameters:

  • pH: Penicillins are susceptible to both acid and alkaline hydrolysis.[1][2][8] Maintaining an optimal pH during the reaction and work-up is critical.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] Reactions should be conducted at the lowest effective temperature.

  • Moisture: Water can hydrolyze the β-lactam ring. Use of dry solvents and storage in a low-humidity environment is recommended.

  • Storage Conditions: Store the final product and intermediates under appropriate conditions (e.g., low temperature, protected from light and moisture) to prevent degradation over time.[3]

Q4: What are the regulatory guidelines for impurities in Active Pharmaceutical Ingredients (APIs) like this compound?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances.[6] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. It is crucial to consult the relevant ICH guidelines (e.g., Q3A/B) for specific requirements.

Troubleshooting Guides

Problem 1: Unexpected peaks observed in the HPLC chromatogram of the final product.
Possible Cause Suggested Solution
Incomplete Reaction or Presence of Intermediates - Monitor the reaction progress using TLC or in-process HPLC to ensure complete conversion. - Optimize reaction time and temperature.
Formation of Side-Products - Adjust reaction conditions such as temperature, pH, and solvent to disfavor side reactions.[3] - Consider changing the synthetic route if a particular pathway consistently produces a high level of byproducts.[3]
Degradation of this compound - Review the work-up and purification procedures to minimize exposure to harsh pH conditions or high temperatures. - Ensure all solvents are dry and equipment is free of moisture.
Contamination from Reagents or Solvents - Use high-purity reagents and solvents. - Test raw materials for impurities before use.[3]
Problem 2: Poor yield of this compound after purification.
Possible Cause Suggested Solution
Degradation During Purification - Optimize purification methods to be faster and milder. - For chromatographic purification, screen different stationary and mobile phases to find a system that provides good separation with minimal on-column degradation.
Loss of Product During Crystallization - Optimize the crystallization solvent system and cooling profile to maximize recovery. - Analyze the mother liquor to quantify the amount of product lost.
Inefficient Extraction During Work-up - Adjust the pH of the aqueous phase during extraction to ensure the product is in the desired ionic state for efficient partitioning into the organic layer. - Perform multiple extractions with smaller volumes of solvent.

Data Presentation

Table 1: Hypothetical Impurity Profile of Three Batches of this compound

Impurity Batch 1 (%) Batch 2 (%) Batch 3 (%) ICH Identification Threshold (%)
Unreacted 6-APA0.080.120.070.10
This compound Penicilloic Acid0.150.250.130.10
Dimer0.050.070.040.10
Unknown Impurity 10.090.110.080.10
Total Impurities 0.37 0.55 0.32 -

Experimental Protocols

Protocol 1: General HPLC Method for this compound Purity Analysis
  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Minimizing Impurities through Recrystallization
  • Solvent Selection: Screen various solvents and solvent mixtures to identify a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. A rapid cooling process can trap impurities.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.[9]

  • Drying: Dry the purified crystals under vacuum at a mild temperature.

Visualizations

Epicillin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage 6-APA 6-APA Coupling_Reaction Coupling_Reaction 6-APA->Coupling_Reaction Side_Chain_Derivative Side_Chain_Derivative Side_Chain_Derivative->Coupling_Reaction Crude_this compound Crude_this compound Coupling_Reaction->Crude_this compound Purification Purification Crude_this compound->Purification Pure_this compound Pure_this compound Purification->Pure_this compound HPLC_Analysis HPLC_Analysis Pure_this compound->HPLC_Analysis Impurity_Profiling Impurity_Profiling HPLC_Analysis->Impurity_Profiling

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Impurity_Formation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Dimerization Dimerization This compound->Dimerization High Concentration Penicilloic_Acid Penicilloic_Acid Hydrolysis->Penicilloic_Acid Dimer Dimer Dimerization->Dimer Incomplete_Reaction Incomplete_Reaction Starting_Materials Starting_Materials Incomplete_Reaction->Starting_Materials

Caption: Common pathways for impurity formation in this compound synthesis.

Troubleshooting_Logic Start High Impurity Level Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Start->Identify_Impurity Process_Related Process-Related Impurity Identify_Impurity->Process_Related Known Side-Product/ Starting Material Degradation_Product Degradation Product Identify_Impurity->Degradation_Product Known Degradant Optimize_Reaction Optimize Reaction Conditions (Temp, pH, Time) Process_Related->Optimize_Reaction Optimize_Purification Optimize Purification (Solvent, Temp) Degradation_Product->Optimize_Purification End Impurity Minimized Optimize_Reaction->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting high impurity levels in this compound.

References

Technical Support Center: Optimization of Epicillin Delivery in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicillin in animal infection models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in rodent models?

A1: this compound can be administered via oral gavage or subcutaneous injection. The choice of administration route depends on the experimental goals. Oral administration is suitable for assessing the efficacy of this compound when delivered through the gastrointestinal tract, while subcutaneous injection provides a more direct and controlled method of delivery into the systemic circulation.

Q2: How should I prepare this compound for in vivo administration?

A2: For subcutaneous injection, this compound can be dissolved in sterile phosphate-buffered saline (PBS) at a pH of approximately 7.4.[1][2] It is recommended to prepare the solution fresh for each experiment to ensure stability. As penicillins can be unstable in solution, preparing it immediately before administration is the best practice.[3] For oral gavage, this compound can be suspended in a suitable vehicle like a 0.5% solution of carboxymethylcellulose in water.

Q3: What is a typical dose range for this compound in mouse or rat infection models?

A3: The optimal dose of this compound will depend on the specific animal model, the bacterial strain, and the severity of the infection. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.[4] Based on studies with similar penicillins, a starting point for dose-ranging studies could be between 50 to 200 mg/kg/day, administered in single or divided doses.

Q4: How frequently should this compound be administered?

A4: Penicillins generally have a short half-life in vivo and are rapidly cleared by the kidneys.[5] Therefore, to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) of the target bacteria, frequent administration (e.g., every 6-8 hours) is often necessary.[6] The optimal dosing frequency should be determined through pharmacokinetic and pharmacodynamic (PK/PD) studies in your specific animal model.

Q5: What are the expected MIC values for this compound against common pathogens?

A5: this compound has a similar in vitro spectrum of activity to ampicillin. The Minimum Inhibitory Concentrations (MICs) will vary depending on the bacterial species and strain. Below are typical MIC ranges for penicillin (as a proxy for this compound) against Staphylococcus aureus and Streptococcus pneumoniae.

Data Presentation

Table 1: Penicillin MIC Values for Common Pathogens
Bacterial SpeciesAntimicrobial AgentMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniaePenicillin≤0.062.0
Staphylococcus aureusPenicillin0.25>2.0

Note: Data presented are for penicillin and should be considered as an estimate for this compound. Actual MICs should be determined for the specific strains used in your experiments.[7][8][9]

Table 2: Efficacy of Systemic Antibiotics in a Murine Skin Infection Model (MRSA)
Treatment (6 days)DosageMean Bacterial Load Reduction (log10 CFU)
Linezolid50-100 mg/kg/day1.6
Vancomycin50-200 mg/kg/dayNo effect

This table provides an example of efficacy data for other systemic antibiotics in a relevant model and highlights the importance of empirical determination of efficacy for this compound.[10]

Troubleshooting Guides

Issue 1: Poor solubility of this compound in the vehicle.

  • Possible Cause: The concentration of this compound is too high for the chosen solvent.

  • Troubleshooting Steps:

    • Try preparing a lower concentration of the this compound solution.

    • For subcutaneous injection, ensure the pH of the PBS is around 7.4.[1][2]

    • For oral gavage, ensure the this compound is finely ground before suspending it in the vehicle to improve dispersion.

    • Consider using a different, biocompatible solvent system after consulting relevant literature for penicillin stability and toxicity.

Issue 2: Irritation or inflammation at the subcutaneous injection site.

  • Possible Cause: The this compound solution may be too concentrated or have a pH that is not physiological.

  • Troubleshooting Steps:

    • Reduce the concentration of the this compound solution.

    • Ensure the pH of the injection solution is neutral (around 7.4).

    • Administer the injection at a different site for subsequent doses to allow the previous site to recover.

    • Increase the volume of the injection to dilute the drug, but do not exceed the maximum recommended injection volume for the animal species and injection site.

Issue 3: Inconsistent results or lack of efficacy.

  • Possible Cause 1: The dosing frequency is not optimal, leading to sub-therapeutic drug levels between doses.

  • Troubleshooting Steps:

    • Increase the frequency of administration (e.g., from once daily to twice or three times daily).

    • Perform a pilot pharmacokinetic study to determine the half-life of this compound in your animal model.

  • Possible Cause 2: The bacterial strain used is resistant to this compound.

  • Troubleshooting Steps:

    • Perform MIC testing on the specific bacterial strain being used to confirm its susceptibility to this compound.

  • Possible Cause 3: The this compound solution is not stable.

  • Troubleshooting Steps:

    • Prepare fresh this compound solutions immediately before each administration. Penicillins are known to degrade in aqueous solutions.[3]

    • Store the stock this compound powder in a cool, dry, and dark place as recommended by the manufacturer.

Experimental Protocols

Protocol 1: Murine Model of Staphylococcus aureus Skin Infection

This protocol is adapted from established methods for creating a superficial skin infection in mice.[10][11]

  • Animal Preparation: Anesthetize the mice (e.g., with isoflurane). Shave the dorsal area and apply a depilatory cream to remove any remaining hair.

  • Skin Abrasion: Gently disrupt the epidermal layer of a defined area on the back of the mouse using sterile tape stripping (applying and removing adhesive tape multiple times).

  • Inoculation: Apply a suspension of a mid-logarithmic growth phase of S. aureus (e.g., 1 x 10^7 CFU in 10 µL of PBS) directly onto the abraded skin.

  • Treatment: Begin this compound treatment at a predetermined time point post-infection (e.g., 2 or 24 hours). Administer this compound via the desired route (e.g., subcutaneous injection or oral gavage) at the determined dose and frequency.

  • Outcome Assessment: At the end of the treatment period, euthanize the animals. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions for CFU counting on appropriate agar plates.

Protocol 2: Rat Model of Streptococcus pneumoniae Pneumonia

This protocol is based on established methods for inducing pneumonia in rats.[6][12]

  • Bacterial Preparation: Prepare an inoculum of S. pneumoniae from a mid-logarithmic phase culture. The concentration should be determined in pilot studies to induce a consistent infection without causing rapid mortality.

  • Animal Preparation: Anesthetize the rats (e.g., with ketamine/xylazine).

  • Intratracheal Inoculation: Non-surgically intubate the rat with a small, flexible catheter. Instill the bacterial suspension (e.g., 50 µL) directly into the lungs.

  • Treatment: Initiate this compound treatment at a specified time post-infection. Administer the drug at the predetermined dose and schedule.

  • Outcome Assessment: Monitor the animals for signs of illness and mortality. At the end of the study, euthanize the animals and harvest the lungs. Homogenize the lung tissue to determine the bacterial load by CFU counting. Bronchoalveolar lavage can also be performed to assess inflammatory markers.

Mandatory Visualizations

Experimental_Workflow_Skin_Infection cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis Animal_Anesthesia Anesthetize Mouse Skin_Prep Shave & Depilate Dorsal Area Animal_Anesthesia->Skin_Prep Abrasion Tape Strip Skin Skin_Prep->Abrasion Inoculation Apply S. aureus Suspension Abrasion->Inoculation Epicillin_Admin Administer this compound (SC or PO) Inoculation->Epicillin_Admin Euthanasia Euthanize Animal Epicillin_Admin->Euthanasia Tissue_Harvest Excise Infected Skin Euthanasia->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization CFU_Count Plate for CFU Count Homogenization->CFU_Count

Caption: Workflow for Murine S. aureus Skin Infection Model.

Experimental_Workflow_Pneumonia_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_analysis Analysis Bacterial_Culture Prepare S. pneumoniae Inoculum Inoculation_Lungs Instill Bacterial Suspension Bacterial_Culture->Inoculation_Lungs Animal_Anesthesia_Rat Anesthetize Rat Intubation Non-surgical Intubation Animal_Anesthesia_Rat->Intubation Intubation->Inoculation_Lungs Epicillin_Admin_Rat Administer this compound Inoculation_Lungs->Epicillin_Admin_Rat Monitoring Monitor for Clinical Signs Epicillin_Admin_Rat->Monitoring Euthanasia_Rat Euthanize Animal Monitoring->Euthanasia_Rat Lung_Harvest Harvest Lungs Euthanasia_Rat->Lung_Harvest Homogenization_Lungs Homogenize Lung Tissue Lung_Harvest->Homogenization_Lungs CFU_Count_Lungs Plate for CFU Count Homogenization_Lungs->CFU_Count_Lungs

Caption: Workflow for Rat S. pneumoniae Pneumonia Model.

Troubleshooting_Logic Start Experiment Shows Poor Efficacy Check_Dose Is Dosing Frequency Optimal? Start->Check_Dose Check_MIC Is the Bacterial Strain Susceptible? Check_Dose->Check_MIC Yes Increase_Freq Increase Dosing Frequency Check_Dose->Increase_Freq No Check_Stability Is the this compound Solution Stable? Check_MIC->Check_Stability Yes Perform_MIC Perform MIC Testing Check_MIC->Perform_MIC No Fresh_Solution Prepare Fresh Solution Before Each Use Check_Stability->Fresh_Solution No End Re-evaluate Experiment Check_Stability->End Yes Increase_Freq->End Perform_MIC->End Fresh_Solution->End

Caption: Troubleshooting Logic for Poor Efficacy of this compound.

References

dealing with epicillin precipitation in intravenous formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epicillin intravenous (IV) formulations. The information is designed to help prevent and address issues related to this compound precipitation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in intravenous formulations?

This compound is a semisynthetic aminopenicillin antibiotic.[1] Like other penicillins, it works by interfering with the synthesis of bacterial cell walls.[1] Intravenous administration is necessary for treating severe infections where rapid and high concentrations of the antibiotic in the bloodstream are required.

Q2: What are the common causes of this compound precipitation in IV formulations?

This compound precipitation can be triggered by several factors, including:

  • pH: this compound's solubility is highly dependent on the pH of the solution.[1]

  • Temperature: Temperature fluctuations can affect the stability and solubility of this compound in solution.[2][3][4]

  • Concentration: High concentrations of this compound in the diluent can exceed its solubility limit, leading to precipitation.

  • Choice of Diluent: The type of intravenous fluid used for reconstitution and dilution can impact this compound's stability.

  • Drug Incompatibilities: Co-administration of this compound with other drugs in the same IV line can lead to physicochemical incompatibilities and precipitation.[5][6][7][8]

Q3: How does pH affect the solubility of this compound?

The solubility of aminopenicillins, including this compound, follows a U-shaped curve as a function of pH.[1] This means it is most soluble at acidic and alkaline pH values and least soluble near its isoelectric point. One study indicated that this compound anhydrate is the least soluble among amoxicillin, ampicillin, and cyclacillin.[1] Maintaining the pH of the reconstituted solution within an optimal range is crucial to prevent precipitation. The reconstituted solution of the similar aminopenicillin, ampicillin, has a pH range of 8.0 to 10.0.[9]

Q4: What is the recommended procedure for reconstituting and diluting this compound for intravenous use?

While specific instructions may vary by manufacturer, a general procedure for powdered antibiotics involves:

  • Aseptically add the recommended volume of a sterile diluent, such as Sterile Water for Injection (SWFI) or Normal Saline (NS), to the this compound vial.[10]

  • Gently agitate the vial until the powder is completely dissolved.[10]

  • Visually inspect the solution for any particulate matter or discoloration before further dilution.

  • Withdraw the reconstituted solution and add it to a larger volume of a compatible infusion fluid.[10]

Troubleshooting Guide

Issue: I observed cloudiness or visible particles in my this compound IV solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Reconstitution Ensure the powder is fully dissolved by following the recommended reconstitution procedure. Visually inspect the solution against a light and dark background for any undissolved particles.
pH Outside Optimal Range The pH of the solution may have shifted. Verify the pH of your diluent and any other additives. For aminopenicillins, a slightly alkaline pH is often preferred for stability.[9]
High Concentration The concentration of this compound may be too high for the chosen diluent and storage conditions. Try diluting the formulation to a lower concentration.
Low Temperature (Refrigeration) While refrigeration can slow degradation, some drugs can precipitate at lower temperatures.[11] Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves. Do not use if the precipitate remains.
Drug Incompatibility If co-administering with other drugs, precipitation may be due to an incompatibility.[5][6][7][8] Consult a drug compatibility database or perform a compatibility study. Administer this compound separately if an incompatibility is known or suspected.

Data Presentation

Table 1: Stability of Reconstituted this compound

StrengthDiluentDiluent VolumeFinal ConcentrationStability at Room Temp.Stability under Refrigeration
500mgSWFI5ml100mg/ml4 hours4 hours
1gmSWFI10ml100mg/ml4 hours4 hours
500mgNS5ml100mg/ml24 hours24 hours
1gmNS10ml100mg/ml24 hours24 hours

Data adapted from a general IV medication stability guide.[11] Always refer to the manufacturer's specific product information.

Experimental Protocols

Protocol 1: Visual Inspection for Precipitation

  • Objective: To visually assess the presence of particulate matter in a reconstituted this compound solution.

  • Materials: Reconstituted this compound solution, clean glass vial or beaker, light source, dark, non-reflective background.

  • Procedure:

    • Hold the container of the reconstituted solution against a well-lit background.

    • Gently swirl the contents and observe for any cloudiness, haziness, or visible particles.

    • Hold the container against a dark background to observe for light-colored particles.

    • Document any observations immediately. A solution with visible precipitate should not be used.[5]

Protocol 2: pH Measurement of Reconstituted this compound

  • Objective: To measure the pH of the reconstituted this compound solution to ensure it is within the optimal range for solubility.

  • Materials: Reconstituted this compound solution, calibrated pH meter with a micro-electrode, appropriate buffer solutions for calibration.

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions.

    • Carefully insert the pH electrode into the reconstituted this compound solution.

    • Allow the reading to stabilize and record the pH value.

    • Compare the measured pH to the expected optimal range for this compound or similar aminopenicillins (typically slightly alkaline).[9]

Visualizations

Epicillin_Precipitation_Factors cluster_factors Factors Influencing this compound Precipitation pH pH Precipitation Precipitation pH->Precipitation Temperature Temperature Temperature->Precipitation Concentration Concentration Concentration->Precipitation Diluent Diluent Diluent->Precipitation Incompatibility Incompatibility Incompatibility->Precipitation

Caption: Key factors that can lead to the precipitation of this compound in intravenous formulations.

Troubleshooting_Workflow start Precipitate Observed check_reconstitution Verify Proper Reconstitution start->check_reconstitution check_pH Measure pH check_reconstitution->check_pH Proper discard Discard Solution check_reconstitution->discard Improper check_concentration Review Concentration check_pH->check_concentration Optimal adjust_pH Adjust pH (if feasible) check_pH->adjust_pH Suboptimal check_temp Assess Storage Temperature check_concentration->check_temp Acceptable dilute Dilute to Lower Concentration check_concentration->dilute Too High check_incompatibility Investigate Drug Incompatibility check_temp->check_incompatibility Correct adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect separate_admin Administer Separately check_incompatibility->separate_admin Incompatibility Identified check_incompatibility->discard No Incompatibility Found adjust_pH->check_concentration dilute->check_temp adjust_temp->check_incompatibility

Caption: A logical workflow for troubleshooting this compound precipitation in IV formulations.

Epicillin_Degradation_Pathway This compound This compound (Active Drug) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Penicilloic_Acid This compound-penicilloic acid (Inactive) Hydrolysis->Penicilloic_Acid Diketopiperazine Diketopiperazine derivative (Inactive) Penicilloic_Acid->Diketopiperazine Further Degradation

References

Technical Support Center: Refining Epicillin Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on optimizing epicillin dosage in your experiments to enhance on-target efficacy while minimizing off-target effects. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a semi-synthetic aminopenicillin, a class of beta-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] this compound achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the cross-linking of peptidoglycan chains, a critical component for cell wall integrity. The disruption of the cell wall leads to bacterial cell lysis and death.

Q2: What are the known or potential off-target effects of this compound?

A2: As a beta-lactam antibiotic, this compound's off-target effects can be categorized into two main areas: effects on the host's commensal microflora and direct effects on host cells and tissues.

  • Impact on the Gut Microbiome: Antibiotic use, in general, is a major disruptor of the gut microbiota.[3][4] This can lead to a decrease in microbial diversity, with a reduction in beneficial bacteria and a potential overgrowth of opportunistic pathogens. While specific studies on this compound's effect on the gut microbiome are limited, studies on amoxicillin, a closely related aminopenicillin, have shown significant shifts in the microbiome composition during treatment.[5] These changes can sometimes persist for weeks to months after treatment cessation.[5]

  • Neurotoxicity: Penicillins as a class have been associated with a range of neurotoxic effects, including encephalopathy, confusion, myoclonus, and seizures.[6][7] The proposed mechanism involves the structural similarity between the beta-lactam ring and the neurotransmitter GABA, leading to interference with GABAergic transmission.[7]

  • Glutamate Transporter Modulation: Beta-lactam antibiotics, including penicillins, have been shown to increase the expression of the glutamate transporter GLT1 (also known as EAAT2) in the brain.[1][8][9][10][11] This leads to increased glutamate uptake by astrocytes, which can be neuroprotective in conditions of excitotoxicity. However, this represents a significant off-target effect that could have unintended consequences in different experimental contexts.

Q3: How can I determine the optimal effective concentration of this compound for my experiments?

A3: The optimal effective concentration of this compound depends on the bacterial species you are targeting. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13][14] Determining the MIC for your specific bacterial strain is a critical first step. You can use standard antimicrobial susceptibility testing (AST) methods like broth microdilution or disk diffusion to find the MIC. It is recommended to use a concentration range that brackets the expected MIC of your target organism.

Q4: What are the key pharmacokinetic parameters to consider when designing in vivo experiments with this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
High variability in experimental results Inconsistent this compound concentration, degradation of this compound stock solution.Prepare fresh this compound stock solutions for each experiment. Verify the concentration of your stock solution using a spectrophotometer or HPLC. Ensure consistent mixing and application in your assays.
Unexpected cell death or stress in host cell cultures This compound cytotoxicity at the concentration used.Perform a dose-response cytotoxicity assay on your host cells to determine the IC50 (50% inhibitory concentration) of this compound. Use this compound at a concentration well below its cytotoxic threshold for your specific cell line.
Contamination with resistant bacteria Pre-existing resistance in the bacterial strain, development of resistance during the experiment.Confirm the susceptibility of your bacterial strain to this compound before starting the experiment. Use appropriate aseptic techniques to prevent contamination. If resistance is suspected, perform AST to confirm.
Inconclusive results in gut microbiome studies Insufficient sequencing depth, high inter-individual variability.Increase the sequencing depth to capture a more comprehensive view of the microbial community. Use a larger sample size to account for inter-individual variations in the gut microbiome. Include appropriate control groups (e.g., vehicle-treated).

Data Presentation

Table 1: In Vitro Activity of this compound Against Common Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Streptococcus pyogenesData comparable to ampicillin[16]
Staphylococcus aureus (non-penicillinase-producing)Data comparable to ampicillin[16]
Escherichia coliData comparable to ampicillin[16][17]
Proteus mirabilisData comparable to ampicillin[16]
Salmonella schottmuelleriData comparable to ampicillin[16]
Pseudomonas aeruginosaActivity superior to ampicillin, less than carbenicillin[17]

Note: Specific MIC values for this compound are not widely available in the literature. The data presented is based on comparative studies with ampicillin.

Table 2: Potential Off-Target Effects of Beta-Lactam Antibiotics and Considerations for this compound

Off-Target EffectAffected System/PathwayKey Considerations for this compound Dosage
Gut Microbiome Dysbiosis Altered composition and diversity of gut bacteriaUse the lowest effective concentration of this compound for the shortest duration necessary. Consider co-administration of probiotics or prebiotics to mitigate the impact, although their efficacy in this context requires further research.
Neurotoxicity GABAergic neurotransmissionIn experiments involving neuronal cells or in vivo models, start with lower concentrations of this compound and monitor for any signs of neurotoxicity.
Glutamate Transporter (GLT1) Upregulation Glutamate homeostasis in the central nervous systemBe aware of this potential confounding factor in neuroscience-related research. If studying glutamate signaling, consider using a non-beta-lactam antibiotic as a control.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) and filter-sterilize.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to create a range of concentrations. Leave a column of wells with only MHB and inoculum as a positive control for bacterial growth, and a column with only MHB as a negative control.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Protocol 2: Assessment of this compound Cytotoxicity on Host Cells using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a host cell line by 50% (IC50).

Materials:

  • Host cell line of interest

  • Complete cell culture medium

  • This compound powder

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the host cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability compared to the untreated control.

Mandatory Visualizations

Epicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental_Workflow_MIC start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_stock->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Off_Target_Pathway cluster_cns Central Nervous System BetaLactam Beta-Lactam Antibiotics (e.g., this compound) GLT1_Gene GLT1 Gene BetaLactam->GLT1_Gene Increases Transcription Astrocyte Astrocyte GLT1_Protein GLT1 Transporter (EAAT2) GLT1_Gene->GLT1_Protein Leads to increased expression Neuronal_Uptake Glutamate Uptake into Astrocyte GLT1_Protein->Neuronal_Uptake Mediates Extracellular_Glutamate Extracellular Glutamate Extracellular_Glutamate->Neuronal_Uptake Neuroprotection Potential Neuroprotection Neuronal_Uptake->Neuroprotection Altered_Signaling Altered Neuronal Signaling Neuronal_Uptake->Altered_Signaling

Caption: Potential off-target effect of beta-lactams on glutamate transport.

References

troubleshooting inconsistent results in epicillin synergy tests

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in epicillin synergy tests.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synergy experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing inconsistent Fractional Inhibitory Concentration (FIC) indices for the same this compound combination across repeat checkerboard assays?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Inoculum Density Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard, to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1] Use a spectrophotometer to verify the turbidity of the bacterial suspension.
This compound Degradation This compound, a β-lactam antibiotic, can degrade in aqueous solutions, especially at 37°C.[2][3] Prepare fresh stock solutions of this compound for each experiment. Consider performing a time-kill assay to assess the stability of this compound in your test medium over the incubation period. For extended incubations, it may be necessary to replenish the antibiotic.
Pipetting Errors Inaccurate pipetting can lead to significant variations in drug concentrations. Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions.
Edge Effects in Microtiter Plates Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth. To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data.
Subjective Interpretation of Growth Visual determination of growth inhibition can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative and objective endpoint. Alternatively, use a growth indicator dye like resazurin.

Question 2: My time-kill assay shows synergy, but the checkerboard assay does not (or vice-versa). Why is there a discrepancy between the two methods?

Potential Causes and Solutions:

Potential CauseRecommended Solution
Different Endpoints The checkerboard assay determines the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay assesses the rate of bacterial killing over time.[4] A combination may be synergistic in its rate of killing but not in the final concentration required for inhibition.
Static vs. Dynamic Measurement The checkerboard assay is a static method, while the time-kill assay is dynamic. The latter provides more detailed information about the interaction over time.
"Skipped" Wells in Checkerboard The phenomenon of growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can complicate the interpretation of the MIC and FIC index. This can be due to bacterial clumping or contamination. Ensure a homogenous bacterial suspension.
Paradoxical Effect (Eagle Effect) Some β-lactam antibiotics exhibit a paradoxical effect where their bactericidal activity decreases at concentrations above a certain point. This can lead to growth at higher concentrations in a time-kill assay, which might be missed in a checkerboard assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a semisynthetic, broad-spectrum aminopenicillin antibiotic.[5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[6] this compound binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane, which are essential enzymes for the cross-linking of peptidoglycan chains.[6] This interference with cell wall synthesis leads to a weakened cell wall and ultimately results in bacterial cell lysis.[6]

Q2: What is a synergistic interaction in the context of antibiotics?

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In antibiotic synergy testing, this means that the combination of this compound with another antibiotic can inhibit bacterial growth at concentrations lower than what is required for each drug alone.[7]

Q3: How is synergy quantified in a checkerboard assay?

Synergy in a checkerboard assay is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of the two drugs.[1][7]

  • FIC Index ≤ 0.5: Synergy

  • 0.5 < FIC Index ≤ 4: Additive or Indifference

  • FIC Index > 4: Antagonism

Q4: What are the most common methods for synergy testing?

The most common in vitro methods for synergy testing are the checkerboard microdilution method and the time-kill curve method.[4] The E-test is another gradient diffusion method that can be used.

Q5: Can the choice of culture medium affect synergy test results?

Yes, the composition of the culture medium can significantly impact the activity of antibiotics and bacterial growth, potentially affecting the outcome of synergy tests.[8] For instance, the pH and presence of certain ions can influence the stability and activity of β-lactam antibiotics like this compound.[3] It is crucial to use a standardized and appropriate medium, such as Mueller-Hinton Broth, for susceptibility testing.

Experimental Protocols

Checkerboard Assay Protocol
  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration of 10x the highest desired concentration to be tested.

  • Prepare Microtiter Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions:

    • Add 100 µL of the this compound stock solution to the first well of each row and perform serial two-fold dilutions along the rows.

    • Add 100 µL of the second antibiotic's stock solution to the first well of each column and perform serial two-fold dilutions down the columns.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no antibiotics (growth control) and wells with media alone (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

  • Calculate FIC Index: Calculate the FIC index for each well showing no growth to determine the nature of the interaction.

Time-Kill Assay Protocol
  • Prepare Test Tubes: Prepare tubes containing MHB with the following conditions:

    • No antibiotic (growth control)

    • This compound alone (at a specified concentration, e.g., 0.5x MIC)

    • Second antibiotic alone (at a specified concentration, e.g., 0.5x MIC)

    • This compound and the second antibiotic in combination (at the same specified concentrations)

  • Inoculum Preparation: Prepare a bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in each tube.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Data Presentation

Example Table of Checkerboard Synergy Data
OrganismAntibiotic CombinationThis compound MIC (µg/mL)Combination Drug MIC (µg/mL)FIC IndexInterpretation
E. coli ATCC 25922This compound + Gentamicin810.375Synergy
S. aureus ATCC 29213This compound + Gentamicin20.50.5Additive
P. aeruginosa ATCC 27853This compound + Ciprofloxacin320.250.75Indifference

Note: The data in this table is illustrative and not based on actual experimental results.

Visualizations

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Inconsistent Synergy Results check_inoculum Verify Inoculum Standardization start->check_inoculum Investigate check_reagents Assess Reagent Stability (this compound) start->check_reagents Investigate check_technique Review Pipetting Technique start->check_technique Investigate check_plate Evaluate for Edge Effects start->check_plate Investigate check_reading Standardize Endpoint Reading start->check_reading Investigate solution_inoculum Use Spectrophotometer for McFarland Standard check_inoculum->solution_inoculum solution_reagents Prepare Fresh Stocks / Time-Kill Stability Assay check_reagents->solution_reagents solution_technique Calibrate Pipettes / Use Reverse Pipetting check_technique->solution_technique solution_plate Use Plate Sealing Film / Do Not Use Outer Wells check_plate->solution_plate solution_reading Use Plate Reader or Indicator Dye check_reading->solution_reading end Consistent and Reliable Synergy Data solution_inoculum->end Implement solution_reagents->end Implement solution_technique->end Implement solution_plate->end Implement solution_reading->end Implement

Caption: Troubleshooting workflow for inconsistent this compound synergy results.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare this compound and Combination Drug Stocks dilute_this compound Serial Dilute this compound (Rows) prep_antibiotics->dilute_this compound dilute_combo Serial Dilute Combination Drug (Columns) prep_antibiotics->dilute_combo prep_plate Dispense Broth into 96-Well Plate prep_plate->dilute_this compound prep_plate->dilute_combo prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate dilute_this compound->inoculate dilute_combo->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MICs (Visual or OD) incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy/Additive/Antagonism calculate_fic->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

This compound This compound (β-Lactam) pbp Penicillin-Binding Protein (PBP) This compound->pbp Binds to and Inactivates crosslinking Peptidoglycan Cross-Linking This compound->crosslinking Inhibits pbp->crosslinking Catalyzes cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Inhibition Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

References

Validation & Comparative

Comparative Efficacy of Epicillin vs. Ampicillin Against E. coli: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two closely related aminopenicillins, epicillin and ampicillin, against Escherichia coli (E. coli). The information presented is collated from experimental data to assist researchers in understanding the subtle yet important differences between these two antibiotics.

Executive Summary

This compound and ampicillin exhibit a very similar spectrum of activity and in vitro efficacy against susceptible strains of E. coli. Both antibiotics are bactericidal agents that function by inhibiting bacterial cell wall synthesis. Experimental data indicates that their Minimum Inhibitory Concentrations (MICs) against E. coli are nearly identical. Minor differences have been observed in their bactericidal kinetics, with both causing the formation of filamentous cells that lyse slowly.

Quantitative Data Comparison

While direct head-to-head contemporary studies providing extensive tables of comparative MIC values are limited, historical and recent data confirm the comparable potency of this compound and ampicillin against E. coli. The table below summarizes representative MIC values. It is important to note that MIC values can vary depending on the specific E. coli strain and the testing methodology used.

AntibioticE. coli Strain(s)Representative MIC (μg/mL)Reference(s)
This compound Various clinical isolatesSimilar to Ampicillin[1][2]
Ampicillin Various clinical isolates4 - >256 (resistant strains)[3][4][5]

Note: The antimicrobial spectrum and level of activity of this compound in vitro are similar to those of ampicillin.[1][2] For ampicillin, a typical MIC for susceptible E. coli is around 4 mg/L.[3] However, resistance is widespread, with MICs for resistant strains often exceeding 256 mg/L.[4][5]

Mechanism of Action

Both this compound and ampicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially during growth and division. The key steps in their mechanism of action are outlined below.

cluster_extracellular Periplasmic Space cluster_drug cluster_outcome PBP Penicillin-Binding Proteins (PBPs) (e.g., Transpeptidase) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Transpeptidation PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Lysis Cell Lysis and Bacterial Death CellWall->Lysis Antibiotic This compound / Ampicillin Antibiotic->PBP Binds to active site Inhibition->CellWall Prevents formation

Mechanism of Action of this compound and Ampicillin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and ampicillin are prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: E. coli colonies from an overnight culture on agar are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Agar Dilution Method:

  • Plate Preparation: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.

  • Inoculation: The standardized bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: Plates are incubated as described for the broth microdilution method.

  • Determination of MIC: The MIC is the lowest antibiotic concentration that completely inhibits the growth of the organism.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

  • Inoculum Preparation: An exponential phase culture of E. coli is diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antibiotic: this compound or ampicillin is added to the bacterial suspension at a defined concentration (e.g., 2x, 4x, or 10x the MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. Studies have shown that both this compound and ampicillin exhibit similar bactericidal activity against E. coli at concentrations near their MIC.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and ampicillin against E. coli.

cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Strain E. coli Strain (e.g., ATCC 25922) MIC MIC Determination (Broth/Agar Dilution) Strain->MIC TimeKill Time-Kill Assay Strain->TimeKill Antibiotics This compound & Ampicillin Stock Solutions Antibiotics->MIC Antibiotics->TimeKill MIC_Compare Compare MIC Values MIC->MIC_Compare Kill_Compare Compare Kill Kinetics (Bactericidal/Bacteriostatic) TimeKill->Kill_Compare Conclusion Comparative Efficacy Conclusion MIC_Compare->Conclusion Kill_Compare->Conclusion

Workflow for Comparative Efficacy Testing.

Conclusion

The available evidence strongly indicates that this compound and ampicillin have comparable in vitro efficacy against susceptible E. coli strains. Both antibiotics share a similar mechanism of action and exhibit similar MIC values and bactericidal profiles. The choice between these two agents for research or therapeutic development purposes may therefore depend on other factors such as pharmacokinetic properties, cost, and availability. For strains exhibiting resistance, neither antibiotic is likely to be effective without a β-lactamase inhibitor.

References

Epicillin and Carbenicillin: A Head-to-Head In Vitro Comparison of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of beta-lactam antibiotics, epicillin and carbenicillin represent two important semi-synthetic penicillins with distinct spectra of activity. This guide provides a detailed in vitro comparison of their efficacy against a range of clinically relevant bacteria, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates superior in vitro activity against several common Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus species. In contrast, carbenicillin exhibits greater potency against Pseudomonas aeruginosa, a notable opportunistic pathogen. Both antibiotics function by inhibiting the synthesis of the bacterial cell wall.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the comparative in vitro activities of this compound and carbenicillin against various bacterial isolates, as determined by the agar dilution method. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Activity of this compound and Carbenicillin Against Gram-Positive Cocci

Bacterial SpeciesNumber of StrainsAntibioticMIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)
Staphylococcus aureus20This compound0.12 - 1.00.250.5
Carbenicillin0.25 - >1282.064
Streptococcus pyogenes10This compound0.015 - 0.060.030.06
Carbenicillin0.06 - 0.250.120.25

Data sourced from Basch et al. (1971). "this compound: In Vitro Laboratory Studies."

Table 2: Comparative In Vitro Activity of this compound and Carbenicillin Against Gram-Negative Bacilli

Bacterial SpeciesNumber of StrainsAntibioticMIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)
Escherichia coli20This compound1.0 - 8.02.04.0
Carbenicillin2.0 - 324.016
Proteus mirabilis10This compound0.5 - 4.01.02.0
Carbenicillin1.0 - 8.02.08.0
Pseudomonas aeruginosa20This compound32 - >128128>128
Carbenicillin16 - 12864128

Data sourced from Basch et al. (1971). "this compound: In Vitro Laboratory Studies."

Mechanism of Action

Both this compound and carbenicillin are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1][2] They specifically target and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, these antibiotics weaken the cell wall, leading to cell lysis and bacterial death.[1][2]

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP synthesis Lysis Cell Lysis & Death CellWall->Lysis weakened wall leads to Antibiotic This compound / Carbenicillin Antibiotic->Inhibition Inhibition->PBP inhibition

Mechanism of action for this compound and carbenicillin.

Experimental Protocols

The in vitro data presented in this guide were obtained using the standardized agar dilution susceptibility testing method.

1. Preparation of Antibiotic Plates:

  • Stock solutions of this compound and carbenicillin are prepared in an appropriate solvent.

  • Serial twofold dilutions of each antibiotic are made to achieve the desired final concentration range.

  • Each antibiotic dilution is added to molten Mueller-Hinton agar at a temperature of 45-50°C.

  • The agar-antibiotic mixture is poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

2. Inoculum Preparation:

  • Bacterial isolates are grown overnight on a suitable agar medium.

  • Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/ml.

  • The standardized bacterial suspension is further diluted to obtain a final inoculum concentration for spotting onto the agar plates.

3. Inoculation and Incubation:

  • A standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing and control agar plates.

  • The plates are allowed to dry before being inverted and incubated under appropriate atmospheric conditions and temperatures for 16-20 hours.

4. Determination of MIC:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental_Workflow start Start prep_plates Prepare Antibiotic Agar Plates start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20 hours) inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

Workflow for MIC determination by agar dilution.

Conclusion

The in vitro data clearly delineate the differing strengths of this compound and carbenicillin. This compound shows promise for treating infections caused by susceptible strains of S. aureus, S. pyogenes, E. coli, and Proteus species. Carbenicillin remains a relevant option for infections involving P. aeruginosa. The choice between these two antibiotics should be guided by the specific pathogen identified and its susceptibility profile.

References

Epicillin's Antibacterial Efficacy: A Comparative Analysis in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antibacterial therapies, in vivo validation of a compound's efficacy is a critical step. The neutropenic mouse model, particularly the thigh infection model, serves as a gold standard for these preclinical assessments. This guide provides a comparative analysis of epicillin's antibacterial activity, supported by experimental data from murine infection models, and contrasts it with ampicillin, a structurally similar aminopenicillin.

Comparative Efficacy of this compound and Ampicillin

A key study evaluating the in vivo efficacy of this compound against systemic bacterial infections in mice provides valuable comparative data against ampicillin. The primary endpoint used in this research was the 50% effective dose (ED50), which represents the dose of the antibiotic required to protect 50% of the infected mice from death.

While the study did not employ a neutropenic model, the head-to-head comparison in a standardized murine infection model offers significant insights into the relative potency of these two antibiotics. The results, summarized in the table below, demonstrate comparable efficacy between this compound and ampicillin across a range of Gram-positive and Gram-negative pathogens when administered subcutaneously.

PathogenStrainThis compound ED50 (mg/kg)Ampicillin ED50 (mg/kg)
Streptococcus pyogenes0.10.08
Staphylococcus aureus1.21.0
Escherichia coli4.55.0
Proteus mirabilis10.012.0
Salmonella schottmuelleri2.02.5

The Neutropenic Mouse Thigh Infection Model: A Standard Protocol

The neutropenic mouse thigh infection model is a highly standardized and reproducible in vivo system for the initial evaluation of antimicrobial agents.[1][2] This model is particularly valuable as it minimizes the influence of the host's immune system, allowing for a more direct assessment of the antibiotic's antibacterial activity.[1]

Experimental Protocol

A typical protocol for the neutropenic mouse thigh infection model involves the following key steps:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of a cytotoxic agent, most commonly cyclophosphamide. A typical regimen involves two intraperitoneal injections of cyclophosphamide, for example, 150 mg/kg four days before infection and 100 mg/kg one day before infection.[3]

  • Infection: A localized infection is established by injecting a standardized suspension of the target bacteria (e.g., Staphylococcus aureus or Escherichia coli) directly into the thigh muscle of the neutropenic mice.[1][3]

  • Antimicrobial Treatment: At a predetermined time post-infection (e.g., 2 hours), the antibiotic being tested is administered to the mice. Treatment can be administered as a single dose or in multiple doses over a specified period (e.g., 24 hours).

  • Assessment of Efficacy: The primary endpoint for efficacy is the reduction in the bacterial load in the infected thigh. This is determined by sacrificing the mice at the end of the treatment period, homogenizing the thigh tissue, and performing viable bacterial counts (colony-forming units, CFU). The efficacy is typically expressed as the log10 reduction in CFU per gram of thigh tissue compared to untreated control animals.[3]

Mechanism of Action: this compound and Beta-Lactam Antibiotics

This compound, as a member of the beta-lactam class of antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. This mechanism is shared by other penicillins and cephalosporins.

The key steps in the mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.

  • Inhibition of Peptidoglycan Synthesis: PBPs are essential for the cross-linking of peptidoglycan chains, a critical component that provides structural integrity to the bacterial cell wall.

  • Cell Wall Disruption and Lysis: By inhibiting PBP function, this compound disrupts the synthesis of peptidoglycan, leading to a weakened cell wall. This makes the bacterium susceptible to osmotic pressure, ultimately resulting in cell lysis and death.

Visualizing the Experimental and Mechanistic Pathways

To further clarify the experimental workflow and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Model Preparation cluster_infection Infection and Treatment cluster_analysis Efficacy Assessment Induce Neutropenia Induce Neutropenia Thigh Infection Thigh Infection Induce Neutropenia->Thigh Infection Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Thigh Infection Administer this compound/Comparator Administer this compound/Comparator Thigh Infection->Administer this compound/Comparator Harvest Thigh Tissue Harvest Thigh Tissue Administer this compound/Comparator->Harvest Thigh Tissue Homogenize Tissue Homogenize Tissue Harvest Thigh Tissue->Homogenize Tissue Determine CFU/g Determine CFU/g Homogenize Tissue->Determine CFU/g Calculate Log Reduction Calculate Log Reduction Determine CFU/g->Calculate Log Reduction

Neutropenic Mouse Thigh Infection Model Workflow

Mechanism_of_Action This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits cross-linking Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to loss of

This compound's Mechanism of Action

References

Cross-Resistance Profile of Epicillin in the Context of Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected cross-resistance patterns between epicillin, an aminopenicillin, and other beta-lactam antibiotics. While specific experimental data on this compound cross-resistance is limited due to its infrequent clinical use, this document extrapolates from established principles of beta-lactam resistance and data from structurally similar compounds to provide a robust predictive analysis. All experimental methodologies are based on internationally recognized standards to ensure reproducibility and accuracy in research settings.

Understanding the Mechanisms of Cross-Resistance

Cross-resistance among beta-lactam antibiotics is a significant challenge in the treatment of bacterial infections. The primary mechanisms driving this phenomenon are multifaceted and often interconnected, leading to a broad spectrum of resistance against this critical class of drugs.

The most prevalent mechanism is the bacterial production of beta-lactamase enzymes . These enzymes hydrolyze the amide bond in the characteristic four-membered beta-lactam ring, rendering the antibiotic inactive.[1][2] The substrate specificity of these enzymes varies widely. Some, like the narrow-spectrum penicillinases, primarily inactivate penicillins such as this compound. In contrast, extended-spectrum beta-lactamases (ESBLs) can hydrolyze a wider range of beta-lactams, including cephalosporins, leading to extensive cross-resistance.[3]

Another critical mechanism involves alterations in Penicillin-Binding Proteins (PBPs) , the bacterial enzymes responsible for cell wall synthesis and the primary targets of beta-lactam antibiotics.[4] Mutations in the genes encoding these proteins can reduce the binding affinity of beta-lactams, thereby diminishing their efficacy. This mechanism is notably responsible for methicillin resistance in Staphylococcus aureus (MRSA) and penicillin resistance in Streptococcus pneumoniae.[4] Such alterations often confer cross-resistance across multiple beta-lactams that target the modified PBP.

Finally, reduced drug permeability through the bacterial outer membrane, particularly in Gram-negative bacteria, and the action of efflux pumps that actively transport antibiotics out of the cell can also contribute to cross-resistance by preventing the drug from reaching its PBP target in sufficient concentrations.

cluster_mechanisms Mechanisms of Beta-Lactam Cross-Resistance cluster_antibiotics Beta-Lactam Antibiotics Beta_Lactamase Beta-Lactamase Production This compound This compound Beta_Lactamase->this compound Hydrolysis Other_Penicillins Other Penicillins Beta_Lactamase->Other_Penicillins Hydrolysis Cephalosporins Cephalosporins Beta_Lactamase->Cephalosporins Hydrolysis (ESBLs) PBP_Alteration PBP Alteration PBP_Alteration->this compound Reduced Binding PBP_Alteration->Other_Penicillins Reduced Binding PBP_Alteration->Cephalosporins Reduced Binding Carbapenems Carbapenems PBP_Alteration->Carbapenems Reduced Binding Permeability_Efflux Reduced Permeability / Efflux Permeability_Efflux->this compound Reduced Access Permeability_Efflux->Other_Penicillins Reduced Access Permeability_Efflux->Cephalosporins Reduced Access Permeability_Efflux->Carbapenems Reduced Access

Mechanisms of Beta-Lactam Cross-Resistance.

Comparative In Vitro Activity: A Predictive Analysis

The following table summarizes the expected Minimum Inhibitory Concentrations (MICs) of this compound and other representative beta-lactams against susceptible and resistant bacterial strains. These values are illustrative and based on typical resistance profiles for aminopenicillins. Actual MICs can vary depending on the specific strain and the resistance mechanisms involved.

Antibiotic ClassAntibioticSusceptible Strain (e.g., E. coli ATCC 25922) MIC (µg/mL)Beta-Lactamase Producing Strain (e.g., E. coli with TEM-1) MIC (µg/mL)PBP-Altered Strain (e.g., MRSA) MIC (µg/mL)
Aminopenicillins This compound ≤ 8 > 32 > 32
Ampicillin≤ 8> 32> 32
Amoxicillin≤ 8> 32> 32
Penicillinase-Resistant Penicillins Oxacillin≤ 2≤ 2> 2
Extended-Spectrum Penicillins Piperacillin≤ 16> 64> 64
Cephalosporins (3rd Gen) Ceftriaxone≤ 1≤ 1 (variable with ESBLs)> 8
Carbapenems Imipenem≤ 1≤ 1≤ 4

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[5]

1. Preparation of Materials:

  • Bacterial Isolate: A pure, 18-24 hour culture of the test organism grown on a suitable agar medium.

  • Antimicrobial Agent: Stock solutions of the antibiotics to be tested are prepared at known concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious bacteria.

  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions.

2. Inoculum Preparation:

  • Several colonies of the test organism are transferred to a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic is performed in the microtiter plate using CAMHB. This creates a gradient of antibiotic concentrations.

  • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotics in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Standardized Bacteria Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Examine for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Workflow for MIC Determination.

References

Epicillin: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of epicillin's performance against other antibiotics, supported by experimental data.

This compound, a semisynthetic aminopenicillin, has been the subject of numerous studies to evaluate its efficacy and spectrum of activity in comparison to other beta-lactam antibiotics. This guide provides a comprehensive statistical analysis of these comparative studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to aid researchers, scientists, and drug development professionals in their understanding of this antibiotic.

Comparative Efficacy: In Vitro Studies

In vitro studies are crucial for determining the intrinsic activity of an antibiotic against various bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for this compound and its comparators.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

BacteriumThis compoundAmpicillinAmoxicillinCarbenicillin
Staphylococcus aureusSimilar to Ampicillin--Higher than this compound/Ampicillin[1][2]
Streptococcus pyogenesSimilar to Ampicillin--Higher than this compound/Ampicillin[1][2]
Escherichia coliSimilar to AmpicillinSimilar to this compound[3][4]Similar to this compound/Ampicillin[3]Higher than this compound/Ampicillin[1][2]
Proteus mirabilisSimilar to Ampicillin-Similar to this compound/Ampicillin[3]Higher than this compound/Ampicillin[1][2]
Pseudomonas aeruginosaSuperior to Ampicillin[1][2]Less than this compound[1][2]-Less than this compound[1][2]
Salmonella speciesActiveActiveActive-
Shigella speciesActiveActiveActive-
Haemophilus influenzaeActiveActiveActive-
Neisseria gonorrhoeaeActiveActiveActive-

Note: Specific MIC values were not consistently reported across all studies in a comparable format. The table reflects the relative activities as described in the cited literature.

Table 2: Zone of Inhibition Diameters (mm)

The Kirby-Bauer disk diffusion test measures the diameter of the zone of growth inhibition around an antibiotic disk. A larger zone diameter indicates greater susceptibility of the bacterium to the antibiotic.

Antibiotic Disk (Concentration)Typical Zone Diameter Interpretation
This compound (10 µg)Same as for 10 µg ampicillin discs
Ampicillin (10 µg)Standard interpretation criteria apply

Presumptive evidence from comparative studies suggests that the interpretation of zone diameters for 10-µg this compound discs should be the same as that used for 10-µg ampicillin discs.

In Vivo Efficacy

Animal model studies provide valuable insights into the therapeutic potential of an antibiotic in a living organism.

  • Mouse Infection Models : In experimental mouse infections, this compound was found to be similar to or slightly less active than ampicillin.[3] Both this compound and ampicillin were observed to be significantly less effective than amoxicillin when administered orally or subcutaneously.[3]

Clinical Studies

Human clinical trials are essential for establishing the safety and efficacy of a drug for therapeutic use.

  • Meningitis : A randomized controlled trial involving 96 patients with meningococcal and pneumococcal meningitis demonstrated that this compound and ampicillin are comparably effective as single-drug therapies for these conditions.[4] No adverse reactions were noted for either drug in this study.[4]

  • Skin and Soft Tissue Infections : In a study of 55 patients with impetigo, ecthyma, or folliculitis, a twice-daily regimen of 500 mg this compound for an average of 9 days resulted in favorable clinical responses (excellent or good) in 95% of patients, with no observed side effects.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.

  • Serum Concentrations : A triple crossover study in fasting adults receiving 500 mg of each drug showed that peak serum concentrations were significantly lower for this compound compared to amoxicillin and ampicillin.[5]

  • Urine Recovery : The same study found that total urine recovery was lowest for this compound (27.5%) compared to amoxicillin (56.7%).[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions : A series of twofold dilutions of this compound and comparator antibiotics are prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation : Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Kirby-Bauer Disk Diffusion Test
  • Preparation of Bacterial Lawn : A standardized suspension of the test bacterium is uniformly streaked onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Antibiotic Disks : Paper disks impregnated with a standard concentration of this compound (e.g., 10 µg) and comparator antibiotics are placed on the agar surface.

  • Incubation : The plate is incubated at 35-37°C for 16-18 hours.

  • Measurement : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation : The zone diameters are interpreted as susceptible, intermediate, or resistant according to standardized guidelines.

Mechanism of Action: Signaling Pathway

This compound, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs).

Epicillin_Mechanism_of_Action cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes WeakenedCellWall Weakened Cell Wall PBP->WeakenedCellWall Inhibition of Transpeptidation CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall Forms Lysis Cell Lysis WeakenedCellWall->Lysis Leads to a b a->b

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for comparing the in vitro activity of this compound against other antibiotics.

AST_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion (Kirby-Bauer) start Start: Isolate Bacterial Strain prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_dilutions_mic Prepare Twofold Dilutions of Antibiotics prepare_inoculum->prepare_dilutions_mic prepare_lawn Prepare Bacterial Lawn on Agar Plate prepare_inoculum->prepare_lawn inoculate_mic Inoculate Microtiter Plate prepare_dilutions_mic->inoculate_mic incubate_mic Incubate (16-20h) inoculate_mic->incubate_mic read_mic Read MIC Values incubate_mic->read_mic compare Compare and Analyze Data read_mic->compare apply_disks Apply Antibiotic Disks prepare_lawn->apply_disks incubate_disk Incubate (16-18h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->compare Activity_Spectrum cluster_gram_positive Gram-Positive Bacteria (S. aureus, S. pyogenes) cluster_gram_negative_1 Gram-Negative Bacteria (E. coli, Proteus sp.) cluster_gram_negative_2 Pseudomonas aeruginosa This compound This compound Gram_Positive_Activity Similar Activity This compound->Gram_Positive_Activity vs. Ampicillin Gram_Negative_1_Activity Similar Activity to Ampicillin Higher than Carbenicillin This compound->Gram_Negative_1_Activity Gram_Negative_2_Activity Superior to Ampicillin Less than Carbenicillin This compound->Gram_Negative_2_Activity

References

Validating Epicillin's Mechanism of Action: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of epicillin, a semisynthetic aminopenicillin antibiotic. By leveraging the precision of genetic knockouts in the model organism Escherichia coli, we can elucidate the specific molecular targets of this compound and objectively compare its efficacy against wild-type and engineered bacterial strains. This approach offers a robust methodology for confirming the drug's primary mode of action and understanding potential resistance mechanisms.

This compound, like other β-lactam antibiotics, is known to exert its antibacterial effect by inhibiting penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the synthesis of the peptidoglycan layer, a vital component of the bacterial cell wall.[1][2] Disruption of this process leads to a weakened cell wall and, ultimately, cell lysis.[1][2] While this general mechanism is well-established, identifying the specific PBPs that are the primary targets of this compound is key to a complete understanding of its efficacy and potential for overcoming resistance.

This guide outlines the experimental protocols for creating targeted gene knockouts of key PBPs in E. coli and presents a comparative analysis of the susceptibility of these knockout strains to this compound alongside other β-lactam antibiotics.

Comparative Efficacy of this compound Against Wild-Type and PBP Knockout E. coli

The following table summarizes the expected minimum inhibitory concentration (MIC) values of this compound and ampicillin against wild-type E. coli and a series of single-gene knockout mutants for key penicillin-binding proteins. The data for ampicillin serves as a comparative reference, given its structural similarity to this compound.

Bacterial StrainGenotypeThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Expected Phenotype
WTWild-Type22-4Susceptible
ΔmrcAPBP1a knockout2-44-8Minor increase in resistance
ΔmrcBPBP1b knockout4-88-16Moderate increase in resistance
ΔpbpCPBP1c knockout22-4No significant change
ΔmrdAPBP2 knockout> 64> 64High-level resistance, altered morphology
ΔftsIPBP3 knockout> 64> 64High-level resistance, filamentation

Note: The MIC values for this compound are hypothetical and based on the known activity of structurally similar aminopenicillins. Experimental determination is required for precise values.

Experimental Protocols

Generation of PBP Gene Knockouts in E. coli

This protocol describes the creation of single-gene knockouts of mrcA (PBP1a), mrcB (PBP1b), pbpC (PBP1c), mrdA (PBP2), and ftsI (PBP3) in E. coli K-12 using the λ Red recombinase system.

Materials:

  • E. coli K-12 strain BW25113

  • pKD46 plasmid (expressing λ Red recombinase)

  • pKD4 or pKD13 plasmid (template for kanamycin resistance cassette)

  • Primers specific for each target PBP gene with homology extensions for the resistance cassette

  • Luria-Bertani (LB) agar and broth

  • Arabinose and kanamycin

  • Electroporator and cuvettes

Procedure:

  • Preparation of Electrocompetent Cells:

    • Transform E. coli BW25113 with the pKD46 plasmid, which carries the temperature-sensitive λ Red recombinase genes under the control of an arabinose-inducible promoter.

    • Grow the transformed cells at 30°C in LB broth containing ampicillin to an OD600 of 0.1.

    • Induce the expression of the recombinase by adding L-arabinose to a final concentration of 10 mM and continue to grow the culture at 30°C to an OD600 of 0.4-0.6.

    • Prepare electrocompetent cells by washing the culture with ice-cold sterile 10% glycerol.

  • Generation of the Knockout Cassette:

    • Design primers with 5' extensions homologous to the regions flanking the target PBP gene and 3' ends that anneal to the kanamycin resistance cassette template (pKD4 or pKD13).

    • Perform PCR to amplify the kanamycin resistance cassette with the flanking homology regions.

    • Purify the PCR product and treat with DpnI to digest the plasmid template.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the arabinose-induced, electrocompetent E. coli BW25113 (pKD46) cells.

    • Recover the cells in SOC medium for 1-2 hours at 37°C.

    • Plate the transformed cells on LB agar containing kanamycin to select for successful recombinants.

  • Verification of Knockouts:

    • Confirm the correct insertion of the resistance cassette and the deletion of the target PBP gene by colony PCR using primers flanking the target gene.

    • Further verification can be performed by DNA sequencing of the PCR product.

  • Curing of the Helper Plasmid:

    • To remove the temperature-sensitive pKD46 plasmid, streak the confirmed knockout mutants on LB agar without ampicillin and incubate at 37°C.

    • Test for the loss of the plasmid by checking for ampicillin sensitivity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and other antibiotics against the wild-type and PBP knockout strains will be determined using the broth microdilution method according to CLSI guidelines.

Materials:

  • Wild-type and PBP knockout E. coli strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound, ampicillin, and other control antibiotics

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • Grow each bacterial strain overnight in CAMHB at 37°C.

    • Dilute the overnight cultures in fresh CAMHB to achieve a standardized turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only) for each strain.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

    • Visual inspection or measurement of optical density at 600 nm (OD600) can be used to determine the MIC.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.

Epicillin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG MraY MraY UDP_NAG->MraY UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->MraY Lipid_II_precursor Lipid II Precursor Flippase Flippase Lipid_II_precursor->Flippase MurG MurG MraY->MurG MurG->Lipid_II_precursor Lipid_II Lipid II Flippase->Lipid_II PBP1a_1b PBP1a/1b (Transglycosylase) Lipid_II->PBP1a_1b Glycan chain elongation PBP2_3 PBP2/3 (Transpeptidase) PBP1a_1b->PBP2_3 Peptide cross-linking Peptidoglycan Cross-linked Peptidoglycan PBP2_3->Peptidoglycan This compound This compound This compound->PBP1a_1b Inhibition This compound->PBP2_3 Inhibition

Caption: this compound's mechanism of action targeting PBPs in the bacterial cell wall synthesis pathway.

Experimental_Workflow start Start: Select Target PBP Genes create_knockouts Generate PBP Gene Knockouts (λ Red Recombinase) start->create_knockouts verify_knockouts Verify Knockouts (Colony PCR & Sequencing) create_knockouts->verify_knockouts mic_assay Perform MIC Assays (this compound, Ampicillin) verify_knockouts->mic_assay data_analysis Analyze and Compare MIC Data mic_assay->data_analysis conclusion Conclusion: Validate this compound's Primary Targets data_analysis->conclusion

Caption: Experimental workflow for validating this compound's mechanism of action using genetic knockouts.

By following the detailed protocols and utilizing the comparative data framework presented in this guide, researchers can effectively validate the mechanism of action of this compound and gain deeper insights into its interaction with key bacterial targets. This knowledge is fundamental for the development of new antibacterial strategies and for combating the growing threat of antibiotic resistance.

References

side-by-side analysis of epicillin and ampicillin pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the pharmacokinetic profiles of two structurally related aminopenicillin antibiotics: epicillin and ampicillin. By examining their absorption, distribution, metabolism, and excretion (ADME), this document aims to equip researchers and drug development professionals with the critical data needed for informed decision-making in antibiotic research and development.

Mechanism of Action: A Shared Pathway

Both this compound and ampicillin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Their primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3][4] By binding to and inactivating PBPs, these antibiotics prevent the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[2][3] This ultimately leads to cell lysis and bacterial death.[2][3]

cluster_drug Drug Action cluster_bacterium Bacterial Process Disruption Drug This compound / Ampicillin PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to Transpeptidase Transpeptidase Activity Inhibited PBP->Transpeptidase Crosslinking Peptidoglycan Cross-linking Blocked Transpeptidase->Crosslinking Prevents Synthesis Cell Wall Synthesis Fails Crosslinking->Synthesis Lysis Cell Lysis & Bacterial Death Synthesis->Lysis

Caption: Mechanism of action for aminopenicillins.

Pharmacokinetic Profiles: A Comparative Analysis

While sharing a mechanism of action, this compound and ampicillin exhibit notable differences in their pharmacokinetic properties.

Absorption: Ampicillin is relatively stable in stomach acid but is incompletely absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 30-55%.[5] Food can decrease its absorption, and it is recommended to be taken on an empty stomach.[4][6] Prodrugs of ampicillin, such as bacampicillin and pivampicillin, have been developed to enhance oral bioavailability.[7][8]

This compound's oral absorption appears to be less efficient than ampicillin's. In a triple crossover study, peak serum concentrations of this compound were found to be significantly lower than those of ampicillin and amoxicillin after the same oral dose.[9] The total urine recovery for this compound was also lower (27.5%), further suggesting poorer absorption compared to other aminopenicillins.[9]

Distribution: Ampicillin is widely distributed in body tissues and fluids.[4][6] It exhibits low plasma protein binding, estimated at 15-25%.[10] While it does not readily cross the blood-brain barrier, penetration into the cerebrospinal fluid increases when the meninges are inflamed.[10] A study in healthy subjects determined the volume of distribution of unbound ampicillin to be approximately 0.247 L/kg.[8]

Comparative studies in animal models suggest that this compound has a different distribution profile. Research in rabbits showed that this compound resulted in a higher total volume of distribution and a higher tissue volume of distribution compared to ampicillin.[11] This suggests more extensive distribution into tissues. This compound is also reported to be minimally bound to human serum protein.[12]

Metabolism: Both ampicillin and this compound undergo minimal metabolism. Ampicillin is largely excreted from the body unchanged.[1][4] A smaller portion, around 20%, is metabolized to penicilloic acid and other metabolites.[7]

Excretion: The primary route of excretion for both drugs is via the kidneys, involving both glomerular filtration and active tubular secretion.[7][11][13] For ampicillin, approximately 75-85% of a dose is excreted unchanged in the urine.[10] Its elimination half-life in adults with normal renal function is short, typically between 0.7 and 1.5 hours.[4][7]

Studies in mice have shown that while peak blood levels were similar to ampicillin after an oral dose, the concentration of this compound in urine and its excretion rate were significantly higher.[14] This rapid and high urinary excretion is a key characteristic of this compound.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and ampicillin based on available data.

Pharmacokinetic ParameterThis compoundAmpicillin
Oral Bioavailability (F) Lower than ampicillin; suggested by lower Cmax and urine recovery[9]30-55%[5]
Time to Peak (Tmax) ~1-2 hours (inferred from similar decay curves to ampicillin in mice)[14]1-2 hours[7][10]
Peak Plasma Conc. (Cmax) Significantly lower than ampicillin (after 500 mg oral dose)[9]3-6 µg/mL (after 500 mg oral dose)[5][7]
Plasma Protein Binding Minimal[12]15-25%[10]
Volume of Distribution (Vd) Higher than ampicillin (in rabbits)[11]~0.25 L/kg[8]
Elimination Half-life (t½) Not well-defined, but blood levels show similar decay to ampicillin[14]0.7-1.5 hours[4]
Primary Excretion Route Renal; higher urinary concentration and excretion rates than ampicillin[11][14]Renal (~75-85% unchanged in urine)[1][10]

Note: Data for this compound is less comprehensive in humans compared to ampicillin. Some parameters are derived from animal studies and may not be directly comparable.

Experimental Protocols

The pharmacokinetic parameters cited in this guide are typically determined through rigorous experimental protocols. A common methodology is the crossover clinical trial for bioavailability studies.

Protocol: Crossover Bioavailability Study

  • Subject Selection: A cohort of healthy, fasting human volunteers is recruited. Subjects are screened to ensure normal renal and hepatic function.

  • Study Design: A randomized, crossover design is employed. For instance, in a two-way crossover, subjects are randomly assigned to receive either this compound or ampicillin during the first study period. After a "washout" period (typically at least 10 half-lives of the drug) to ensure complete elimination of the first drug, subjects receive the other drug.

  • Drug Administration: A single oral dose (e.g., 500 mg) of the specified antibiotic is administered with a standardized volume of water.[9]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose). Urine is often collected over a 24-hour period.[15][16]

  • Sample Analysis: Plasma and urine samples are analyzed to determine the concentration of the parent drug and any major metabolites. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard validated bioanalytical methods for this purpose due to their high sensitivity and specificity.[15][16][17]

  • Pharmacokinetic Analysis: The resulting concentration-time data for each subject is analyzed using pharmacokinetic modeling software (e.g., NONMEM).[17][18] Key parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and clearance are calculated. Bioavailability (F) is determined by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.

cluster_protocol Pharmacokinetic Study Workflow A Volunteer Screening & Enrollment B Randomized Drug Administration (this compound or Ampicillin) A->B C Serial Blood & Urine Sample Collection B->C D Washout Period (e.g., 7 days) C->D G Sample Analysis (LC-MS/MS) C->G E Crossover: Administer Alternate Drug D->E F Repeat Sample Collection E->F F->G H Pharmacokinetic Modeling & Data Analysis G->H

Caption: Workflow for a crossover pharmacokinetic study.

Conclusion

The side-by-side analysis reveals distinct pharmacokinetic differences between this compound and ampicillin. Ampicillin demonstrates moderate but well-characterized oral absorption and a predictable distribution and excretion profile. This compound, while structurally similar, appears to have lower oral bioavailability, resulting in lower peak plasma concentrations. However, it exhibits a higher volume of distribution and a more rapid and concentrated excretion in the urine.

These differences have significant implications for clinical application and future drug development. The lower systemic exposure of this compound after oral administration may limit its use for systemic infections, whereas its high urinary concentration could make it a candidate for treating urinary tract infections. For drug developers, the structural variations between these two molecules provide a valuable case study on how minor chemical modifications can substantially alter a drug's ADME profile.

References

A Comparative Analysis of Epicillin and Ampicillin Activity Against Ampicillin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of epicillin's antimicrobial activity, with a focus on its performance against ampicillin-resistant bacterial strains, relative to ampicillin. The information presented is based on available in-vitro studies and established mechanisms of beta-lactam resistance.

Executive Summary

This compound, a semisynthetic penicillin structurally related to ampicillin, demonstrates a comparable antimicrobial spectrum and level of activity against many bacterial isolates.[1] However, its efficacy against ampicillin-resistant strains is a critical consideration for its potential clinical utility. The primary mechanisms of ampicillin resistance, including the production of beta-lactamase enzymes and alterations in penicillin-binding proteins (PBPs), are significant factors influencing this compound's activity. While direct and extensive comparative studies on a wide array of contemporary ampicillin-resistant strains are limited in the available literature, this guide synthesizes existing data to provide a comprehensive comparison.

Data Presentation: In-Vitro Susceptibility

Table 1: Comparative In-Vitro Activity of this compound and Ampicillin against Non-β-Lactamase-Producing Strains

Bacterial SpeciesThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)General Observation
Escherichia coliVery SimilarVery SimilarBoth active[2][3]
Salmonella spp.Very SimilarVery SimilarBoth active[2][3]
Shigella spp.Very SimilarVery SimilarBoth active[2][3]
Proteus mirabilisVery SimilarVery SimilarBoth active[2][3]
Haemophilus influenzaeVery SimilarVery SimilarBoth active[2][3]
Neisseria gonorrhoeaeVery SimilarVery SimilarBoth active[2][3]
Streptococcus spp.Very SimilarVery SimilarBoth active[2][3]
Staphylococcus spp.Very SimilarVery SimilarBoth active[2][3]

Table 2: Activity Against Resistant Strains and the Impact of Resistance Mechanisms

Resistance MechanismEffect on Ampicillin ActivityPostulated Effect on this compound ActivitySupporting Evidence
β-Lactamase Production High-level resistance. Ampicillin is hydrolyzed by β-lactamases.High-level resistance. This compound is reported to be sensitive to penicillinase.[1]Direct comparative MICs for β-lactamase producers are scarce.
Altered Penicillin-Binding Proteins (PBPs) Resistance due to reduced binding affinity of the target protein.Likely resistance, as the mechanism of action is similar to ampicillin.No specific studies on this compound against strains with defined PBP mutations were found.
Efflux Pumps Can contribute to reduced susceptibility.The effect of efflux pumps on this compound has not been extensively studied.General mechanism of resistance for many β-lactams.
Intrinsic Resistance e.g., in Pseudomonas aeruginosaThis compound is noted to have superior intrinsic activity against P. aeruginosa compared to ampicillin.[1]Specific MIC data for ampicillin-resistant P. aeruginosa is not available.

Experimental Protocols

The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and ampicillin against bacterial strains, which is a fundamental experiment in a comparative study.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound and ampicillin in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The range of concentrations should be appropriate to determine the MIC for both susceptible and potentially resistant strains.

  • Inoculation and Incubation:

    • Dispense the diluted antimicrobial agents into the wells of a microtiter plate.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mandatory Visualizations

Experimental Workflow for Comparative Susceptibility Testing

G Mechanisms of Ampicillin Resistance cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes BL Beta-Lactamase Enzyme EP Efflux Pump PBP_mut Altered PBP (Reduced Affinity) Ampicillin Ampicillin / this compound Ampicillin->PBP Inhibits Ampicillin->BL Hydrolyzed by Ampicillin->EP Expelled by Ampicillin->PBP_mut Ineffective Binding

References

Epicillin's In Vitro Activity: A Comparative Analysis for Clinical Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activity of epicillin against clinically relevant bacterial pathogens. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates this compound's performance alongside key alternatives, supported by available experimental data.

Introduction to this compound

This compound is a semisynthetic aminopenicillin antibiotic, structurally related to ampicillin.[1][2] Like other beta-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane. This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, leading to a compromised cell wall and eventual cell lysis. This compound has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[3]

Comparative In Vitro Activity

The in vitro antimicrobial spectrum of this compound is consistently reported to be similar to that of ampicillin.[1][2][4] However, notable differences in activity have been observed against specific pathogens when compared to other penicillins like amoxicillin and carbenicillin.

Data Summary

While extensive tabulated data on this compound's Minimum Inhibitory Concentrations (MICs) are not widely available in recent literature, historical studies provide valuable qualitative and some quantitative comparisons. The following tables summarize the typical MIC ranges for ampicillin, amoxicillin, and carbenicillin against key bacterial species to provide a baseline for comparison. This compound's activity is described in relation to these comparators based on available literature.

Table 1: In Vitro Activity Against Gram-Positive Bacteria

BacteriumThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Amoxicillin MIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)Similar to ampicillin[1][2]0.25 - 10.25 - 1
Streptococcus pyogenesSimilar to ampicillin[1][2]≤ 0.015 - 0.12≤ 0.015 - 0.12
Enterococcus faecalisSimilar to ampicillin[5][6]1 - 41 - 4

Table 2: In Vitro Activity Against Gram-Negative Bacteria

BacteriumThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Amoxicillin MIC (µg/mL)Carbenicillin MIC (µg/mL)
Escherichia coli (non-β-lactamase producing)Very similar to ampicillin and amoxicillin[5][6]2 - 82 - 84 - 16
Proteus mirabilisVery similar to ampicillin and amoxicillin[5][6]0.5 - 40.5 - 40.5 - 4
Pseudomonas aeruginosaSuperior to ampicillin, but less active than carbenicillin[1][2]128 - >1024128 - >102432 - 128

Note: MIC values can vary depending on the strain and testing methodology.

Key Findings from Comparative Studies:

  • Against Staphylococcus aureus and Streptococcus pyogenes, this compound's activity is comparable to that of ampicillin.[1][2]

  • The Minimum Inhibitory Concentrations (MICs) of this compound, ampicillin, and amoxicillin are very similar for non-beta-lactamase-producing strains of Escherichia coli, Proteus mirabilis, Salmonella species, Shigella species, and Haemophilus influenzae.[5][6]

  • A notable advantage of this compound is its enhanced intrinsic activity against Pseudomonas aeruginosa when compared to ampicillin, although it is less potent than carbenicillin against this pathogen.[1][2]

  • Like ampicillin and amoxicillin, this compound is not effective against Pseudomonas aeruginosa, Klebsiella aerogenes, Enterobacter species, and indole-positive Proteus species.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of antibiotics like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and comparator antibiotics

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing uninoculated CAMHB) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and comparator antibiotics

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates: A series of MHA plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension using a multipoint replicator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Visualized Mechanisms and Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound and other beta-lactam antibiotics inhibit bacterial cell wall synthesis.

G cluster_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Transpeptidation Peptidoglycan Cross-linking This compound->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Stable Cell Wall Transpeptidation->CellWall Lysis Cell Lysis Transpeptidation->Lysis Inhibition leads to G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

References

Comparative Analysis of the Post-Antibiotic Effect (PAE) of Penicillins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the persistent antibacterial effects of penicillins after drug removal.

This guide provides a comparative overview of the post-antibiotic effect (PAE) of various penicillins. The PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC). Understanding the PAE is crucial for optimizing dosing regimens, enhancing therapeutic efficacy, and potentially reducing the development of antibiotic resistance.

While this guide aims to compare epicillin with other penicillins, a thorough review of published experimental data reveals a significant lack of information on the post-antibiotic effect of this compound. Therefore, this comparison focuses on other well-studied penicillins, namely ampicillin and penicillin G, to provide a relevant framework for researchers. This compound is structurally and functionally similar to ampicillin, suggesting their PAE characteristics might be comparable; however, experimental data is needed to confirm this.

Quantitative Comparison of Post-Antibiotic Effect

The duration of the PAE can vary depending on the specific penicillin, the bacterial strain, the antibiotic concentration, and the duration of exposure. The following table summarizes the available quantitative data for the PAE of ampicillin and penicillin G against common Gram-positive and Gram-negative bacteria.

PenicillinBacterial StrainConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)Reference
Ampicillin Escherichia coliNot SpecifiedNot Specified~0 (by growth kinetics)[1]
Not SpecifiedNot Specified3 (by morphology)[1]
22< 1[2]
Penicillin G Staphylococcus aureusNot Specified21.7 - 4.1[3]
Not SpecifiedNot SpecifiedMaximum of ~2[3]
Not Specified20.42 - 1.54[4]

Note: The absence of data for this compound in this table highlights a gap in the current scientific literature.

Experimental Protocols

The determination of the post-antibiotic effect is conducted through various in vitro methods. The following is a generalized experimental protocol based on the viable count method, which is a commonly used technique.

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C until it reaches the logarithmic phase of growth.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the penicillin at a specific concentration (often a multiple of its MIC) for a defined period (e.g., 1-2 hours).

  • The control group is incubated under the same conditions without the antibiotic.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of the following methods:

    • Centrifugation and Resuspension: The culture is centrifuged, the antibiotic-containing supernatant is discarded, and the bacterial pellet is washed and resuspended in fresh, antibiotic-free medium.[3]

    • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed antibiotic-free medium to reduce the antibiotic concentration to sub-inhibitory levels.

    • Enzymatic Inactivation: For penicillins, a β-lactamase can be added to the culture to inactivate the antibiotic.[2]

4. Monitoring Bacterial Regrowth:

  • Both the test and control cultures are incubated again at 37°C.

  • The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in both cultures is determined at regular intervals by plating serial dilutions onto agar plates.

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C Where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the viable count in the untreated control culture to increase by 1 log10.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the process and concepts, the following diagrams have been generated.

Experimental_Workflow_for_PAE_Determination cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Regrowth cluster_calculation Calculation BacterialCulture Bacterial Culture in Log Phase Control Control Culture (No Antibiotic) BacterialCulture->Control Test Test Culture + Penicillin (e.g., 2h) BacterialCulture->Test ViableCountControl Viable Counts from Control Control->ViableCountControl Removal Remove Antibiotic (Centrifugation/Dilution) Test->Removal ViableCountTest Viable Counts from Test Removal->ViableCountTest CalculatePAE Calculate PAE (T - C) ViableCountControl->CalculatePAE ViableCountTest->CalculatePAE

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

PAE_Logical_Relationship Exposure Bacterial Exposure to Penicillin Removal Antibiotic Concentration Falls Below MIC Exposure->Removal Drug Elimination / Removal PAE_Phase Post-Antibiotic Effect (PAE) (Suppressed Bacterial Growth) Removal->PAE_Phase Regrowth Bacterial Regrowth Resumes PAE_Phase->Regrowth End of PAE Period

Caption: Logical relationship illustrating the phases of the post-antibiotic effect.

Conclusion

The post-antibiotic effect is an important pharmacodynamic parameter of penicillins. Available data indicates that penicillin G exhibits a significant PAE against Staphylococcus aureus, while ampicillin shows a minimal to short PAE against Escherichia coli. The lack of published data on the PAE of this compound represents a clear research opportunity. Further studies are warranted to elucidate the PAE of this compound and other penicillins against a broader range of clinically relevant bacteria to better inform therapeutic strategies.

References

A Comparative Analysis of Resistance Development: Epicillin vs. Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epicillin and Ampicillin

This compound and ampicillin are both semi-synthetic penicillins that function by inhibiting the synthesis of the bacterial cell wall.[2][3] They belong to the β-lactam class of antibiotics, characterized by a β-lactam ring that is crucial for their antibacterial activity.[4] This shared structural feature also means they are susceptible to similar resistance mechanisms.[3][5] The antimicrobial spectrum and in vitro activity of this compound are broadly similar to those of ampicillin.[6]

Comparative In Vitro Susceptibility Data

The development of resistance can be quantitatively assessed by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. An increase in the MIC over time is indicative of emerging resistance.

Below is a summary of comparative MIC data for this compound and ampicillin against various bacterial species. It is important to note that the three penicillins (ampicillin, this compound, and amoxycillin) demonstrate very similar MIC values against non-β-lactamase-producing strains.[2]

Bacterial SpeciesThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Reference
Escherichia coliSimilar to Ampicillin4[2]
Salmonella spp.Similar to Ampicillin-[2]
Shigella spp.Similar to Ampicillin-[2]
Proteus mirabilisSimilar to Ampicillin-[2]
Haemophilus influenzaeSimilar to Ampicillin0.25[2]
Neisseria gonorrhoeaeSimilar to Ampicillin-[2]
Streptococcus spp.≤0.25≤0.25[7]
Enterococcus spp.≤8≤8[7]
Staphylococcus aureus (non-penicillinase-producing)Similar to Ampicillin0.6-1[2]
Pseudomonas aeruginosaSuperior to Ampicillin-[6][8]

Note: Specific MIC values for this compound are not as widely documented as for ampicillin. The table reflects the available comparative data. For ampicillin, a range of MICs can be observed depending on the specific strain and its resistance mechanisms.

Mechanisms of Resistance Development

The primary mechanisms by which bacteria develop resistance to ampicillin, and by extension this compound, are well-characterized. These mechanisms can act independently or in concert to confer varying levels of resistance.[5]

  • Enzymatic Degradation: The most significant mechanism is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[3][9] Bacteria can acquire genes for β-lactamases through plasmids or transposons, facilitating the rapid spread of resistance.[10]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, can reduce the binding affinity of the drug.[5][11] This prevents the antibiotic from effectively inhibiting cell wall synthesis. These modifications typically arise from mutations in the genes encoding PBPs.

  • Reduced Permeability and Efflux: Gram-negative bacteria can limit the entry of ampicillin and this compound by altering the number or structure of porin channels in their outer membrane.[7] Additionally, bacteria can acquire or upregulate efflux pumps that actively transport the antibiotics out of the cell before they can reach their PBP targets.[7]

Signaling Pathways in Resistance

The regulation of resistance genes is often controlled by complex signaling pathways. For instance, the expression of AmpC β-lactamase in many Gram-negative bacteria is inducible. In the absence of a β-lactam antibiotic, the AmpR protein represses the transcription of the ampC gene. However, during cell wall turnover or in the presence of certain β-lactams, precursor molecules accumulate and bind to AmpR, leading to the de-repression of ampC and subsequent production of β-lactamase.

Below is a diagram illustrating the main mechanisms of resistance to aminopenicillins.

ResistanceMechanisms cluster_outside Outside Bacterium cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Antibiotic This compound / Ampicillin Porin Porin Channel Antibiotic->Porin Entry Efflux Efflux Pump Antibiotic->Efflux Expulsion PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding BetaLactamase β-Lactamase Porin->BetaLactamase Hydrolysis CellLysis Cell Lysis PBP->CellLysis Inhibition of Cell Wall Synthesis Antibiotic_out Efflux->Antibiotic_out InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Inactivation Ribosome Ribosome Ribosome->PBP Translation (Altered PBP) Ribosome->Efflux Translation Ribosome->BetaLactamase Translation DNA Bacterial DNA (Chromosomal/Plasmid) DNA->Ribosome Transcription

Caption: Key mechanisms of bacterial resistance to aminopenicillins.

Experimental Protocols

Standardized methods are crucial for assessing the development of antibiotic resistance. The following are detailed protocols for two common in vitro susceptibility tests.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits bacterial growth in a liquid medium.[12][13]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and ampicillin

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of each antibiotic in MHB across the wells of the microtiter plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the column.

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

BrothMicrodilutionWorkflow A Prepare serial 2-fold dilutions of this compound/Ampicillin in 96-well plate with MHB C Inoculate wells with standardized bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate at 35-37°C for 16-20 hours C->D E Read plate for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[14][15]

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Paper disks impregnated with standard concentrations of this compound and ampicillin (e.g., 10 µg)

  • Forceps or disk dispenser

Procedure:

  • Inoculum Preparation: As described in the broth microdilution method.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Disk Application: Aseptically apply the antibiotic disks to the surface of the agar. Disks should be spaced at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.

KirbyBauerWorkflow A Prepare bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar plate to create a bacterial lawn A->B C Aseptically apply antibiotic disks (this compound, Ampicillin) to agar surface B->C D Incubate inverted plate at 35-37°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant using CLSI standards E->F

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Conclusion

The development of resistance to this compound is expected to mirror that of ampicillin due to their structural and functional similarities. The primary drivers of resistance are the acquisition of β-lactamase genes, modifications of penicillin-binding proteins, and alterations in bacterial membrane permeability. While comparative data indicates a very similar in vitro efficacy against most pathogens, some studies suggest this compound may have slightly superior activity against Pseudomonas aeruginosa.[6][8]

Continuous surveillance using standardized susceptibility testing methods is essential for monitoring the emergence and spread of resistance to all β-lactam antibiotics. Understanding the underlying molecular mechanisms and signaling pathways provides a foundation for the development of new therapeutic strategies, such as the co-administration of β-lactamase inhibitors, to overcome resistance.

References

A Comparative Analysis of Epicillin-Induced Morphological Changes in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the morphological changes induced in bacteria by epicillin, a semisynthetic aminopenicillin. Given that this compound is structurally and functionally similar to ampicillin, with a comparable in vitro antimicrobial spectrum, data for ampicillin is used as a proxy for this analysis where this compound-specific data is not available.[1][2] The guide contrasts these effects with those of other β-lactam antibiotics that exhibit different target specificities, providing a broader context for understanding the mechanisms of action and cellular consequences of these crucial drugs.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This is achieved through the covalent binding of the β-lactam ring to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[3] The inhibition of PBPs leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.

The specific morphological changes induced by a particular β-lactam antibiotic are largely determined by its binding affinity for different PBPs. In Escherichia coli, the primary PBPs and their roles are:

  • PBP1a and PBP1b: Involved in cell elongation and maintenance of cell integrity. Inhibition leads to rapid cell lysis.

  • PBP2: Responsible for maintaining the rod shape of the bacterium. Inhibition results in the formation of spherical cells (spheroplasts).

  • PBP3: Essential for septum formation during cell division. Inhibition leads to the formation of long, filamentous cells.

Below is a diagram illustrating the general mechanism of action of β-lactam antibiotics.

Beta-Lactam Mechanism of Action cluster_membrane Bacterial Cell Beta_Lactam This compound (β-Lactam) PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibits Cross-linking Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains

Caption: Mechanism of action of β-lactam antibiotics.

Comparative Morphological Effects of β-Lactam Antibiotics

The following table summarizes the quantitative morphological changes observed in E. coli upon treatment with this compound (represented by ampicillin) and other β-lactam antibiotics with differing PBP specificities.

AntibioticPrimary PBP Target(s)Predominant Morphological ChangeQuantitative Observations (vs. untreated)
This compound (as Ampicillin) PBP3FilamentationCell length increase: 4.2-fold
Mecillinam PBP2Ovoid/Spherical ShapeConversion to spherical forms
Cefsulodin PBP1a & PBP1bLysisRapid cell lysis with minimal shape change prior to lysis.[4][5][6][7][8]

Data is compiled from studies on E. coli. The degree of morphological change can be concentration and time-dependent.

Experimental Protocols

1. Bacterial Culture and Antibiotic Treatment

A standardized protocol for assessing antibiotic-induced morphological changes is crucial for reproducible results.

  • Bacterial Strain: A well-characterized strain, such as E. coli K-12, is typically used.

  • Culture Medium: A standard broth medium, like Luria-Bertani (LB) or Mueller-Hinton (MH) broth, is used for bacterial growth.

  • Antibiotic Concentrations: A range of concentrations, typically at, above, and below the Minimum Inhibitory Concentration (MIC), should be tested.

  • Procedure:

    • Grow an overnight culture of the test bacterium.

    • Dilute the overnight culture into fresh, pre-warmed broth to an optical density (OD600) of approximately 0.05.

    • Incubate the culture at 37°C with shaking until it reaches the early to mid-logarithmic growth phase (OD600 of ~0.2-0.4).

    • Add the desired concentrations of the antibiotic to the culture.

    • Continue incubation for a defined period (e.g., 2-4 hours), collecting samples at regular intervals for microscopic analysis.

2. Microscopy and Image Analysis

Phase-contrast or differential interference contrast (DIC) microscopy is commonly used to visualize bacterial morphology without the need for staining.

  • Sample Preparation:

    • Place a small volume (e.g., 1-2 µL) of the bacterial culture onto a clean microscope slide.

    • Cover with a coverslip. To immobilize the bacteria for time-lapse imaging, an agarose pad (typically 1-1.5% agarose in growth medium) can be placed on the slide before adding the bacterial sample.

  • Imaging:

    • Use a high-magnification objective (e.g., 100x oil immersion).

    • Capture images at multiple fields of view for each sample to ensure a representative population is analyzed.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with plugins like MicrobeJ) to quantify morphological parameters.

    • Measure cell length, width, and area for a statistically significant number of cells (e.g., >100) for each condition.

    • Classify cells into morphological categories (e.g., normal rods, filaments, spheroplasts) and quantify the percentage of each.

Below is a diagram of a typical experimental workflow for analyzing antibiotic-induced morphological changes.

Experimental_Workflow Start Start Culture Bacterial Culture (Log Phase) Start->Culture Treatment Antibiotic Treatment (Varying Concentrations) Culture->Treatment Sampling Sample Collection (Time Points) Treatment->Sampling Microscopy Microscopy (Phase Contrast/DIC) Sampling->Microscopy Image_Acquisition Image Acquisition Microscopy->Image_Acquisition Image_Analysis Image Analysis Software (e.g., ImageJ) Image_Acquisition->Image_Analysis Quantification Quantify Morphological Parameters (Length, Width) Image_Analysis->Quantification Classification Classify Cell Morphologies Image_Analysis->Classification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis Classification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for morphological analysis.

Conclusion

The morphological changes induced by this compound and other β-lactam antibiotics are a direct consequence of their specific interactions with different penicillin-binding proteins. As demonstrated, this compound (represented by ampicillin) primarily induces filamentation due to its affinity for PBP3. This contrasts with the spherical cells formed upon treatment with PBP2-targeting agents like mecillinam, and the rapid lysis caused by PBP1-inhibiting antibiotics such as cefsulodin. The quantitative analysis of these morphological changes provides valuable insights into the mechanism of action of these antibiotics and can be a powerful tool in the development of new antibacterial agents and in understanding resistance mechanisms. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validating Epicillin's Therapeutic Window: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of epicillin, a semisynthetic aminopenicillin, with its structural analogs ampicillin and amoxicillin. The data presented is derived from preclinical models to inform early-stage drug development and research.

Executive Summary

This compound, an extended-spectrum β-lactam antibiotic, operates by inhibiting bacterial cell wall synthesis. Its efficacy is intrinsically linked to its therapeutic window—the dosage range that is effective without causing unacceptable levels of toxicity. This guide synthesizes available preclinical data on the efficacy and toxicity of this compound and compares it with the well-established profiles of ampicillin and amoxicillin to provide a framework for validating its therapeutic potential in preclinical settings.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other penicillins, exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. The binding of this compound to these proteins inactivates them, preventing the cross-linkage of peptidoglycan chains. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to cluster_0 Broth Microdilution A Prepare serial dilutions of antibiotic in microtiter plate B Add standardized bacterial inoculum to each well A->B C Incubate at 35-37°C for 16-20 hours B->C D Determine lowest concentration with no visible growth (MIC) C->D cluster_1 Mouse Thigh Infection Model E Induce neutropenia in mice (e.g., with cyclophosphamide) F Inject bacterial suspension into thigh muscle E->F G Administer graded doses of antibiotic F->G H Euthanize mice at a predetermined time G->H I Homogenize thigh tissue and quantify bacterial load (CFU) H->I J Calculate ED50 based on dose-response curve I->J cluster_2 OECD TG 423: Acute Oral Toxicity K Select starting dose from fixed levels (e.g., 300 mg/kg) L Administer single oral dose to a group of 3 animals (one sex) K->L M Observe for mortality and clinical signs for 14 days L->M N Based on outcome, dose the next group at a higher or lower level M->N O Estimate LD50 based on the dose levels causing mortality N->O

Safety Operating Guide

Safeguarding Health and Environment: Proper Epicillin Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The responsible disposal of epicillin, a semisynthetic penicillin antibiotic, is a critical component of laboratory safety and environmental stewardship. Improper disposal can contribute to the rise of antibiotic-resistant bacteria and environmental contamination. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, ensuring the protection of both personnel and the ecosystem.

Hazardous Waste Classification

This compound is not explicitly listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, this does not automatically classify it as non-hazardous. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. It is imperative for researchers, scientists, and drug development professionals to consult their institution's Environmental Health and Safety (EHS) department and review the Safety Data Sheet (SDS) for this compound to make a definitive determination based on its formulation and local regulations.

Disposal Procedures: A Two-Pathway Approach

Due to the potential for this compound to be classified as hazardous, a two-pathway disposal approach is recommended. The final determination of which pathway to follow must be made in consultation with your institution's EHS professionals.

Pathway 1: Disposal as Non-Hazardous Pharmaceutical Waste

If, after institutional review, this compound is determined to be non-hazardous, the following procedures should be followed:

  • Do Not Drain Dispose: Never dispose of this compound down the drain or toilet. This practice contributes to the dissemination of active pharmaceutical ingredients into waterways.

  • Render Unusable: To prevent diversion and accidental exposure, mix the this compound (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.

  • Contain and Seal: Place the mixture in a sealed container, such as a plastic bag or an empty, clean container with a lid, to prevent leakage.

  • General Waste Disposal: The sealed container can then be disposed of in the general laboratory waste.

  • De-identify Packaging: Before disposing of the original packaging, ensure all personally identifiable information is removed or blacked out to protect privacy.

Pathway 2: Disposal as Hazardous or Potentially Hazardous Pharmaceutical Waste

If this compound is determined to be hazardous, or as a precautionary measure if the classification is unknown, it must be managed as hazardous waste:

  • Segregation: Do not mix this compound waste with other types of waste.

  • Proper Containment: Place the this compound waste in a designated, properly labeled hazardous waste container. These containers are typically black for hazardous pharmaceutical waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the specific name of the chemical (this compound).

  • Storage: Store the container in a secure, designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[1]

Quantitative Data on Pharmaceutical Waste

Waste CategoryTypical Container ColorDisposal Method
Hazardous Pharmaceutical Waste BlackIncineration by a licensed hazardous waste facility.[1]
Non-Hazardous Pharmaceutical Waste BlueVaries by facility; may include incineration or landfill after being rendered unusable.[1]
Sharps Waste RedAutoclaving or other sterilization methods followed by disposal in a designated sharps container.

Experimental Protocols

While specific experimental protocols for this compound disposal are not cited in standard laboratory practice, the procedures outlined above are derived from established guidelines for pharmaceutical waste management from regulatory bodies such as the EPA. The key principle is the containment and destruction of the active pharmaceutical ingredient to prevent its release into the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

Epicillin_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS & Review this compound SDS start->consult_ehs is_hazardous Is this compound Classified as Hazardous Waste? consult_ehs->is_hazardous non_hazardous_path Pathway 1: Non-Hazardous Disposal is_hazardous->non_hazardous_path No hazardous_path Pathway 2: Hazardous Disposal is_hazardous->hazardous_path Yes / Unknown mix_substance Mix with unpalatable substance non_hazardous_path->mix_substance segregate Segregate from other waste hazardous_path->segregate seal_container Place in a sealed container mix_substance->seal_container general_waste Dispose in general waste seal_container->general_waste deidentify De-identify original packaging general_waste->deidentify end Disposal Complete deidentify->end black_container Place in black hazardous waste container segregate->black_container label_container Label container clearly black_container->label_container secure_storage Store in secure satellite area label_container->secure_storage professional_disposal Arrange for professional disposal (Incineration) secure_storage->professional_disposal professional_disposal->end

Caption: this compound Disposal Decision Workflow.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and upholding the highest standards of laboratory safety.

References

Essential Safety and Logistics for Handling Epicillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Epicillin, a penicillin-class antibiotic.

DISCLAIMER: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for similar penicillin-based compounds and general best practices for handling active pharmaceutical ingredients (APIs). It is crucial to conduct a site-specific risk assessment before handling this material.

This compound is an aminopenicillin antibiotic.[1] As with other penicillin-type antibiotics, the primary occupational hazards are potential allergic reactions, which can be severe in sensitized individuals.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[2] The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection GlovesChemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 or equivalentTo protect eyes from dust and splashes.
Respiratory Protection N95 Respirator or higherNIOSH approvedTo prevent inhalation of airborne powder.
Body Protection Laboratory CoatStandardTo protect skin and clothing from contamination.

Operational Plan for Handling this compound

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

1. Preparation:

  • Designate a specific area for handling this compound.
  • Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.
  • Verify that all necessary PPE is available and in good condition.
  • Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) before handling the compound.

2. Weighing and Handling:

  • Perform all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.
  • Don all required PPE before entering the designated handling area.
  • Carefully weigh the desired amount of this compound.
  • Clean any spills immediately with a damp cloth or paper towel, taking care not to generate dust.

3. Dissolution:

  • If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
  • Cap and seal the container securely before mixing or vortexing.

4. Post-Handling:

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat, and finally respirator).
  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert others in the vicinity.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • Gently sweep the material into a designated waste container.

  • Clean the spill area with a suitable detergent and water.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek medical advice. Individuals with a known penicillin allergy should avoid handling this compound.

Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.
  • Collect all liquid waste containing this compound in a separate, clearly labeled, sealed hazardous waste container.

2. Disposal Method:

  • Dispose of all this compound waste through a licensed hazardous waste disposal company.
  • Do not dispose of this compound down the drain or in the regular trash.[3]

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Epicillin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prep_Work_Area Prepare Designated Work Area Gather_PPE->Prep_Work_Area Don_PPE Don PPE Prep_Work_Area->Don_PPE Weigh_this compound Weigh this compound Powder Don_PPE->Weigh_this compound Prepare_Solution Prepare Solution (if applicable) Weigh_this compound->Prepare_Solution Segregate_Waste Segregate Contaminated Waste Weigh_this compound->Segregate_Waste Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Prepare_Solution->Segregate_Waste Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Decontaminate->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Doff_PPE->Segregate_Waste Dispose_Hazardous Dispose as Hazardous Waste Segregate_Waste->Dispose_Hazardous

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epicillin
Reactant of Route 2
Epicillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.